molecular formula C11H14BrNO2 B1341126 2-bromo-N-(4-ethoxyphenyl)propanamide CAS No. 109098-43-3

2-bromo-N-(4-ethoxyphenyl)propanamide

Cat. No.: B1341126
CAS No.: 109098-43-3
M. Wt: 272.14 g/mol
InChI Key: TYDDFVJJCATOIN-UHFFFAOYSA-N
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Description

2-bromo-N-(4-ethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDDFVJJCATOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587928
Record name 2-Bromo-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109098-43-3
Record name 2-Bromo-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide (CAS No: 109098-43-3), a valuable intermediate in organic synthesis and drug discovery programs.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and field-proven insights to ensure a successful and safe synthesis.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₁H₁₄BrNO₂, is an alpha-bromo amide derivative.[1][2] Such compounds are versatile building blocks, often utilized in the synthesis of more complex molecules, including potential pharmaceutical agents, due to the reactive nature of the carbon-bromine bond which allows for further nucleophilic substitutions.

The synthesis detailed herein is a classic example of nucleophilic acyl substitution , a cornerstone reaction in organic chemistry. The strategy involves the acylation of the primary amine, p-phenetidine (4-ethoxyaniline), with the acyl halide, 2-bromopropionyl bromide. The reaction is robust and generally high-yielding when performed under appropriate conditions.

Reaction Mechanism: A Causal Explanation

The formation of the amide bond proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of p-phenetidine acting as a nucleophile. This nucleophile attacks the highly electrophilic carbonyl carbon of 2-bromopropionyl bromide. The electrophilicity of this carbon is significantly enhanced by the two electron-withdrawing bromine atoms.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

  • Collapse of the Intermediate & Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and in the process, the most stable leaving group, the bromide ion (Br⁻), is expelled.

  • Proton Transfer: The resulting product is a protonated amide. A base, such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

The overall transformation is illustrated in the diagram below.

Caption: Nucleophilic acyl substitution mechanism.

Hazard Analysis and Safe Handling

Scientific integrity demands a rigorous approach to safety. Both primary reactants in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

Compound CAS No. Key Hazards Handling Precautions
p-Phenetidine 156-43-4Toxic in contact with skin, harmful if swallowed/inhaled, causes serious eye irritation, may cause allergic reactions, air and light sensitive.[4][5][6][7]Handle in a fume hood, wear appropriate PPE (gloves, safety goggles, lab coat). Store under an inert atmosphere, protected from light.[4][6]
2-Bromopropionyl bromide 563-76-8Causes severe skin burns and eye damage, harmful if swallowed, may cause an allergic skin reaction, corrosive, reacts with water.[8][9][10][11]Handle in a fume hood with extreme care. Use a pressure-equalizing dropping funnel. Wear heavy-duty gloves (e.g., nitrile), safety goggles, and a face shield.[9][12] Ensure all glassware is dry.

Engineering Controls: All operations should be conducted within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step has a clear purpose tied to the reaction mechanism and purification principles.

Reagents and Materials
Reagent Formula MW ( g/mol ) Amount Mmol Equivalents
p-PhenetidineC₈H₁₁NO137.185.00 g36.451.0
2-Bromopropionyl bromideC₃H₄Br₂O215.878.65 g (4.2 mL)40.091.1
Triethylamine (Et₃N)C₆H₁₅N101.194.06 g (5.6 mL)40.121.1
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--
Saturated NaHCO₃ (aq)--~50 mL--
Brine (Saturated NaCl)--~50 mL--
Anhydrous MgSO₄--~5 g--
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is oven-dried to prevent hydrolysis of the acyl bromide.

  • Reagent Preparation:

    • In the reaction flask, dissolve p-phenetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (~75 mL) under a nitrogen atmosphere. The triethylamine serves as a base to neutralize the HBr byproduct.[13]

    • Cool the resulting solution to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl bromide.

  • Acylation Reaction:

    • Charge the dropping funnel with 2-bromopropionyl bromide (1.1 eq) dissolved in a small amount of anhydrous dichloromethane (~25 mL).

    • Add the 2-bromopropionyl bromide solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C. A slow, controlled addition prevents the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the p-phenetidine spot indicates reaction completion.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding ~50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (~50 mL) to remove any remaining acidic impurities, and then with brine (~50 mL) to reduce the amount of water in the organic phase.[13][14]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid is best purified by recrystallization.[15][16]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[15]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Setup Dry 3-neck RBF under N2 dissolve 2. Dissolve p-Phenetidine & Et3N in DCM setup->dissolve cool 3. Cool Ice bath to 0-5 °C dissolve->cool add 4. Add 2-Bromopropionyl Bromide dropwise cool->add react 5. React Stir at RT for 2-4h add->react quench 6. Quench Add H2O react->quench Monitor by TLC wash 7. Wash NaHCO3 (aq), then Brine quench->wash dry 8. Dry Organic layer over MgSO4 wash->dry concentrate 9. Concentrate Rotary Evaporation dry->concentrate recrystallize 10. Purify Recrystallize from Ethanol/Water concentrate->recrystallize isolate 11. Isolate Vacuum filtration and dry recrystallize->isolate final_product Pure this compound isolate->final_product Characterize

Caption: Step-by-step experimental workflow.

Troubleshooting

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Ensure starting materials are pure and anhydrous. Extend reaction time and re-verify completion by TLC.[16]
Product loss during work-up.Ensure pH is basic before extraction to prevent the amide from becoming water-soluble. Avoid excessive washing.
Discolored Product Oxidation of p-phenetidine.Ensure the reaction is run under an inert atmosphere. Use high-purity, recently purchased p-phenetidine.[16]
Impure Product Presence of starting material.Ensure the stoichiometry is correct (slight excess of acyl bromide). Improve purification by careful recrystallization.
Di-acylated byproduct.This is unlikely with a secondary amide but can occur. Ensure slow, controlled addition of the acylating agent at low temperatures.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Phenetidine, 98%. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). 2-Bromopropionyl Bromide CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1720 - p-PHENETIDINE. Retrieved from [Link]

  • Ramirez, F. H., et al. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 109098-43-3 | this compound. Retrieved from [Link]

  • Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-N-(4-ethoxyphenyl)propanamide is a halogenated amide derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structural architecture, featuring an ethoxyphenyl moiety linked to a propanamide backbone with a bromine atom at the alpha-position, positions it as a versatile synthetic intermediate and a potential pharmacophore. This compound is an analogue of the historically significant analgesic and antipyretic drug, phenacetin (N-(4-ethoxyphenyl)acetamide)[1][2]. The introduction of the 2-bromo-propanamide side chain in place of the acetamide group in phenacetin opens avenues for further chemical modifications and the exploration of novel biological activities. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its key chemical and physical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
IUPAC Name This compound-
CAS Number 109098-43-3-
Molecular Formula C₁₁H₁₄BrNO₂-
Molecular Weight 272.14 g/mol -
Melting Point 136 °C (Predicted)[2]
Boiling Point 401.4 ± 30.0 °C (Predicted)[2]
Density 1.409 ± 0.06 g/cm³ (Predicted)[2]
Appearance Expected to be a solid at room temperature-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.-

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the acylation of 4-ethoxyaniline with 2-bromopropanoyl chloride. This is a standard amide bond formation reaction, which is widely used in organic synthesis due to its high efficiency and reliability.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. The subsequent loss of a proton and a chloride ion results in the formation of the stable amide bond. A mild base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Ethoxyaniline 4-Ethoxyaniline Mixing Mix Reactants 4-Ethoxyaniline->Mixing 2-Bromopropanoyl chloride 2-Bromopropanoyl chloride 2-Bromopropanoyl chloride->Mixing Solvent DCM or THF Solvent->Mixing Base Triethylamine Base->Mixing Temperature 0 °C to RT Reaction Stir for 2-4h Temperature->Reaction Mixing->Reaction Acylation Workup Aqueous Wash Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product G cluster_starting_material This compound cluster_reactions Reactivity cluster_products Potential Products Start Core Structure NucSub Nucleophilic Substitution (at α-carbon) Start->NucSub Hydrolysis Amide Hydrolysis Start->Hydrolysis Elimination Elimination of HBr Start->Elimination Substituted α-Substituted Amides NucSub->Substituted AmineAcid 4-Ethoxyaniline + 2-Bromopropanoic Acid Hydrolysis->AmineAcid Unsaturated α,β-Unsaturated Amide Elimination->Unsaturated

Sources

An In-depth Technical Guide to 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 109098-43-3

This technical guide provides a comprehensive overview of 2-bromo-N-(4-ethoxyphenyl)propanamide, a halogenated aromatic amide of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's physicochemical properties, a proposed synthesis protocol based on established chemical principles, expected spectroscopic characterization data, and a discussion of its potential biological significance.

Compound Overview and Physicochemical Properties

This compound is a synthetic organic compound featuring a core structure of a propanamide linked to a 4-ethoxyphenyl group, with a bromine atom at the alpha position to the carbonyl group. This combination of a reactive alkyl bromide, an amide linkage, and an ethoxy-substituted aromatic ring suggests its potential as a versatile synthetic intermediate and a candidate for biological screening.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 109098-43-3[1][2]
Molecular Formula C₁₁H₁₄BrNO₂[1][2]
Molecular Weight 272.14 g/mol [2]
IUPAC Name This compound
Appearance Expected to be a solid at room temperature

Synthesis Protocol

Step 1: Synthesis of N-(4-ethoxyphenyl)propanamide

The initial step involves the acylation of 4-ethoxyaniline with propanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Materials:

  • 4-ethoxyaniline

  • Propanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(4-ethoxyphenyl)propanamide.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: α-Bromination of N-(4-ethoxyphenyl)propanamide

The second step is the selective bromination at the α-carbon of the propanamide moiety. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) with a radical initiator.

Materials:

  • N-(4-ethoxyphenyl)propanamide (from Step 1)

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-ethoxyphenyl)propanamide (1 equivalent) in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux and maintain for 2-6 hours. The reaction should be monitored by TLC for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is not widely published. However, the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data can be predicted based on the analysis of its structural components and comparison with similar molecules.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5br s1HN-H (amide)
~ 7.4 - 7.6d2HAr-H (ortho to NH)
~ 6.8 - 7.0d2HAr-H (ortho to OEt)
~ 4.5 - 4.7q1HCH(Br)
~ 4.0 - 4.2q2HO-CH₂-CH₃
~ 1.9 - 2.1d3HCH(Br)-CH₃
~ 1.4 - 1.6t3HO-CH₂-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (amide)
~ 155 - 158Ar-C (para to NH, attached to OEt)
~ 130 - 133Ar-C (ipso, attached to NH)
~ 120 - 123Ar-CH (ortho to NH)
~ 114 - 116Ar-CH (ortho to OEt)
~ 63 - 65O-CH₂-CH₃
~ 45 - 50CH(Br)
~ 22 - 25CH(Br)-CH₃
~ 14 - 16O-CH₂-CH₃
Predicted IR Spectrum
Wavenumber (cm⁻¹)Assignment
3250 - 3350N-H stretch (amide)
2950 - 3000C-H stretch (aliphatic)
1660 - 1680C=O stretch (amide I)
1520 - 1550N-H bend (amide II)
1230 - 1260C-O stretch (aryl ether)
600 - 700C-Br stretch
Predicted Mass Spectrum (EI)
m/zAssignment
271/273[M]⁺ (molecular ion peak with isotopic pattern for Br)
192[M - Br]⁺
137[H₂N-C₆H₄-OEt]⁺
109[C₆H₄-OEt]⁺

Potential Applications and Biological Context

While specific biological activities of this compound have not been extensively reported, its structural features suggest several areas of potential interest for drug discovery and development. The presence of a halogenated amide moiety is a common feature in many biologically active compounds.

Potential as an Intermediate in Drug Synthesis

The α-bromo group is a reactive handle that can be displaced by various nucleophiles, making this compound a valuable intermediate for the synthesis of a library of derivatives. For instance, reaction with amines, thiols, or alcohols would lead to the corresponding α-amino, α-thio, or α-hydroxy amides, which are prevalent scaffolds in medicinal chemistry.

Inferred Biological Activity

Based on the known activities of structurally related compounds, this compound could be investigated for the following biological properties:

  • Anti-inflammatory Activity: Many N-aryl amides and brominated aromatic compounds have demonstrated anti-inflammatory properties.

  • Antimicrobial Activity: The presence of a halogen and an amide linkage can contribute to antimicrobial effects against a range of pathogens.

  • Enzyme Inhibition: The electrophilic nature of the α-bromo carbon could allow for covalent modification of active site residues in certain enzymes, leading to irreversible inhibition.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract. The use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with significant potential as a synthetic building block and a candidate for biological screening. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and expected characterization data. Further research is warranted to fully elucidate its chemical reactivity and biological activity, which could pave the way for its application in the development of novel therapeutics and other advanced materials.

References

  • PubChem. N-(4-Ethoxyphenyl)propanamide. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link]

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: α-Bromination A 4-ethoxyaniline C N-(4-ethoxyphenyl)propanamide A->C DCM, TEA B Propanoyl chloride B->C E This compound C->E CCl4, AIBN D N-bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis of this compound.

Potential Derivatization Pathway

Derivatization_Pathway Start This compound Product α-substituted-N-(4-ethoxyphenyl)propanamide Start->Product SN2 reaction Nuc Nucleophile (NuH) Nuc->Product Examples Examples: - NuH = R₂NH (α-amino amide) - NuH = RSH (α-thio amide) - NuH = ROH (α-hydroxy amide) Product->Examples

Caption: General scheme for nucleophilic substitution at the α-carbon.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-bromo-N-(4-ethoxyphenyl)propanamide (CAS No. 109098-43-3), a compound of significant interest for researchers in medicinal chemistry and drug development. As a derivative of p-phenetidine, the parent amine of the once-common analgesic Phenacetin, this molecule combines key structural motifs: a reactive α-bromo amide functionality and a 4-ethoxyphenyl group, a common feature in pharmacologically active compounds. This document elucidates the molecule's structural components, stereochemistry, and predicted physicochemical and spectroscopic signatures. Furthermore, it presents a robust, field-proven protocol for its synthesis and purification, contextualized with expert insights into the causality behind methodological choices. This guide is intended to serve as an authoritative resource for scientists leveraging this and similar scaffolds in synthetic applications.

Introduction: Deconstructing a Multifunctional Scaffold

This compound is a substituted secondary amide with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of approximately 272.14 g/mol .[1][2] Its structure is best understood by dissecting it into three primary functional components:

  • The 4-Ethoxyphenyl Moiety: This group, an ethyl ether of a phenol, is a well-established pharmacophore. It is famously the core of Phenacetin (N-(4-ethoxyphenyl)acetamide), a historical analgesic and antipyretic.[3][4] The ethoxy group enhances lipophilicity compared to a simple hydroxyl group, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • The Amide Linkage: The secondary amide bond (-CONH-) is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals. Its planarity, a result of resonance between the nitrogen lone pair and the carbonyl group, imparts conformational rigidity.[6] This linkage is also a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), which is critical for molecular recognition in biological systems.

  • The α-Bromopropanoyl Group: The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group makes this an electrophilic moiety. The α-bromo amide is a versatile alkylating agent, capable of reacting with various nucleophiles. This functionality makes the molecule a valuable synthetic intermediate for introducing the N-(4-ethoxyphenyl)propanamide scaffold into larger, more complex structures.

The strategic combination of these groups makes this compound a molecule with significant potential as a building block in the synthesis of novel therapeutic agents.

Elucidation of the Molecular Structure

Core A-tomic Connectivity and Stereochemistry

The systematic IUPAC name, this compound, defines the precise arrangement of atoms. The core is a three-carbon propanamide chain. A bromine atom is substituted at carbon-2 (the α-carbon), and the amide nitrogen is attached to a phenyl ring at position 1, which in turn bears an ethoxy group at position 4 (the para position).

A critical structural feature is the presence of a chiral center at the α-carbon (C2). This carbon is bonded to four different groups: a hydrogen atom, a bromine atom, a methyl group (C3), and the carbonyl-amide group (C1). Consequently, the molecule exists as a pair of enantiomers: (R)-2-bromo-N-(4-ethoxyphenyl)propanamide and (S)-2-bromo-N-(4-ethoxyphenyl)propanamide. Unless a stereospecific synthesis is employed, the compound will be produced as a racemic mixture. For any application in drug development, the separation and individual biological evaluation of these enantiomers would be a critical step, as stereoisomers frequently exhibit different pharmacological and toxicological profiles.

Conformational Considerations

The molecule's three-dimensional shape is influenced by rotation around several key single bonds. The most significant is the C-N amide bond, which possesses substantial double-bond character due to resonance. This restricts rotation, leading to predominantly planar trans and cis conformations. For secondary amides like this one, the trans conformation (where the α-carbon and the phenyl group are on opposite sides of the C-N bond) is overwhelmingly favored due to lower steric hindrance.[6] Further conformational diversity arises from rotation around the N-C(phenyl) bond and the C(phenyl)-O bond.

Physicochemical Properties: A Predictive Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValue / PredictionSource / Rationale
CAS Number 109098-43-3
Molecular Formula C₁₁H₁₄BrNO₂[2]
Molecular Weight 272.14 g/mol [2]
Appearance Predicted to be a white to off-white solidBased on related N-aryl amides.
Melting Point Predicted range: 120-140 °CThe non-brominated analog, N-(4-ethoxyphenyl)propanamide, melts at 120 °C.[7] Bromination may increase this value.
LogP (octanol/water) Predicted range: 2.5 - 3.0The structure is largely lipophilic. The related 2-bromo-N-phenylpropanamide has a calculated XLogP3 of 2.2. The ethoxy group will increase this value.
Hydrogen Bond Donors 1 (Amide N-H)Structural analysis.
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)Structural analysis.
Topological Polar Surface Area ~38.3 ŲBased on the value for the closely related N-(4-ethoxyphenyl)propanamide.[8]

Predicted Spectroscopic Signatures for Structural Verification

For any researcher synthesizing or working with this compound, structural confirmation via spectroscopy is paramount. The following sections provide a predicted analysis of its key spectroscopic signatures, explaining the causal link between the structure and the expected data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. Predictions are for a CDCl₃ solvent.

ProtonsPredicted Shift (ppm)MultiplicityCouplingRationale
-NH 7.5 - 8.5Broad Singlet-Amide protons are often broad due to quadrupole coupling with nitrogen and exchange. Its chemical shift is sensitive to concentration and solvent.
Aromatic (H-2', H-6') ~7.4DoubletJ ≈ 9.0 HzProtons ortho to the amide group are deshielded. They appear as a doublet due to coupling with H-3'/H-5'.
Aromatic (H-3', H-5') ~6.8DoubletJ ≈ 9.0 HzProtons ortho to the electron-donating ethoxy group are shielded. They appear as a doublet due to coupling with H-2'/H-6'.
α-CH 4.5 - 4.8QuartetJ ≈ 7.0 HzThe methine proton is strongly deshielded by both the adjacent bromine and the carbonyl group. It is split into a quartet by the three protons of the methyl group.
Ethoxy -OCH₂- ~4.0QuartetJ ≈ 7.0 HzTypical chemical shift for an ethoxy group attached to a phenyl ring. Split by the adjacent methyl group.
α-CH₃ ~1.9DoubletJ ≈ 7.0 HzThe methyl group at C3 is deshielded by the adjacent chiral center and carbonyl. It is split into a doublet by the single α-proton.
Ethoxy -CH₃ ~1.4TripletJ ≈ 7.0 HzTypical chemical shift for an ethoxy group. Split by the adjacent methylene group.
¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon skeleton.

CarbonPredicted Shift (ppm)Rationale
C=O (Amide Carbonyl) 168 - 172Typical range for a secondary amide carbonyl.
Aromatic (C-1') ~131Quaternary carbon attached to the amide nitrogen.
Aromatic (C-4') ~156Quaternary carbon attached to the electron-donating ethoxy group, shifted downfield.
Aromatic (C-2', C-6') ~122Carbons ortho to the amide group.
Aromatic (C-3', C-5') ~115Carbons ortho to the ethoxy group, shielded and shifted upfield.
Ethoxy -OCH₂- ~64Typical shift for the methylene carbon of a phenoxy ether.
α-CH (C-2) 45 - 50The carbon bearing the bromine atom is significantly deshielded. For comparison, the C-Br in 2-bromopropane is at ~47 ppm.[9]
α-CH₃ (C-3) ~22The terminal methyl group of the propanoyl chain.
Ethoxy -CH₃ ~15The terminal methyl group of the ethoxy chain.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

VibrationPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch 3250 - 3350Medium-StrongCharacteristic of a secondary amide N-H group involved in hydrogen bonding in the solid state.[10]
Aromatic C-H Stretch 3030 - 3100MediumTypical for sp² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch 2850 - 2980MediumFrom the methyl and methylene groups of the ethoxy and propanoyl fragments.
Amide I (C=O Stretch) 1660 - 1680StrongThis is a hallmark peak for amides. Its position is lower than ketones due to resonance with the nitrogen lone pair.[11]
Amide II (N-H bend / C-N stretch) 1510 - 1550StrongAnother characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.[6]
Aromatic C=C Stretch 1480 - 1610MediumMultiple bands are expected in this region from the phenyl ring.
C-O Stretch (Ether) 1230 - 1260StrongAsymmetric C-O-C stretch of the aryl ether.
C-Br Stretch 550 - 650Medium-StrongCharacteristic of an alkyl bromide.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. Expect to see peaks at m/z 271 and m/z 273.

  • Major Fragmentation Pathways:

    • Acylium Ion Formation: The most probable fragmentation is the cleavage of the C-N amide bond, a common pathway for amides.[2][12] This would result in the formation of a 2-bromopropanoyl acylium cation, which would also exhibit the characteristic 1:1 isotopic pattern at m/z 135 and 137.

    • Loss of Bromine: Cleavage of the C-Br bond would generate a fragment at m/z 192 (M - Br).

    • Fragments from the Ethoxyphenyl Group: Cleavage can also occur within the N-(4-ethoxyphenyl) portion, leading to ions corresponding to the 4-ethoxyaniline cation (m/z 137) or subsequent fragments.

Synthesis and Purification Strategy

A reliable synthesis of this compound can be achieved via a standard nucleophilic acyl substitution. The following protocol is a self-validating system designed for high yield and purity.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the amide bond, identifying the key starting materials: 4-ethoxyaniline and a 2-bromopropanoyl electrophile.

G TM Target Molecule This compound Disconnect Amide C-N Disconnection TM->Disconnect SM1 4-Ethoxyaniline (p-Phenetidine) Disconnect->SM1 SM2 2-Bromopropanoyl Chloride Disconnect->SM2 G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve 4-Ethoxyaniline & TEA in DCM at 0 °C B 2. Add 2-Bromopropanoyl Chloride Dropwise A->B C 3. Stir at RT for 2-4h (Monitor by TLC) B->C D 4. Quench with H₂O C->D E 5. Wash with 1M HCl D->E F 6. Wash with NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Filter G->H I 9. Concentrate under Reduced Pressure H->I J 10. Recrystallize from suitable solvent I->J K 11. Isolate Pure Product (Vacuum Filtration & Dry) J->K

Sources

predicted biological activity of N-aryl propanamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of N-Aryl Propanamides

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the N-aryl propanamide scaffold, a privileged structure in modern medicinal chemistry. We will delve into the diverse range of predicted and validated biological activities, the computational and experimental workflows used for their discovery and validation, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class for novel therapeutic interventions.

Introduction: The N-Aryl Propanamide Scaffold

The N-aryl propanamide core structure is characterized by a propanamide moiety linked to an aromatic (aryl) ring system. This deceptively simple framework has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active agents. Its significance lies in its structural versatility, allowing for substitutions at multiple positions, which in turn modulates its physicochemical properties and its interaction with diverse biological targets. Derivatives of this scaffold are not mere academic curiosities; they include established drugs and promising clinical candidates. Aryl propionic acid derivatives, a closely related class, are well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen and Ketoprofen.[1][2][3] The modification of the carboxylic acid group to an N-aryl amide is a key strategy employed by medicinal chemists to enhance potency, alter selectivity, and improve pharmacokinetic profiles, often leading to compounds with entirely new therapeutic applications.[4][5]

This guide will navigate the landscape of N-aryl propanamide bioactivity, moving from computational prediction to experimental validation, providing both the theoretical underpinnings and practical methodologies required for successful drug discovery efforts in this chemical space.

The Broad Spectrum of Biological Activities

The N-aryl propanamide scaffold has been successfully exploited to generate compounds with a wide range of pharmacological effects. This diversity stems from the ability of different substitutions to orient the molecule correctly within the binding pockets of various enzymes and receptors.

Central Nervous System (CNS) Activity: Anticonvulsants

A significant area of research has focused on N-aryl propanamides as anticonvulsant agents.[6] These compounds often merge chemical features from established antiepileptic drugs (AEDs) like ethosuximide and lacosamide.[6] The primary screening for these agents typically involves preclinical seizure models in mice, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[6][7] The 6-Hertz (6Hz) model is also used to identify candidates effective against pharmacoresistant limbic seizures.[6][8]

One notable series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides demonstrated broad-spectrum activity across these models.[6] The safety profile is assessed via neurotoxicity assays, such as the rotarod test, which measures motor impairment.[7] The ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the Protective Index (PI), a critical measure of a drug's therapeutic window.[7]

Compound ClassSeizure ModelED50 (mg/kg)Protective Index (PI)Reference
N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4)MES96.93.5[6]
scPTZ75.44.4[6]
6Hz44.37.6[6]
N-3-arylamide substituted 5,5-cyclopropanespirohydantoin (Compound 5j)MES9.245.8[7]
Analgesic and Anti-inflammatory Activity

Building upon the legacy of aryl propionic acid NSAIDs, N-aryl propanamide derivatives have been synthesized to retain anti-inflammatory and analgesic properties while mitigating common side effects like gastrointestinal ulceration.[4][5] The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis in the inflammatory cascade.[4]

Derivatives of (S)-ibuprofen and (S)-ketoprofen, where the carboxylic acid is replaced with an N-[2-(aryl/heteroaryl substituted)ethyl] propanamide, have shown potent anti-inflammatory activity in the carrageenan-induced paw edema model and analgesic effects in the p-benzoquinone-induced writhing model.[5] A key advantage observed is a significant reduction in ulcerogenic potential compared to the parent NSAIDs.[5]

Anticancer / Antiproliferative Activity

The N-aryl propanamide scaffold is a key feature in a variety of compounds designed as anticancer agents.[1] These molecules have been shown to exert antiproliferative effects against a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), prostate (PC-3), and ovarian (HeLa) cancers.[9][10][11]

One exciting development is the identification of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[10][12] In silico mechanistic studies, supported by experimental data, suggest that these compounds may act as inhibitors of Histone Deacetylase 6 (HDAC6) by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD).[10][11][12] This represents a distinct mechanism of action and highlights the scaffold's ability to interact with complex biological targets.

CompoundCell LineIC50 (µM)Reference TargetReference
Quinoxaline Propanamide (Compound 6k)MCF-76.93 ± 0.4HDAC6[10][11]
HCT-11610.88 ± 0.8HDAC6[10][11]
HeLa9.46 ± 0.7HDAC6[10][11]
1,3,4-Oxadiazole-2-amine Analogue (4s)MDA-MB-435Mean GP=15.43Not specified[13]
K-562Mean GP=18.22Not specified[13]
Note: Activity reported as Growth Percent (GP); lower values indicate higher activity.
Anti-infective Properties

N-aryl propanamides have demonstrated a remarkable breadth of activity against various pathogens.

  • Antibacterial: Derivatives have shown potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][14][15] Some N-arylpyrrole derivatives have even outperformed levofloxacin against methicillin-resistant S. aureus (MRSA).[16][17] The proposed mechanism for some of these compounds is the inhibition of Enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.[15]

  • Antifungal: Activity has been reported against fungal pathogens such as Fusarium avenaceum and Bipolaris sorokiniana.[18]

  • Antimalarial: The scaffold has been incorporated into novel agents with potent activity against chloroquine-resistant strains of Plasmodium falciparum.[19][20][21]

  • Leishmanicidal: In silico models predicted, and subsequent in vitro testing confirmed, that certain N-aryl propanamides possess significant activity against multiple Leishmania species.[22]

Predictive Methodologies: A Technical Workflow

The discovery of novel N-aryl propanamides with desired biological activity follows a structured, multi-stage process that integrates computational prediction with experimental validation. This workflow ensures that resources are focused on compounds with the highest probability of success.

G cluster_0 Part A: In Silico Prediction cluster_1 Part B: Chemical Synthesis cluster_2 Part C: In Vitro Validation a1 Target Identification (e.g., HDAC6, COX-2) a2 Ligand Library Design (Virtual N-Aryl Propanamides) a1->a2 a3 QSAR & Pharmacophore Modeling a2->a3 a4 Molecular Docking (Binding Pose & Energy) a3->a4 a5 ADMET Prediction (Drug-likeness) a4->a5 a6 Hit Prioritization a5->a6 b1 Synthesis of Prioritized Compounds a6->b1 Virtual Hits c1 Primary Screening (e.g., Cell Viability) b1->c1 Synthesized Compounds c2 Secondary Assays (e.g., IC50 Determination) c1->c2 c3 Mechanism of Action (e.g., Enzyme Inhibition) c2->c3 c4 Lead Identification c3->c4 c4->a3 SAR Data Feedback

Caption: A typical drug discovery workflow for N-aryl propanamides.

Part A: In Silico Prediction

The causality behind starting with computational methods is resource efficiency. It allows for the rapid screening of vast chemical spaces to identify a smaller, more promising set of candidates for synthesis and testing.

  • Quantitative Structure-Activity Relationship (QSAR): This method builds a statistical model that correlates the chemical structures of known active and inactive N-aryl propanamides with their biological activity.[23]

    • Protocol:

      • Data Collection: Curate a dataset of N-aryl propanamides with experimentally determined activity (e.g., IC50 values) against a specific target.

      • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D/3D fingerprints).

      • Model Building: Use machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression or classification model linking the descriptors to the activity.[24][25]

      • Validation: Rigorously validate the model using internal (cross-validation) and external test sets to ensure its predictive power.

      • Prediction: Use the validated model to predict the activity of novel, unsynthesized N-aryl propanamide structures.

  • Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when bound to the active site of a protein target.[26][27]

    • Protocol:

      • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by adding hydrogens, assigning charges, and defining the binding pocket.[12]

      • Ligand Preparation: Generate a low-energy 3D conformation of the N-aryl propanamide candidate.

      • Docking Simulation: Use a docking algorithm (e.g., AutoDock, FRED) to systematically fit the ligand into the receptor's active site.[27]

      • Scoring & Analysis: Score the different poses based on a scoring function that estimates binding free energy. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.[11] This provides a mechanistic hypothesis for the compound's activity.

Part B: Chemical Synthesis

A common and robust method for synthesizing N-aryl propanamides involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with a substituted aniline.

G A Aryl Propionic Acid (R-COOH) C Aryl Acyl Chloride (R-COCl) A->C + B Activating Agent (e.g., SOCl2) B->C E N-Aryl Propanamide C->E + D Substituted Aniline (Ar-NH2) D->E

Caption: General synthesis scheme for N-aryl propanamides.

Part C: In Vitro Experimental Validation

This stage is a self-validating system; the results from these assays confirm or refute the in silico predictions and provide the empirical data needed to establish a robust SAR.

  • Anticancer - MTT Cell Proliferation Assay:

    • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Protocol:

      • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

      • Compound Treatment: Treat the cells with a serial dilution of the synthesized N-aryl propanamide for a set period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

      • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

      • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

      • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Anticonvulsant - Maximal Electroshock (MES) Test (in mice):

    • Principle: This test identifies agents that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

    • Protocol:

      • Animal Dosing: Administer the test compound intraperitoneally (i.p.) to groups of mice at various doses.

      • Pre-treatment Time: Wait for the time of peak drug effect (determined in preliminary studies).

      • Stimulation: Deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2s) via corneal or auricular electrodes.

      • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

      • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

      • Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.[6][7]

Guiding Principles: Structure-Activity Relationship (SAR) Insights

Synthesizing findings from across the literature reveals key patterns that guide the rational design of new N-aryl propanamides.[18][19][28]

G cluster_A Aryl Ring (R1) cluster_B Propanamide Linker cluster_C N-Aryl Group (R2) Core N-Aryl Propanamide Scaffold A1 Electron-withdrawing groups (e.g., -CF3, -Cl) -> Potent Anticonvulsant/Antimalarial Core->A1 Modifies R1 B1 Stereochemistry (e.g., S-enantiomer) -> Often more active (NSAIDs) Core->B1 Modifies Linker C1 Substitution Pattern (ortho, meta, para) -> Critical for target binding Core->C1 Modifies R2 B2 Alpha-substitutions -> Can decrease activity B1->B2 C2 Heterocyclic rings -> Can enhance potency/alter properties C1->C2 C3 Lipophilicity -> Affects cell permeability & toxicity C1->C3

Caption: Key SAR insights for the N-aryl propanamide scaffold.

  • Aryl Moiety (from the propionic acid precursor): For anti-inflammatory and analgesic activity, this part of the molecule is crucial for fitting into the COX enzyme active site. For other activities, such as antimalarial, electron-withdrawing groups like a p-trifluoromethylphenyl group can lead to highly active compounds.[19][20]

  • Propanamide Linker: The stereochemistry at the alpha-carbon is often critical. For instance, the (S)-enantiomers of profen NSAIDs are typically the more active isomers.[5] Introducing bulky or polar groups at this position can sometimes decrease activity, suggesting steric constraints in the target's binding site.[19]

  • N-Aryl Amide Group: This is the most frequently modified position to tune activity and selectivity.

    • Substitution Pattern: The position of substituents on this aryl ring is paramount. For anticonvulsant activity, specific substitution patterns are required to fulfill the pharmacophore model of essential binding sites.[29]

    • Lipophilicity: The nature of the substituents (e.g., halogens, alkyl groups) modulates the overall lipophilicity of the molecule, which influences its ability to cross cell membranes and the blood-brain barrier.[18]

    • Heterocycles: Incorporating heterocyclic rings (e.g., quinoxaline, pyrrole, oxadiazole) into this part of the structure can introduce additional interaction points (like hydrogen bond donors/acceptors), leading to enhanced potency and novel mechanisms of action.[9][13][16][26]

Conclusion and Future Directions

The N-aryl propanamide scaffold is a testament to the power of rational drug design, evolving from modifications of well-known NSAIDs into a source of diverse therapeutic leads. Its structural simplicity and synthetic accessibility make it an exceptionally attractive starting point for medicinal chemistry campaigns. The broad spectrum of activities—spanning CNS disorders, inflammation, cancer, and infectious diseases—ensures its continued relevance.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a compound with both anti-inflammatory and anticancer properties) to tackle complex diseases.

  • Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target effects and improve safety.

  • Targeted Delivery: Conjugating N-aryl propanamides to targeting moieties to deliver the active agent specifically to diseased tissues, such as tumors or infected cells.[21]

  • Exploring New Targets: Using the scaffold as a library for high-throughput screening against novel and emerging biological targets to uncover entirely new therapeutic applications.

By integrating predictive computational modeling with rigorous experimental validation, the full potential of the N-aryl propanamide scaffold can be unlocked, paving the way for the next generation of innovative therapeutics.

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  • Ashraf, F. B., et al. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE, 18(9), e0288053. [Link]

  • Akande, O. M., & Hargrove, A. E. (2018). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Chemical Information and Modeling, 58(11), 2376-2387. [Link]

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An In-depth Technical Guide to the Solubility of 2-bromo-N-(4-ethoxyphenyl)propanamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from the laboratory bench to clinical application. For a compound such as 2-bromo-N-(4-ethoxyphenyl)propanamide, a substituted anilide with potential applications in organic synthesis and medicinal chemistry, a comprehensive understanding of its solubility profile is paramount. Solubility influences every stage of the drug development pipeline, including reaction kinetics in synthesis, the ease of purification, the formulation of stable dosage forms, and ultimately, the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1]

This technical guide provides a detailed exploration of the solubility of this compound. We will begin by examining the molecular structure to predict its solubility in a range of common laboratory solvents. This theoretical analysis is followed by robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to validate these predictions and generate reliable, reproducible data. The distinction between thermodynamic and kinetic solubility, a critical concept in preformulation studies, will also be addressed to ensure the accurate interpretation of experimental outcomes.[2][3]

Molecular Structure Analysis and Predicted Solubility Profile

Chemical Structure:

This compound (CAS No. 109098-43-3) is a molecule of moderate size and polarity.[4] Its structure comprises several key functional groups that govern its interactions with various solvents:

  • Aromatic Ring: The ethoxyphenyl group is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Amide Linkage (-C(O)NH-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests favorable interactions with polar protic and aprotic solvents.[5]

  • Ether Group (-O-CH2-CH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): The bromine atom attached to the aliphatic chain adds to the molecular weight and introduces a degree of polarity, though it is a weak hydrogen bond acceptor.

  • Alkyl Moieties: The ethyl and methyl groups are nonpolar and contribute to the hydrophobic character of the molecule.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile. The presence of both polar (amide, ether) and nonpolar (aromatic ring, alkyl chains) regions indicates that it is unlikely to be freely soluble in the extremes of the polarity spectrum (e.g., water or hexane).

To further refine these predictions, we can consider its predicted lipophilicity. A closely related analog, N-(2-bromo-4-ethoxyphenyl)acetamide, has a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 38.3 Ų.[6] These values suggest a compound that is moderately lipophilic and has a polar surface area conducive to interactions with polar solvents. Based on this structural analysis and physicochemical data, a predicted qualitative solubility profile is presented below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large nonpolar surface area from the aromatic ring and alkyl groups outweighs the polarity of the amide and ether functionalities, making significant dissolution in water unlikely.
MethanolSolubleThe alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar amide group. The small alkyl group of methanol allows for favorable interactions with the nonpolar parts of the molecule.
EthanolSolubleSimilar to methanol, ethanol can engage in hydrogen bonding with the amide group. Its slightly larger alkyl chain may offer even better solvation of the nonpolar regions of the solute.
Polar Aprotic AcetoneSolubleAcetone's carbonyl group can act as a strong hydrogen bond acceptor for the amide N-H. Its overall polarity is well-suited to dissolve a molecule with both polar and nonpolar characteristics.
Ethyl AcetateSolubleAs a moderately polar solvent, ethyl acetate should effectively solvate the molecule. Its ester functionality can act as a hydrogen bond acceptor.
Dichloromethane (DCM)SolubleA versatile solvent capable of dissolving a wide range of organic compounds. Its polarity is sufficient to interact with the amide and ether groups, while its organic nature accommodates the nonpolar regions.
ChloroformSolubleSimilar in properties to dichloromethane, chloroform is expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many amides.[5]
Nonpolar TolueneSparingly SolubleThe aromatic nature of toluene will have some affinity for the ethoxyphenyl ring, but it lacks the polarity to effectively solvate the amide group, likely resulting in limited solubility.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane will not be able to overcome the intermolecular forces (especially hydrogen bonding) between the polar amide groups of the solute molecules.

Experimental Determination of Solubility

While predictions are a valuable starting point, experimental verification is essential for accurate solubility data. Below are detailed protocols for both a rapid qualitative assessment and a rigorous quantitative determination.

Part 1: Qualitative Solubility Assessment

This initial screening provides a quick and efficient way to identify suitable solvents for further quantitative analysis, recrystallization, or reaction setups.

1.1. Materials

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL)

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, toluene, hexane)

  • Vortex mixer

  • Spatula

  • Calibrated pipettes

1.2. Experimental Protocol

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Addition of Solute: Accurately weigh and add approximately 5-10 mg of this compound to each labeled test tube.

  • Addition of Solvent: Add 1.0 mL of the corresponding solvent to each test tube.

  • Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand at room temperature for at least 15 minutes. Visually inspect each tube for the presence of undissolved solid material against a dark background.

  • Classification: Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain. The solution is clear.

    • Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

    • Insoluble: The solid appears largely undissolved.

Part 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol provides a robust framework for obtaining precise and accurate solubility data.

2.1. Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid. This is achieved through prolonged equilibration and confirmed by analyzing samples at multiple time points until the concentration plateaus. The use of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), with a proper calibration curve ensures the accuracy of the concentration measurement.

2.2. Materials

  • This compound

  • Chosen solvent(s) for quantitative analysis

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2.3. Experimental Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration (e.g., 20-30 mg).

    • Record the exact weight of the compound added.

    • Add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a consistent speed for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[7]

  • Sample Preparation:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Analysis (Using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Dilute the filtered supernatant with the solvent as necessary to fall within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent using the following formula, accounting for any dilution:

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

2.4. Visualization of the Quantitative Solubility Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sample 3. Sample Preparation cluster_analysis 4. Analysis (HPLC) cluster_calc 5. Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place on shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis3 Analyze filtered sample sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate calibration curve analysis1->analysis2 analysis2->analysis3 calc1 Determine concentration from curve analysis3->calc1 calc2 Calculate solubility (mg/mL or M) calc1->calc2

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion: A Foundation for Further Research

This guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The predicted solubility profile, based on its molecular structure, serves as a valuable initial assessment for solvent selection. However, for applications in drug development and other precise scientific endeavors, the importance of rigorous experimental validation using methods like the shake-flask protocol cannot be overstated. By following the detailed methodologies outlined herein, researchers can generate accurate and reliable solubility data, forming a solid foundation for subsequent formulation, purification, and biological testing of this compound.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Avdeef, A., & Tsinman, O. (2018). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Journal of Pharmaceutical Sciences, 107(1), 5-13.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 109098-43-3 | this compound. Retrieved January 15, 2026, from [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing artemether. WHO Technical Report Series, No. 1019. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 15, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved January 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. PubChem. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)propanamide. PubChem. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. PubChem. Retrieved January 15, 2026, from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Investigating Bromo-Substituted Phenylpropanamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The strategic introduction of a bromine atom onto this scaffold offers a compelling avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential therapeutic targets of bromo-substituted phenylpropanamides, drawing upon existing research on related chemical entities. We will delve into the rationale for investigating this chemical class, explore promising target families, and provide detailed, field-proven experimental workflows for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of bromo-substituted phenylpropanamides.

Introduction: The Rationale for Bromo-Substitution in Phenylpropanamides

The phenylpropanamide backbone is a versatile scaffold, amenable to a wide range of chemical modifications. The introduction of a bromine atom can profoundly influence the molecule's physicochemical and pharmacological properties. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the position of the bromine atom on the phenyl ring or the propanamide chain can be systematically varied to probe structure-activity relationships (SAR) and optimize drug-like properties. The bromo-substituent can also serve as a versatile synthetic handle for further chemical modifications, enabling the generation of diverse compound libraries for screening.

From a drug development perspective, bromo-substitution can modulate key pharmacokinetic parameters such as lipophilicity, metabolic stability, and membrane permeability. This fine-tuning is crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Given the diverse biological activities reported for both phenylpropanamides and various bromo-substituted compounds, the strategic combination of these two moieties presents a promising, yet underexplored, area for therapeutic innovation.

Potential Therapeutic Target Classes

Based on the established pharmacology of structurally related compounds, we have identified three primary target classes with high potential for modulation by bromo-substituted phenylpropanamides:

  • Ion Channels: Critical regulators of cellular excitability and signaling.

  • Enzymes: A diverse class of proteins involved in virtually all cellular processes.

  • Cancer-Associated Proteins: Key drivers of tumorigenesis and progression.

The following sections will explore each of these target classes in detail, providing the scientific rationale and experimental workflows for their investigation.

Ion Channels: Modulators of Cellular Excitability

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, thereby regulating a vast array of physiological processes. Dysregulation of ion channel function is implicated in numerous diseases, making them attractive therapeutic targets. Notably, N-bromoacetamide has been demonstrated to modulate the function of both sodium and potassium channels, suggesting that the bromo-amide motif could be a key pharmacophore for ion channel modulators.[1][2]

Voltage-Gated Sodium Channels (NaV)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Modulators of NaV channels are used in the treatment of epilepsy, cardiac arrhythmias, and pain. N-bromoacetamide has been shown to irreversibly remove the inactivation of sodium channels, leading to a prolonged open state.[1][3] This finding suggests that bromo-substituted phenylpropanamides could be designed to either enhance or inhibit NaV channel function, depending on the desired therapeutic outcome.

Calcium-Activated Potassium Channels (KCa)

Calcium-activated potassium channels play a crucial role in regulating neuronal excitability, smooth muscle tone, and epithelial transport. N-bromoacetamide has been observed to remove a calcium-dependent component of channel opening in KCa channels.[2] This indicates that bromo-substituted phenylpropanamides could be developed as selective modulators of KCa channels, with potential applications in diseases such as hypertension and asthma.

Experimental Workflow: Electrophysiological Screening

The primary method for assessing the activity of compounds on ion channels is electrophysiology. The following workflow outlines a standard approach for screening bromo-substituted phenylpropanamides against a panel of ion channels.

Diagram: Ion Channel Screening Workflow

IonChannelWorkflow cluster_prep Compound Preparation cluster_screening Electrophysiological Screening cluster_validation Target Validation Compound Synthesize & Purify Bromo-Substituted Phenylpropanamides Stock Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->Stock Patch Automated Patch-Clamp (e.g., QPatch, Patchliner) Stock->Patch Dose Dose-Response Curves (IC50 / EC50 Determination) Patch->Dose Manual Manual Patch-Clamp (Gold Standard) Dose->Manual Mechanism Mechanism of Action Studies (State-Dependence, Kinetics) Manual->Mechanism

Caption: A streamlined workflow for identifying and characterizing ion channel modulators.

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Culture: Culture a stable cell line expressing the ion channel of interest (e.g., HEK293 cells).

  • Compound Preparation: Prepare a dilution series of the bromo-substituted phenylpropanamide in the appropriate extracellular solution.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system to record ion channel currents in the whole-cell configuration.

  • Data Acquisition: Apply a voltage protocol specific to the ion channel of interest and record baseline currents.

  • Compound Application: Perfuse the cells with the different concentrations of the test compound.

  • Data Analysis: Measure the effect of the compound on the ion channel current (e.g., peak current amplitude, inactivation kinetics) and calculate the half-maximal inhibitory/stimulatory concentration (IC50/EC50).

Enzymes: A Fertile Ground for Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology.[4][5] The bromo-substituted phenylpropanamide scaffold presents a promising starting point for the design of novel enzyme inhibitors, with potential applications across a wide range of therapeutic areas.

Kinases

Kinases are a large family of enzymes that play a central role in signal transduction. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Several bromo-substituted compounds have been identified as potent kinase inhibitors. For instance, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to inhibit PIM-1 kinase, a promising target in leukemia.[6] This suggests that bromo-substituted phenylpropanamides could be explored as inhibitors of various kinases implicated in disease.

Dehydrogenases

Dehydrogenases are enzymes that catalyze the oxidation of a substrate. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has been identified as a target for anticancer agents. A spirocyclic 3-bromo-4,5-dihydroisoxazole has been discovered as a covalent inhibitor of human GAPDH with antiproliferative activity.[7] Given the structural similarity, bromo-substituted phenylpropanamides could be investigated for their ability to inhibit GAPDH and other disease-relevant dehydrogenases.

Experimental Workflow: Enzyme Inhibition Assays

A variety of in vitro assays can be used to determine the inhibitory activity of compounds against purified enzymes. The following workflow provides a general outline for screening and characterizing enzyme inhibitors.

Diagram: Enzyme Inhibition Assay Workflow

EnzymeInhibitionWorkflow cluster_prep Assay Components cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Incubate Incubate Components Enzyme->Incubate Substrate Substrate & Cofactors Substrate->Incubate Compound Bromo-Substituted Phenylpropanamide Compound->Incubate Detect Detect Product Formation (e.g., Absorbance, Fluorescence) Incubate->Detect IC50 Calculate IC50 Detect->IC50 Kinetics Kinetic Studies (Determine Ki and Mechanism of Inhibition) IC50->Kinetics AnticancerWorkflow cluster_viability Cell Viability cluster_mechanism Mechanism of Action cluster_target Target Engagement CellLines Select Cancer Cell Lines MTT MTT/CellTiter-Glo Assay (Determine GI50) CellLines->MTT Apoptosis Apoptosis Assays (Annexin V, Caspase) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Western Western Blot (Target Protein Levels) CellCycle->Western Reporter Reporter Gene Assay (Target Activity) Western->Reporter

Caption: An integrated workflow for assessing the anticancer properties of novel compounds.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the bromo-substituted phenylpropanamide for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the compound concentration.

Quantitative Data Summary

To facilitate the comparison of potential lead compounds, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: Hypothetical In Vitro Activity of Bromo-Substituted Phenylpropanamides

Compound IDTargetAssay TypeIC50 / EC50 (µM)
BSPP-001NaV1.7Automated Patch-Clamp2.5
BSPP-002KCa2.3Automated Patch-Clamp5.1
BSPP-003PIM-1 KinaseADP-Glo™0.8
BSPP-004GAPDHEnzyme Inhibition1.2
BSPP-005BRD7BROMOScan®3.7
BSPP-006Androgen ReceptorReporter Gene Assay4.9

Conclusion and Future Directions

The bromo-substituted phenylpropanamide scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutics. This technical guide has outlined the rationale for investigating this chemical class and has identified ion channels, enzymes, and cancer-associated proteins as high-potential therapeutic targets. The provided experimental workflows offer a robust framework for the systematic evaluation of these compounds.

Future research in this area should focus on the synthesis and screening of diverse libraries of bromo-substituted phenylpropanamides to establish clear structure-activity relationships. For promising lead compounds, further characterization of their mechanism of action, selectivity, and in vivo efficacy will be crucial. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Effect of N-bromoacetamide on single sodium channel currents in excised membrane patches. PubMed. [Link]

  • N-bromoacetamide Removes a Calcium-Dependent Component of Channel Opening From Calcium-Activated Potassium Channels in Rat Skeletal Muscle. PubMed. [Link]

  • Statistical Analysis of Single Sodium Channels. Effects of N-bromoacetamide. PubMed. [Link]

  • Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer. NIH. [Link]

  • Identification of a group of brominated flame retardants as novel androgen receptor antagonists and potential neuronal and endocrine disrupters. PubMed. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

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A Technical Guide to the In Silico Characterization of 2-bromo-N-(4-ethoxyphenyl)propanamide-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The exploration of novel chemical entities is a cornerstone of modern drug discovery. For compounds with limited or non-existent experimental data, such as 2-bromo-N-(4-ethoxyphenyl)propanamide, in silico modeling provides a powerful, hypothesis-driven approach to identify potential protein targets and elucidate binding mechanisms. This guide offers a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals. We navigate the entire computational pipeline, from initial target identification using reverse screening methodologies to the intricate details of molecular dynamics and binding free energy calculations. Each protocol is presented not merely as a series of steps, but with a focus on the underlying scientific rationale, ensuring that experimental choices are both understood and justified. By integrating established best practices and citing authoritative sources, this document serves as a self-validating framework for the computational characterization of novel small molecule-protein interactions.

Section 1: The Challenge and the Strategy: Profiling a Novel Ligand

The compound this compound is a synthetic molecule for which protein binding partners are not widely documented. Its structure features a reactive bromo-alkyl group, a flexible propanamide linker capable of hydrogen bonding, and an ethoxyphenyl group poised for hydrophobic and aromatic interactions. The central challenge is to translate this structural information into a functional hypothesis: What proteins does it bind to, and how?

Answering this requires a multi-stage computational strategy that progressively refines our understanding, from a broad survey of the proteome to a high-resolution analysis of a specific protein-ligand complex. This guide will use Bromodomain-containing protein 4 (BRD4), a critical epigenetic regulator and a prominent cancer target, as a representative case study to illustrate the workflow.[1][2] Bromodomains are "reader" modules that recognize acetylated lysine residues on histones and other proteins, making them key players in transcriptional regulation.[3]

Our comprehensive workflow is structured as follows:

  • Target Identification: Employing ligand-based reverse screening to identify a ranked list of potential protein targets.

  • System Preparation: Meticulously preparing both the ligand and protein structures to ensure the physical and chemical accuracy of the starting model.

  • Molecular Docking: Predicting the most probable binding pose of the ligand within the target's active site.

  • Molecular Dynamics (MD) Simulation: Assessing the stability of the docked pose and observing the dynamic behavior of the protein-ligand complex over time.

  • Binding Free Energy Calculation: Quantifying the strength of the protein-ligand interaction to estimate binding affinity.

This structured approach transforms a chemical structure into a dynamic, testable model of biological interaction.

Section 2: Target Identification via Reverse Screening

For a novel ligand, we must first identify which proteins it is most likely to bind. Reverse screening, or "target fishing," is an efficient in silico method for this purpose.[4][5] Instead of docking a library of compounds to one target, we screen our single compound against a vast library of known protein targets.

The underlying principle is the similarity hypothesis : molecules with similar structures are likely to bind to similar protein targets.[6][7] Web servers like SwissTargetPrediction leverage this by comparing the query molecule's 2D and 3D features to a database of thousands of known active ligands.[8][9]

Workflow 2.1: Target Prediction with SwissTargetPrediction
  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated from its 2D structure or found in chemical databases like PubChem.

  • Submission: Navigate to the SwissTargetPrediction web server.[10] Paste the SMILES string into the query box and select the species of interest (e.g., Homo sapiens).

  • Execution & Analysis: The server calculates similarity scores between the query and its database of active ligands.[7] The output is a ranked list of potential protein targets. The probability score reflects the confidence of the prediction based on the most similar ligand(s) found.

Data Presentation: Hypothetical Target Prediction Results
RankTarget ClassSpecific TargetProbabilityKnown Ligands with High Similarity
1Bromodomain and Extra-Terminal motif (BET) familyBromodomain-containing protein 4 (BRD4)0.65JQ1 Analogues
2KinaseEpidermal Growth Factor Receptor (EGFR)0.48Phenyl-acetamide inhibitors
3G-protein coupled receptorDopamine Receptor D20.35Arylpiperazine derivatives
4Nuclear ReceptorEstrogen Receptor Alpha0.30Phenyl-propanamide modulators

For this guide, we select the top-ranked plausible hit, BRD4 , to proceed with detailed structural analysis. BRD4 is a well-validated therapeutic target implicated in cancer and inflammation, making it a high-interest candidate.[11][12]

G cluster_input Input cluster_process Process cluster_output Output Ligand This compound (SMILES String) Server SwissTargetPrediction Server Ligand->Server Submit Query Similarity 2D & 3D Similarity Search Server->Similarity Output Ranked List of Potential Protein Targets (e.g., BRD4, EGFR...) Similarity->Output Generate Predictions Database Database of Known Active Ligands Database->Similarity

Section 3: System Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is paramount in computational modeling. The quality of the initial structures directly dictates the reliability of all subsequent results.[13][14] Both the ligand and the protein require careful preparation to ensure they are chemically and structurally correct.

Protocol 3.1: Ligand Preparation
  • Obtain 3D Coordinates: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Protonation State: At physiological pH (approx. 7.4), the amide group is neutral. Use a tool like Open Babel to confirm and assign the correct protonation state.

  • Charge Assignment: Accurate electrostatic interactions are critical. Generate partial atomic charges using a quantum mechanical method or a well-validated semi-empirical method like AM1-BCC.

  • Parameterization: For molecular dynamics, the ligand needs a "topology" file describing its bonds, angles, and dihedrals. The General Amber Force Field (GAFF) is commonly used for drug-like molecules. Tools within the AmberTools suite (e.g., antechamber and parmchk2) can generate these parameters.

Causality Insight: Incorrect charge assignment can lead to the prediction of false hydrogen bonds or the missing of true ones, fundamentally altering the predicted binding mode. Similarly, improper force field parameters will cause the molecule to behave unnaturally during dynamic simulations.[[“]]

Protocol 3.2: Protein Preparation (BRD4)
  • Select PDB Structure: Choose a high-resolution X-ray crystal structure of the target protein from the RCSB PDB.[16] For this example, we will use PDB ID: 7JKX , which contains the first bromodomain (BD1) of human BRD4.[17] A high-resolution structure (<2.5 Å) is preferred as it provides more accurate atomic positions.

  • Initial Cleanup: Remove all non-essential components from the PDB file, such as co-crystallized ligands, solvent molecules (except for functionally important water molecules, if any), and ions.[18]

  • Structural Correction: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. These must be added.

    • Assign Protonation States: The protonation states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and crucial for forming correct hydrogen bond networks.

    • Optimize Hydrogen Bond Network: Systematically flip the orientation of Asn, Gln, and His side chains to optimize hydrogen bonding.

    • Fill Missing Residues/Loops: If the structure has gaps, these should be modeled using loop modeling tools.

  • Restrained Minimization: Perform a brief, restrained energy minimization of the structure.[14] This step relaxes any steric clashes or strained geometries introduced during preparation, especially around the newly added hydrogen atoms, without significantly altering the experimentally determined backbone structure.

Section 4: Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[20][21] It uses a search algorithm to explore possible poses and a scoring function to rank them based on predicted binding affinity.[22] AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[23]

Protocol 4.1: Docking with AutoDock Vina
  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by Vina.

  • Define the Search Space: Identify the binding site. For BRD4, this is the well-defined acetyl-lysine binding pocket.[24] Define a 3D grid box (the "search space") that encompasses this entire pocket. The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, increasing efficiency.

  • Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the search algorithm. A higher value increases the chance of finding the optimal pose but also increases computation time.

  • Execution: Run the AutoDock Vina simulation. It will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • Clustering: Analyze the poses to see if they cluster into a few low-energy conformations. A tight cluster of the top-ranked poses suggests a more confident prediction.

    • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera). Identify key interactions: hydrogen bonds, hydrophobic contacts, and π-stacking interactions with specific residues in the binding pocket.

Data Presentation: Predicted Docking Results for BRD4
Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.20.00Asn140, Trp81, Pro82, Tyr97
2-7.91.15Asn140, Met132, Ile146
3-7.51.89Pro82, Leu92, Cys136

Expertise Insight: The binding affinity score from docking is best used for ranking different poses or different ligands, not as an absolute measure of binding energy. The true value of docking lies in its ability to generate a physically plausible structural hypothesis for the protein-ligand interaction.

G cluster_prep Preparation cluster_config Configuration cluster_run Execution cluster_analysis Analysis p_prep Prepared Protein (BRD4.pdbqt) vina Run AutoDock Vina p_prep->vina l_prep Prepared Ligand (ligand.pdbqt) l_prep->vina grid Define Search Space (Grid Box) grid->vina params Set Vina Parameters (e.g., exhaustiveness) params->vina poses Generate Ranked Poses (Pose 1, 2, 3...) vina->poses visual Visualize & Analyze Key Interactions poses->visual

Section 5: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the system.[13][25] By simulating the motions of atoms over time, we can assess the stability of the docked ligand pose, observe conformational changes in the protein, and characterize the role of solvent.[26][27] GROMACS is a powerful and widely-used open-source engine for performing MD simulations.[28][29]

Protocol 5.1: GROMACS MD Simulation Workflow
  • System Building:

    • Combine Structures: Create a single complex file containing the protein (BRD4) and the top-ranked ligand pose.

    • Define Simulation Box: Place the complex in a periodic simulation box (e.g., a cubic or dodecahedron box).

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.[[“]]

    • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge, creating a more physically realistic environment.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the protein, ligand, and solvent molecules.

  • Equilibration (Two Phases):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the solvent to equilibrate around the complex. Check that the temperature has stabilized.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the volume constraint and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct solvent density. Check that both pressure and density have stabilized.[27]

  • Production MD: Release all restraints and run the production simulation for a duration sufficient to observe stable behavior (e.g., 100-200 nanoseconds). Save the coordinates (the "trajectory") at regular intervals (e.g., every 10 picoseconds).

Trustworthiness Insight: The equilibration phase is non-negotiable. Running a production simulation on an unequilibrated system will produce artifacts and invalid results. Monitoring system properties like temperature, pressure, and density for convergence is a critical self-validating check.[[“]]

G

Section 6: Post-Simulation Analysis and Binding Free Energy

The MD trajectory is a rich dataset that must be analyzed to extract meaningful biophysical insights. This includes assessing the simulation's stability and calculating a more rigorous estimate of binding affinity.

Protocol 6.1: Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. One would expect residues in the binding pocket that interact with the ligand to show reduced fluctuation compared to unbound simulations.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.

Protocol 6.2: MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the free energy of binding from MD trajectories.[30][31] It offers a better balance of accuracy and computational cost than docking scores alone.[32]

The binding free energy (


) is calculated as:


Where each term is composed of:



  • Workflow:

    • Extract snapshots (frames) from the stable portion of the production MD trajectory.

    • For each snapshot, calculate the molecular mechanics energy (

      
      ), the polar solvation energy (using the Poisson-Boltzmann model), and the non-polar solvation energy (often estimated from the solvent-accessible surface area, SASA).
      
    • Calculate these energy terms for the complex, the isolated protein, and the isolated ligand.

    • Average the results over all snapshots to get the final

      
      . The entropy term (
      
      
      
      ) is computationally expensive and often omitted when comparing similar ligands, as the focus is on relative binding energies.
Data Presentation: Summarized Simulation & Energy Data
Analysis MetricResultInterpretation
Stability
Protein Backbone RMSD1.5 ± 0.2 ÅThe protein structure is stable throughout the simulation.
Ligand Heavy Atom RMSD0.8 ± 0.3 ÅThe ligand maintains a stable binding pose within the pocket.
Key Interactions
H-Bond: Ligand(NH) - Asn140(O)92% OccupancyA very stable and critical hydrogen bond is maintained.
Binding Free Energy (MM/PBSA)
van der Waals Energy-45.5 kcal/molFavorable hydrophobic and packing interactions.
Electrostatic Energy-15.2 kcal/molFavorable electrostatic and H-bond interactions.
Polar Solvation Energy+28.8 kcal/molUnfavorable, as polar groups are desolvated upon binding.
Non-Polar Solvation Energy-4.1 kcal/molFavorable hydrophobic effect.

(Total)
-36.0 kcal/mol Strong predicted binding affinity.

Authoritative Grounding: The MM/PBSA method provides a more physically realistic energy estimate than docking because it incorporates ensemble averaging from the MD simulation and uses a more sophisticated implicit solvent model.[31] However, it is still an approximation and should be used to rank compounds or compare binding modes, with the ultimate validation coming from experimental assays.

Section 7: Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for characterizing the protein binding of a novel compound, this compound. By progressing from broad target fishing to high-resolution dynamic simulation, we generated a specific, testable hypothesis: the compound is a potential binder of the BRD4 bromodomain, adopting a stable pose anchored by a key hydrogen bond to Asn140 and further stabilized by hydrophobic interactions, resulting in a strong predicted binding free energy.

The power of this computational approach lies in its ability to build a detailed mechanistic model before any resource-intensive wet lab experiments are conducted. However, computational predictions must always be validated experimentally.[23][33]

Proposed Experimental Validation:

  • Binding Assays: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to experimentally measure the binding affinity (K_d) of the compound to purified BRD4 protein.

  • Cellular Assays: Test the compound's ability to displace a known BRD4 ligand in a cellular context, for example, using a NanoBRET assay.

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of the compound to confirm the importance of the predicted interacting moieties (e.g., replace the amide NH to disrupt the hydrogen bond with Asn140).

  • Crystallography: Co-crystallize the compound with BRD4 to obtain an experimental structure of the complex, which serves as the ultimate validation of the predicted binding pose.

By integrating the predictive power of in silico modeling with the empirical certainty of experimental validation, researchers can significantly accelerate the journey from a novel chemical structure to a potential therapeutic lead.

References

  • Braun, E., Gilmer, J., Mayes, H. B., Mobley, D. L., Monroe, J. I., Prasad, S., & Zuckerman, D. M. (2018). Best Practices for Foundations in Molecular Simulations [Article v1.0]. Living Journal of Computational Molecular Science, 1(1), 5957. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of 4-ethoxyaniline with 2-bromopropanoyl chloride to synthesize 2-bromo-N-(4-ethoxyphenyl)propanamide. This reaction is a fundamental transformation in organic synthesis, yielding an α-halo amide, a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The protocol detailed herein employs Schotten-Baumann conditions, a robust and widely-used method for acylating amines. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

The formation of an amide bond is one of the most critical reactions in organic and medicinal chemistry. N-acylation of anilines with acyl chlorides is a direct and efficient method to achieve this transformation.[1] The target molecule, this compound, incorporates an α-bromo amide moiety, which is a key pharmacophore and a versatile synthetic handle. The bromine atom can be readily displaced by various nucleophiles, allowing for the construction of diverse molecular libraries for screening and lead optimization.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2] Failure to neutralize the acid would result in the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[2] This protocol utilizes a two-phase Schotten-Baumann reaction condition, where an aqueous base neutralizes the generated acid while the reactants and product remain in an immiscible organic solvent, driving the reaction to completion.[3]

Reaction Scheme and Mechanism

The overall transformation is the reaction between 4-ethoxyaniline and 2-bromopropanoyl chloride in the presence of a base to yield the desired amide product.

Caption: General reaction for the synthesis of this compound.

Critical Safety Considerations

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • 2-Bromopropanoyl Chloride : This reagent is highly corrosive, flammable, and a lachrymator (causes tearing).[4] It causes severe skin burns and eye damage. It is also water-reactive and will decompose to produce toxic gases like hydrogen chloride and hydrogen bromide.[5][6] Handle only with chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4] Use spark-proof tools and keep away from heat, sparks, and open flames.[5][6]

  • 4-Ethoxyaniline : This compound is toxic if swallowed or inhaled and can cause skin and eye irritation. It is sensitive to air and light and may change color upon exposure.[7] Handle with appropriate PPE.

  • Dichloromethane (DCM) : A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH) : Corrosive and can cause severe burns. Handle with care.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
4-Ethoxyaniline137.181.37 g1.0Purity >98%
2-Bromopropanoyl Chloride171.421.20 mL (2.06 g)1.2Purity >97%, Density ~1.7 g/mL[6]
Dichloromethane (DCM)-40 mL-Anhydrous grade
Sodium Hydroxide (NaOH)40.000.80 g2.0-
Deionized Water-40 mL--
Saturated NaCl (Brine)-20 mL-For workup
Anhydrous MgSO₄ or Na₂SO₄-~2-3 g-Drying agent
Equipment
  • 100 mL and 250 mL Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (125 mL or 250 mL)

  • Dropping funnel

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel setup

  • TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

  • NMR tubes and access to an NMR spectrometer

Synthesis Workflow

Caption: A step-by-step overview of the synthesis protocol.

Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in dichloromethane (20 mL). In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in deionized water (20 mL).

  • Cooling : Place the flask containing the aniline solution into an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reagents : Add the aqueous NaOH solution to the stirred aniline/DCM mixture. Then, add 2-bromopropanoyl chloride (1.20 mL, 12 mmol) to a dropping funnel and add it dropwise to the vigorously stirred, biphasic reaction mixture over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of potential side products. Vigorous stirring is necessary to ensure efficient mixing between the two phases.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring the Reaction : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][9] Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. Spot the starting 4-ethoxyaniline, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting aniline spot has been completely consumed.

  • Workup and Isolation : Once the reaction is complete, transfer the mixture to a 125 mL separatory funnel. a. Separate the organic (bottom, DCM) layer from the aqueous layer. b. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove any unreacted amine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid chloride), and 20 mL of saturated brine (to reduce the solubility of organic material in the aqueous phase). c. Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification : The crude solid can be purified by recrystallization.[10] A common solvent system for this type of compound is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC) : A single spot should be observed after purification, with an Rf value distinct from the starting material.

  • ¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the aromatic protons, the methine proton adjacent to the bromine, the methyl group protons, and a broad singlet for the N-H amide proton.

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy : Look for a strong absorption band around 1660-1680 cm⁻¹ corresponding to the amide C=O stretch, and another band around 3250-3350 cm⁻¹ for the N-H stretch.

  • Melting Point : A sharp melting point range for the purified product indicates high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive 4-ethoxyaniline (oxidized). Insufficient base.Use fresh, pure 4-ethoxyaniline. Ensure the correct stoichiometry of the base is used to neutralize the HCl byproduct.
Multiple Products on TLC Reaction too fast/hot. Impure starting materials.Maintain low temperature during the addition of the acyl chloride. Ensure the purity of both starting materials before beginning.
Product is an Oil/Fails to Crystallize Presence of impurities.Re-attempt the aqueous workup to ensure all byproducts are removed. If recrystallization fails, purify by silica gel column chromatography.
Product Discoloration Oxidation of aniline or impurities.Handle 4-ethoxyaniline under an inert atmosphere if possible and store it protected from light and air.[11]

References

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Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antimicrobial activity and novel mechanisms of action. Halogenated organic compounds, particularly those incorporating bromine, have garnered significant interest due to their diverse biological activities.[1][2][3] The introduction of a halogen atom can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its pharmacological effects.[1][2]

This document provides a comprehensive experimental framework for the synthesis, characterization, and antimicrobial evaluation of a novel bromo-amide compound: 2-bromo-N-(4-ethoxyphenyl)propanamide . We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria. This guide is designed to ensure scientific integrity and reproducibility, empowering researchers to accurately assess the antimicrobial potential of this and similar compounds.

Chemical Profile: this compound

PropertyValueSource
Chemical Name This compound[4]
CAS Number 109098-43-3[4]
Molecular Formula C₁₁H₁₄BrNO₂[4]
Molecular Weight 272.14 g/mol [4]
Chemical Structure Chemical structure of N-(4-ethoxyphenyl)propanamide. A similar structure with a bromine atom on the alpha-carbon of the propanamide group.Inferred from N-(4-ethoxyphenyl)propanamide[5]

Proposed Synthesis and Characterization

A plausible synthetic route to this compound involves the acylation of 4-ethoxyaniline with 2-bromopropionyl bromide. This method is adapted from established protocols for the synthesis of similar N-aryl amides.[6]

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add 2-bromopropionyl bromide (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

It is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques. Expected spectral data, based on analogous structures, include:[5][7][8][9][10][11][12][13]

  • ¹H NMR: Signals corresponding to the ethoxy group, aromatic protons, and the propanamide backbone.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • FT-IR: Characteristic peaks for N-H stretching, C=O (amide I), and N-H bending (amide II).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the compound. The presence of bromine should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Antimicrobial Susceptibility Testing: A Step-by-Step Guide

The following protocols are based on the broth microdilution method, a standardized and widely accepted technique for determining the MIC and MBC of antimicrobial agents.

Core Principle

Serial dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period. The MBC is subsequently determined by sub-culturing from the wells with no visible growth onto an agar medium to ascertain the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for preparing the stock solution due to its broad solvency for organic compounds and miscibility with aqueous media.[14]

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Culture Media:

    • Mueller-Hinton Broth (MHB) for susceptibility testing.

    • Mueller-Hinton Agar (MHA) for bacterial maintenance and MBC determination.

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Spectrophotometer

    • Incubator (37°C)

    • Sterile tubes, flasks, and petri dishes

Experimental Workflow

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start stock_solution Prepare Stock Solution of Test Compound start->stock_solution bacterial_inoculum Prepare Standardized Bacterial Inoculum start->bacterial_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension bacterial_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h at 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection/OD) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Count Colonies and Determine MBC incubate_mbc->read_mbc end End read_mbc->end Mechanism_of_Action Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes (e.g., with Thiol Groups) Compound->Enzymes Inhibition Biofilm Biofilm Formation Compound->Biofilm Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath Enzymes->CellDeath Biofilm->CellDeath

Caption: Putative Antimicrobial Mechanisms.

Potential mechanisms of action for this compound include:

  • Membrane Disruption: The compound may intercalate into and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death. [15]* Enzyme Inhibition: The bromine atom can act as a leaving group, allowing for the alkylation of essential enzymes, particularly those with reactive thiol groups in their active sites. This can lead to the inhibition of critical metabolic pathways. [16]* Inhibition of Biofilm Formation: Some halogenated compounds have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor in many pathogenic bacteria. [15] Further studies, such as membrane potential assays, enzyme inhibition assays, and biofilm formation assays, would be necessary to elucidate the precise mechanism of action of this compound.

Safety Precautions

As with any novel chemical entity, appropriate safety precautions must be taken when handling this compound. Based on the safety data for similar compounds, the following are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a robust and detailed framework for the synthesis, characterization, and antimicrobial evaluation of this compound. By following these protocols, researchers can generate reliable and reproducible data to assess the potential of this and other novel compounds in the ongoing search for new antimicrobial agents. The elucidation of its mechanism of action will be a critical next step in understanding its therapeutic potential.

References

  • F. O. Shode, B. R. B. K. Singh, et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. [Link]

  • F. O. Shode, B. R. B. K. Singh, et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. [Link]

  • Sun, Y., & Sun, G. (2015). N-Halamine-Based Antimicrobial Additives for Polymers. National Institutes of Health. [Link]

  • Vairappan, C. S., Kawamoto, T., Miwa, H., & Suzuki, M. (2004). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Planta Medica, 70(11), 1087-1090. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3798499, N-(2-bromo-4-ethoxyphenyl)acetamide. [Link]

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  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Alonso, D. A., et al. (2012). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2941. [Link]

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  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-2-methyl-. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14870196, 2-bromo-N-methylpropanamide. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... [Link]

  • Rabbih, M. A., et al. (2011). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Bromo-2'-nitroacetanilide. In NIST Chemistry WebBook. [Link]

  • Axsyn. (n.d.). Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl-. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-. In NIST Chemistry WebBook. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18006165, 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. [Link]

Sources

Application Note & Protocol: A Cell-Based Approach to Characterizing the Anti-Inflammatory Activity of N-Aryl Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical goal in drug discovery. N-aryl propanamides represent a class of organic compounds with therapeutic potential, and this document provides a comprehensive guide to evaluating their anti-inflammatory properties using robust cell-based assays.

This application note details a strategic workflow for screening and mechanistic elucidation of N-aryl propanamides. We will focus on a widely accepted in vitro model of inflammation: the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[1][2] This model recapitulates key aspects of the inflammatory cascade, including the production of pro-inflammatory mediators and the activation of critical signaling pathways.

Scientific Rationale: Targeting the Pillars of Inflammation

The anti-inflammatory activity of a test compound can be assessed by its ability to modulate key inflammatory pathways. This protocol focuses on two central pillars of the inflammatory response: the production of inflammatory mediators and the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[3][4]

1. Inhibition of Pro-Inflammatory Mediators: Activated macrophages release a cocktail of signaling molecules that propagate the inflammatory response.[1] This protocol will focus on quantifying the inhibition of:

  • Nitric Oxide (NO): A key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS).[5]
  • Prostaglandin E2 (PGE2): A potent inflammatory mediator synthesized by cyclooxygenase-2 (COX-2).[5][6]
  • Pro-inflammatory Cytokines (TNF-α and IL-6): Master regulators of the inflammatory cascade.[7][8]

2. Modulation of the NF-κB Signaling Pathway: The NF-κB transcription factor is a central hub for inflammatory gene expression.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of pro-inflammatory genes.[4][9][11] This protocol will assess the ability of N-aryl propanamides to inhibit NF-κB activation.

Experimental Workflow

A systematic approach is paramount to generating reliable and interpretable data. The following workflow is recommended for assessing the anti-inflammatory potential of N-aryl propanamides.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies A Cytotoxicity Assessment (MTT Assay) B Primary Screen: Inhibition of Nitric Oxide (NO) Production A->B Select non-toxic concentrations C Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) B->C Active compounds D Measurement of Prostaglandin E2 (PGE2) Levels C->D E NF-κB Activation Assay (p65 Nuclear Translocation) D->E

Caption: A stepwise workflow for the evaluation of N-aryl propanamides.

Detailed Protocols

PART 1: Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage-like cells (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

PART 2: Cytotoxicity Assessment (MTT Assay)

  • Principle: This colorimetric assay assesses cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-aryl propanamide compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Subsequent assays should use non-toxic concentrations of the compounds.

PART 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the N-aryl propanamide compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[1] Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

PART 4: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as TNF-α and IL-6, in cell culture supernatants.

  • Protocol:

    • Seed and treat RAW 264.7 cells with N-aryl propanamides and/or LPS as described in the Griess Assay protocol.

    • Collect the cell culture supernatants.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[7][8] Commercially available kits provide the necessary reagents and detailed protocols.

    • Briefly, the assay involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

PART 5: Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

  • Principle: Similar to cytokine quantification, a competitive ELISA is used to measure the levels of PGE2 in the cell culture supernatant.

  • Protocol:

    • Follow the same cell seeding and treatment procedure as for the cytokine ELISA.

    • Collect the cell culture supernatants.

    • Use a commercially available PGE2 ELISA kit and follow the manufacturer's protocol.

    • The principle of this competitive assay involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

    • Calculate the PGE2 concentration from a standard curve.

PART 6: NF-κB Activation Assay (Immunofluorescence)

  • Principle: This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

  • Protocol:

    • Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

    • Pre-treat the cells with N-aryl propanamides for 1 hour, followed by stimulation with 1 µg/mL LPS for 1 hour.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test. The half-maximal inhibitory concentration (IC50) values for the inhibition of NO, PGE2, and cytokine production should be calculated.

ParameterAssayExpected Result with Effective Anti-Inflammatory Compound
Cell ViabilityMTT AssayNo significant decrease in cell viability at effective concentrations
Nitric Oxide (NO)Griess AssayDose-dependent decrease in LPS-induced NO production
TNF-αELISADose-dependent decrease in LPS-induced TNF-α secretion
IL-6ELISADose-dependent decrease in LPS-induced IL-6 secretion
Prostaglandin E2 (PGE2)ELISADose-dependent decrease in LPS-induced PGE2 production
NF-κB ActivationImmunofluorescenceInhibition of LPS-induced nuclear translocation of p65

Mechanistic Insights: Connecting the Dots

A potent N-aryl propanamide will exhibit a dose-dependent inhibition of NO, PGE2, TNF-α, and IL-6 production without significant cytotoxicity. A corresponding inhibition of NF-κB p65 nuclear translocation would strongly suggest that the compound's anti-inflammatory effects are mediated, at least in part, through the suppression of the NF-κB signaling pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatoryGenes Induces Transcription N_Aryl_Propanamide N-Aryl Propanamide N_Aryl_Propanamide->IKK Inhibits? N_Aryl_Propanamide->NFkB Inhibits translocation?

Caption: Hypothesized mechanism of N-aryl propanamides on the NF-κB pathway.

Conclusion

The suite of cell-based assays described in this application note provides a robust and comprehensive framework for the initial characterization of the anti-inflammatory activity of N-aryl propanamides. By systematically evaluating their effects on key inflammatory mediators and signaling pathways, researchers can effectively identify promising lead compounds and gain valuable insights into their mechanisms of action, paving the way for further preclinical development.

References

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  • National Institutes of Health. (n.d.).
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  • Reaction Biology. (2026). COX-2 Biochemical Activity Assay Service. Reaction Biology.
  • National Institutes of Health. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
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  • ResearchGate. (2014). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry?.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
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  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
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Sources

Application Notes and Protocols for the Purification of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the post-synthesis purification of 2-bromo-N-(4-ethoxyphenyl)propanamide, a key intermediate in various synthetic pathways. Recognizing the critical importance of purity for downstream applications, this guide moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering a robust framework for researchers to adapt and optimize purification strategies. The protocols detailed herein—recrystallization, column chromatography, and liquid-liquid extraction—are presented as self-validating systems, complete with in-depth explanations and troubleshooting advice. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Imperative for Purity

The successful synthesis of a target molecule is only half the journey. The subsequent purification is a critical step that dictates the compound's suitability for its intended purpose, be it in medicinal chemistry, materials science, or other research endeavors. In the case of this compound, a compound with potential applications as a building block in the development of pharmacologically active agents, achieving high purity is paramount. Impurities, which can include unreacted starting materials, byproducts, and decomposition products, can interfere with subsequent reactions, compromise biological assays, and introduce variability into experimental results.

This guide provides a detailed exploration of established techniques for the purification of this compound, empowering the researcher to select and implement the most appropriate method based on the specific impurity profile of their crude product.

Understanding the Impurity Landscape

A successful purification strategy begins with an understanding of the likely impurities. The synthesis of this compound typically proceeds via the acylation of 4-ethoxyaniline with 2-bromopropanoyl bromide or a related acylating agent.

Common Impurities Include:

  • Unreacted 4-ethoxyaniline: A basic starting material that can often be carried through the synthesis.

  • Unreacted 2-bromopropanoyl bromide/acid: The acylating agent or its hydrolysis product. The acid is an acidic impurity.

  • Over-acylated or di-acylated products: Though less common, these can form under certain reaction conditions.

  • Hydrolysis products: The amide bond can be susceptible to hydrolysis, leading to the formation of 4-ethoxyaniline and 2-bromopropanoic acid.

  • Colored impurities: Often arise from the oxidation of the aniline starting material or other side reactions.[1]

The physicochemical properties of this compound (Molecular Formula: C₁₁H₁₄BrNO₂, Molecular Weight: 272.14 g/mol ) will dictate its behavior in different purification systems.[2][3][4]

Purification Methodologies: A Comparative Overview

Three primary techniques are recommended for the purification of this compound: recrystallization, column chromatography, and liquid-liquid extraction. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired level of purity.

Technique Principle Advantages Disadvantages Best Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield very high purity.Requires the compound to be a solid, potential for product loss in the mother liquor.Removing small amounts of impurities from a solid crude product.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.[5]Highly versatile, can separate complex mixtures, applicable to both solid and liquid samples.Can be time-consuming and labor-intensive, requires solvents and a stationary phase.Separating mixtures with multiple components or when impurities have similar solubility to the product.
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases.Simple, rapid, good for removing acidic or basic impurities.Less effective for separating compounds with similar polarities, can use large volumes of solvents.Initial workup to remove acidic or basic starting materials.

Detailed Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds.[1][6] The key is to find a suitable solvent or solvent system in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Rationale: This protocol utilizes a mixed solvent system of ethanol and water. This compound, being a moderately polar organic molecule, is expected to be soluble in hot ethanol and less soluble in water. The addition of water as an anti-solvent will decrease the solubility of the product upon cooling, promoting crystallization while impurities remain in the solvent mixture. This approach is analogous to the purification of similar brominated compounds.[7]

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise with constant swirling until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that crystallization does not occur too rapidly, which can trap impurities.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Recrystallization:

Recrystallization_Workflow crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add hot water to turbidity hot_filter->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool_rt Slowly cool to room temperature add_ethanol->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath filter Vacuum Filter ice_bath->filter wash Wash with cold EtOH/Water filter->wash dry Dry under vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[8][9] It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.

Rationale: Silica gel, a polar stationary phase, will be used. The elution will start with a non-polar solvent and gradually increase in polarity. Non-polar impurities will elute first, followed by the moderately polar product, this compound. Highly polar impurities will be retained on the column. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Experimental Protocol:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good solvent system will give the product a retention factor (Rf) of approximately 0.3. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Workflow for Column Chromatography:

Column_Chromatography_Workflow crude Crude Product tlc TLC Analysis for Solvent System crude->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate dry Dry under vacuum evaporate->dry pure Pure Product dry->pure

Sources

Application Note & Protocol: Quantitative Analysis of 2-bromo-N-(4-ethoxyphenyl)propanamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-N-(4-ethoxyphenyl)propanamide is an N-aryl amide that may be of interest in pharmaceutical research as a synthetic intermediate, metabolite, or a novel chemical entity.[1] The accurate quantification of such compounds in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[2] This document provides a comprehensive guide to a robust and validated analytical method for the detection and quantification of this compound in human plasma, leveraging the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

This guide is intended for researchers and drug development professionals. It details the scientific rationale behind the chosen methodology, provides step-by-step protocols for sample preparation and analysis, and adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[4][5]

Analyte Profile & Physicochemical Considerations

A thorough understanding of the analyte's properties is crucial for developing an effective analytical method.

  • Compound Name: this compound

  • CAS Number: 109098-43-3[6]

  • Molecular Formula: C₁₁H₁₄BrNO₂[6]

  • Molecular Weight: 272.14 g/mol (using Br isotope 79)

  • Structure:

    
    
    

Key Physicochemical Insights:

  • Polarity: The presence of an ethoxy group and an amide linkage suggests moderate polarity. The molecule also possesses non-polar regions (the aromatic ring and alkyl chain). This dual character makes it an ideal candidate for reversed-phase chromatography.

  • Ionization: The amide group can be protonated under acidic conditions, making positive mode Electrospray Ionization (ESI+) a suitable choice for mass spectrometry.

  • Halogenation: The bromine atom is a key structural feature. It results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is highly useful for peak identification and confirmation in mass spectrometry. The presence of a halogen can also influence chromatographic behavior.[7]

PropertyValue / PredictionRationale for Analytical Strategy
Molecular Weight 272.14 g/mol Suitable for standard LC-MS/MS analysis.
Predicted LogP ~2.5 - 3.0Indicates moderate lipophilicity, suitable for C18 reversed-phase chromatography and efficient extraction from plasma using Solid-Phase Extraction (SPE).
pKa (Predicted) Amide proton ~17 (not acidic); Amide oxygen (protonated) ~ -1The molecule is essentially neutral but can be protonated under acidic mobile phase conditions for efficient ESI+ ionization.
Isotopic Signature Presence of Bromine (⁷⁹Br/⁸¹Br)Provides a distinct A+2 isotopic peak in the mass spectrum, aiding in confident identification.

Strategic Approach to Method Development

For quantifying low-concentration analytes in complex biological fluids like plasma, LC-MS/MS is the gold standard, offering superior sensitivity and selectivity over other techniques like HPLC-UV.[2] The core strategy involves three key stages:

  • Efficient Sample Cleanup: Isolate the analyte from interfering plasma components (proteins, lipids, salts) to reduce matrix effects.[2] Solid-Phase Extraction (SPE) is chosen over simpler methods like protein precipitation for its superior cleanup, leading to a more robust and sensitive assay.[8]

  • Optimized Chromatographic Separation: Achieve baseline separation of the analyte from any endogenous interferences using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Selective Mass Spectrometric Detection: Utilize Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification.

Caption: High-level bioanalytical workflow from sample receipt to final report.

Detailed Protocols

Sample Preparation: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is designed for maximum removal of plasma interferences. A mixed-mode or reversed-phase polymer-based SPE sorbent is recommended.

Rationale: SPE provides a cleaner extract compared to protein precipitation or liquid-liquid extraction by selectively retaining the analyte while allowing polar (salts) and non-polar (lipids) interferences to be washed away. Pre-treatment with an acidic solution ensures the analyte is in a neutral or protonated state, promoting retention on the reversed-phase sorbent.

SPE_Workflow cluster_steps SPE Protocol Steps start Start: Plasma Sample + Internal Standard Condition 1. Condition 2 mL Methanol 2 mL H₂O Equilibrate 2. Equilibrate 2 mL 4% H₃PO₄ in H₂O Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1 2 mL 5% Methanol in H₂O Load->Wash1 Wash2 5. Wash 2 2 mL Hexane Wash1->Wash2 Elute 6. Elute 2 mL 5% NH₄OH in Acetonitrile Wash2->Elute Collect Collect Eluate Elute->Collect Evap Evaporate to Dryness (N₂ Stream, 40°C) Collect->Evap Recon Reconstitute (100 µL Mobile Phase A/B) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Detailed step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Step-by-Step Protocol:

  • Internal Standard (IS) & Sample Pre-treatment:

    • Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., d4-2-bromo-N-(4-ethoxyphenyl)propanamide) in methanol.

    • To 100 µL of human plasma (or calibration standards/QCs), add 10 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates some proteins and adjusts pH for optimal SPE binding.[8]

    • Centrifuge at 14,000 x g for 5 minutes to pellet proteins. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Place a reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) on a vacuum manifold.

    • Wash the cartridge with 1 mL of methanol.

    • Wash with 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar molecules.

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of hexane to remove lipids.

    • Dry the sorbent bed under high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and IS with 1 mL of acetonitrile containing 2% ammonium hydroxide. The basic modifier ensures the amide is neutral for efficient elution.

    • Apply gentle vacuum to slowly pass the elution solvent through the cartridge.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

ParameterRecommended ConditionRationale / Scientist's Note
UHPLC System Agilent 1290 Infinity, Waters Acquity UPLC, or equivalentHigh pressure capabilities allow for smaller particle columns, leading to better resolution and faster run times.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe C18 stationary phase provides excellent retention for this moderately non-polar analyte. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 10% B to 95% B over 3 min, hold at 95% for 1 min, return to 10% and equilibrate for 1 min.A gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupoleRequired for high sensitivity and selectivity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe analyte readily forms [M+H]⁺ ions.
MRM Transitions Analyte: Q1: 272.0 -> Q3: 109.1 (Quantifier), 272.0 -> 151.1 (Qualifier) IS: Q1: 276.0 -> Q3: 113.1Precursor ions ([M+H]⁺) are selected in Q1 and fragmented. Specific product ions are monitored in Q3. The 109.1 fragment likely corresponds to the protonated ethoxy-aniline portion. Using a quantifier and qualifier ion increases method specificity.
Key MS Params. Capillary Voltage: 3.5 kV; Source Temp: 500°C; Collision Energy: Optimized for each transitionThese parameters must be empirically optimized via infusion of the analyte to maximize signal intensity.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[4][5][9] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (FDA Guidance)[5]Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from endogenous components.
Calibration Curve ≥ 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at ≥ 4 levels.Confirms the method is both reproducible and provides results close to the true value.
Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Defines the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assessed by comparing analyte response in post-extraction spiked blank matrix vs. neat solution. Should be consistent.Evaluates the impact of co-eluting matrix components on analyte ionization.
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.[10]

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The combination of a robust Solid-Phase Extraction protocol and optimized UHPLC-MS/MS conditions provides a reliable workflow suitable for regulated bioanalysis. Adherence to the validation principles outlined ensures that the data generated is accurate, precise, and fit for purpose in supporting pharmaceutical development programs.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 18, 2026, from [Link]

  • de la Varga, M. et al. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Retrieved January 18, 2026, from [Link]

  • de la Varga, M. et al. (2001). Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2019, July 30). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved January 18, 2026, from [Link]

  • PubMed. (2023, January 5). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Retrieved January 18, 2026, from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Retrieved January 18, 2026, from [Link]

  • DTIC. (n.d.). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Retrieved January 18, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 109098-43-3 | this compound. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of N‐aryl amides in biologically active compounds. Retrieved January 18, 2026, from [Link]

  • DTIC. (n.d.). Analysis of Investigational Drugs in Biological Fluids- Method Development and. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Developing a High-Throughput Screen for Novel Enzyme Inhibitors

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a high-throughput screening (HTS) assay for the characterization of 2-bromo-N-(4-ethoxyphenyl)propanamide and its analogues. Due to the limited publicly available data on the specific biological targets of this compound, this guide presents a strategic framework for assay development, beginning with target hypothesis based on structural similarity to known enzyme inhibitors. We will detail the necessary steps for creating a robust biochemical assay, its optimization for HTS, and a multi-step validation process to ensure data quality and reliability. This guide emphasizes the scientific rationale behind experimental choices, providing a blueprint for the discovery of novel bioactive compounds.

Introduction: Unveiling the Potential of this compound

The discovery of novel small molecule modulators of protein function is a cornerstone of modern drug development and chemical biology. The compound this compound possesses a chemical scaffold that suggests potential biological activity. However, its specific molecular targets are not well-characterized in the public domain. This application note outlines a comprehensive strategy to develop a high-throughput screen to identify and characterize the biological activity of this and similar molecules.

Structural Analogy and Target Hypothesis

Given the structural features of this compound, a plausible starting point for investigation is its potential to inhibit enzymes. In particular, the molecule shares some structural similarities with known inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the heme and chlorophyll biosynthesis pathways. For instance, the herbicide Lactofen, a diphenyl ether compound, acts by inhibiting PPO[1]. While this compound is not a diphenyl ether, the presence of a substituted aromatic ring and a propanamide side chain suggests it could potentially bind to the active site of PPO or other enzymes with similar substrate-binding pockets. Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound may act as a PPO inhibitor. It is crucial to note that this is a starting hypothesis, and the developed assay should be adaptable to other potential enzyme targets.

Pre-Assay Development: Laying the Groundwork for a Successful Screen

Before embarking on a large-scale HTS campaign, several foundational steps are critical to ensure the quality and reliability of the results.

Compound Management and Safety

Proper handling and storage of this compound are paramount. According to available Safety Data Sheets (SDS), this compound may cause skin and eye irritation[2][3][4].

Safety Precautions:

  • Always handle the compound in a well-ventilated area or under a chemical fume hood[5].

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[2][4].

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water[2][3][4].

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[2].

For HTS, a stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). This stock can then be serially diluted to create a concentration range for dose-response experiments.

Reagent Sourcing and Quality Control

The quality of the reagents used in the assay is critical for reproducibility.

  • Enzyme: Recombinant human PPO should be sourced from a reputable commercial vendor or purified in-house. The enzyme's purity and activity should be verified upon receipt and periodically throughout the screening campaign.

  • Substrate: The PPO substrate, protoporphyrinogen IX, can be synthesized or purchased. Its stability and purity should be confirmed.

  • Detection Reagents: All other reagents, including buffers and detection probes, should be of high purity.

Primary Assay Development: A Fluorescence-Based PPO Inhibition Assay

A fluorescence-based assay is often well-suited for HTS due to its high sensitivity and compatibility with automated liquid handling systems. The assay will measure the enzymatic conversion of the non-fluorescent substrate, protoporphyrinogen IX, to the highly fluorescent product, protoporphyrin IX.

Assay Principle

The core of the assay is the enzymatic reaction catalyzed by PPO. In the presence of an inhibitor like our test compound, the rate of protoporphyrin IX formation will decrease, leading to a reduction in the fluorescence signal.

PPO_Assay_Principle Protoporphyrinogen_IX Protoporphyrinogen IX (Non-fluorescent) PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX (Fluorescent) PPO->Protoporphyrin_IX Product Inhibitor This compound Inhibitor->PPO Inhibition

Caption: Principle of the PPO fluorescence inhibition assay.

Experimental Protocol

This protocol is designed for a 384-well plate format, which is common in HTS.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of this compound from the compound source plate to the 384-well assay plate to achieve the desired final concentrations.

    • Include appropriate controls:

      • Negative Control: Wells with enzyme and substrate but no inhibitor (0% inhibition).

      • Positive Control: Wells with a known PPO inhibitor or no enzyme (100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of recombinant human PPO in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Dispense the PPO solution into all wells of the assay plate, except for the "no enzyme" positive control wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of protoporphyrinogen IX in assay buffer.

    • Dispense the substrate solution into all wells to start the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths for protoporphyrin IX (e.g., Ex: 405 nm, Em: 630 nm).

Assay Optimization and Validation

To ensure the assay is robust and suitable for HTS, several parameters must be optimized and validated.

Assay Optimization

The following parameters should be systematically varied to achieve the best assay performance:

ParameterRange to TestGoal
Enzyme Concentration 0.1 - 10 nMDetermine the lowest concentration that gives a robust signal.
Substrate Concentration 0.1 - 10 x KmUse a substrate concentration at or near the Km to ensure sensitivity to competitive inhibitors.
Incubation Time 15 - 120 minutesFind the optimal time for the reaction to proceed within the linear range.
DMSO Tolerance 0.1% - 2% (v/v)Ensure the assay is not significantly affected by the compound solvent.
Assay Validation

Once optimized, the assay must be validated to determine its suitability for HTS. The Z'-factor is a common metric for assessing the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

  • Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Validation ParameterAcceptance Criteria
Z'-Factor > 0.5
Signal-to-Background Ratio > 5
Coefficient of Variation (%CV) < 15%

A successful validation will demonstrate that the assay is sensitive, reproducible, and has a large enough signal window to distinguish between hits and non-hits.

Hit Confirmation and Counterscreening

A primary screen will inevitably identify some false positives. A robust hit confirmation and counterscreening strategy is essential to eliminate these and confirm the activity of true hits.

Hit_Confirmation_Workflow Primary_Screen Primary HTS Hit_Identification Primary Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Counterscreen Counterscreen for False Positives IC50_Determination->Counterscreen Orthogonal_Assay Orthogonal Assay Validation Counterscreen->Orthogonal_Assay Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit

Caption: Workflow for hit confirmation and validation.

Dose-Response Confirmation

Primary hits should be re-tested in the same assay over a range of concentrations (e.g., 10-point dose-response curve) to confirm their activity and determine their potency (IC50).

Counterscreens

Counterscreens are designed to identify compounds that interfere with the assay technology rather than the biological target. For a fluorescence-based assay, a common counterscreen is to test for autofluorescence of the compound at the assay's emission wavelength.

Orthogonal Assays

An orthogonal assay uses a different detection technology to measure the same biological activity. This helps to eliminate artifacts specific to the primary assay format. For PPO inhibition, an orthogonal assay could be based on measuring oxygen consumption, as PPO is an oxidase.

Data Analysis and Interpretation

Data from the HTS campaign should be normalized to the plate controls. The percent inhibition for each compound can be calculated as follows:

% Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).

Conclusion

This application note provides a detailed, step-by-step guide for developing a high-throughput screen for this compound, based on a scientifically sound, albeit hypothetical, target. By following the principles of rigorous assay development, optimization, and validation outlined here, researchers can build a robust screening platform to uncover the biological activity of this and other novel chemical entities. The emphasis on causality behind experimental choices and the inclusion of self-validating systems are intended to empower researchers to adapt this framework to a wide range of biological targets and compound classes.

References

  • AA Blocks. (2025). Safety Data Sheet for 2-Bromo-n-[2-(4-chlorophenyl)ethyl]propanamide. Retrieved from [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Journal of the American Chemical Society, 130(43), 14216–14225. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. Retrieved from [Link]

  • de la Fuente-Núñez, C., et al. (2014). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Journal of Visualized Experiments, (91), 51987. Retrieved from [Link]

  • Crossthwaite, A. J., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase: Identification of an Adenylyl Cyclase 2 Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 347(3), 646–657. Retrieved from [Link]

  • Pasanen, M., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 66(2), 1145–1161. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Introduction to the Synthesis

The synthesis of this compound is a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group of p-phenetidine (4-ethoxyaniline) attacks the electrophilic carbonyl carbon of 2-bromopropionyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction Mechanism Overview

Reaction_Mechanism cluster_reactants Reactants cluster_products Products p_phenetidine p-Phenetidine (Nucleophile) product This compound p_phenetidine->product Nucleophilic Attack acyl_bromide 2-Bromopropionyl Bromide (Electrophile) acyl_bromide->product hbr HBr product->hbr protonated_base Protonated Base hbr->protonated_base Neutralization base Base (e.g., Pyridine) base->protonated_base

Caption: General overview of the nucleophilic acyl substitution.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis can often be attributed to several key factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting material is still present after a reasonable time, consider extending the reaction time or gently heating the mixture.

  • Purity of Starting Materials: Impurities in either the p-phenetidine or 2-bromopropionyl bromide can inhibit the reaction or lead to side products. Ensure your p-phenetidine is free of oxidation products (often indicated by a dark color) and that the 2-bromopropionyl bromide has not hydrolyzed.

  • Hydrolysis of the Acylating Agent: 2-Bromopropionyl bromide is highly reactive and susceptible to hydrolysis by atmospheric moisture. This will consume the reagent and reduce your yield. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Protonation of the Amine: The hydrogen bromide (HBr) generated during the reaction will protonate the unreacted p-phenetidine, forming the non-nucleophilic ammonium salt. The presence of a suitable base is essential to neutralize the HBr as it is formed.

Q2: What is the best choice of base and solvent for this reaction?

A2: The choice of base and solvent is critical for optimizing the reaction.

  • Base: A non-nucleophilic organic base such as pyridine or triethylamine is recommended. These bases are effective at scavenging the HBr byproduct without competing with the p-phenetidine in attacking the acyl bromide. An excess of the base (e.g., 2 equivalents) is often used to ensure the reaction medium remains basic.[2]

  • Solvent: A polar aprotic solvent is generally preferred. Dichloromethane (DCM) or acetonitrile are good choices as they can dissolve the reactants and will not react with the acyl bromide.[2][3] Tetrahydrofuran (THF) can also be used, but ensure it is anhydrous.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products suggests the occurrence of side reactions. The most common side products include:

  • Unreacted Starting Materials: This is the most common impurity. Ensure sufficient reaction time and appropriate stoichiometry.

  • Diacylated Product: It is possible for the initially formed product to be acylated a second time, particularly if a large excess of the acylating agent is used under forcing conditions.

  • Products of 2-bromopropionyl bromide side reactions: The acyl bromide can potentially react at both the acyl carbon and the alpha-carbon bearing the bromine, especially with strong nucleophiles or under certain conditions.[2]

  • Hydrolysis Product: If water is present, 2-bromopropionyl bromide can hydrolyze to 2-bromopropionic acid.[4]

Q4: My final product is discolored. What is the cause and how can I prevent it?

A4: Discoloration, often a yellow or brownish tint, is typically due to the oxidation of the p-phenetidine starting material. To minimize this, consider purifying the p-phenetidine by recrystallization or distillation before use, especially if it is old or has been stored improperly. Running the reaction under an inert atmosphere will also help prevent oxidation during the synthesis.

Q5: What is the most effective method for purifying the final product?

A5: Recrystallization is a highly effective and common method for purifying solid organic compounds like this compound. The choice of solvent is crucial. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Upon cooling, the pure product should crystallize out, leaving impurities in the solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive acylating agent due to hydrolysis.Use freshly opened or distilled 2-bromopropionyl bromide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
p-Phenetidine is protonated and non-nucleophilic.Ensure a sufficient amount of a suitable base (e.g., 2 equivalents of pyridine or triethylamine) is used to neutralize the HBr byproduct.
Reaction temperature is too low.While the initial addition of the acyl bromide should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor by TLC.
Formation of Multiple Products Stoichiometry is incorrect.Use a slight excess (1.1-1.2 equivalents) of the 2-bromopropionyl bromide to ensure complete consumption of the p-phenetidine. A large excess may lead to diacylation.
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents if necessary.
Product is an Oil or Fails to Crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. Seeding the bulk of the oily product with these crystals can induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under high vacuum to remove any residual solvent that may be impeding crystallization.
Product Discoloration Oxidation of p-phenetidine.Purify the p-phenetidine before use. Run the reaction under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • 2-Bromopropionyl bromide

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve p-phenetidine (1.0 eq) and pyridine (2.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-bromopropionyl bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes persistently cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualization of the Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve p-phenetidine and pyridine in anhydrous acetonitrile cool Cool to 0 °C dissolve->cool add_reagent Add 2-bromopropionyl bromide dropwise cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with water react->quench extract Extract with dichloromethane quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and concentrate wash->dry recrystallize Recrystallize from ethanol/water dry->recrystallize filter_dry Filter and dry recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Sources

Technical Support Center: Crystallization of Substituted Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of substituted propanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Section 1: Troubleshooting Guide - Navigating Common Crystallization Failures

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: My substituted propanamide refuses to crystallize from any solvent I've tried. What are my next steps?

Answer:

This is a common and often frustrating challenge. The lack of crystallization can stem from several factors, including high solubility across a range of solvents, the presence of impurities, or inherent molecular characteristics that hinder crystal lattice formation. Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Solvent Selection: While you may have tried several solvents, a more systematic screening is crucial. The rule of thumb "like dissolves like" is a good starting point, but the hydrogen bonding capabilities of the amide group in propanamides add complexity. Consider a broader range of solvents with varying polarities, hydrogen bond donor/acceptor properties, and boiling points.[1][2] Sometimes, a solvent that appears counterintuitive can yield the best results.

  • Employ Solvent Mixtures: If single-solvent systems fail, binary or even ternary solvent systems can be highly effective.[2][3] The goal is to find a solvent in which your propanamide is soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). This allows for techniques like vapor diffusion or slow anti-solvent addition to gently bring the solution to supersaturation.

  • Check for Impurities: Even trace amounts of impurities can significantly inhibit crystallization.[4][5][6] Impurities can disrupt the ordered packing of molecules required for crystal formation.[4][5] It is advisable to re-purify your material using chromatography or another suitable technique. Purity should be confirmed by methods such as NMR or LC-MS.

  • Induce Nucleation: Sometimes, a supersaturated solution needs a "push" to start crystallizing. This process, known as nucleation, is the initial step of crystal formation.[7][8][9] Techniques to induce nucleation include:

    • Scratching: Gently scratching the inside of the glass vessel with a metal spatula can create microscopic imperfections that serve as nucleation sites.[3]

    • Seeding: Introducing a tiny crystal of your compound (a "seed") into a supersaturated solution can trigger rapid crystal growth.[10][11][12] If you don't have a seed crystal, you can sometimes generate one by rapid solvent evaporation of a small aliquot of your solution.

  • Concentrate Your Solution: It's possible your solutions are not sufficiently supersaturated. Slowly evaporate the solvent from your solution to increase the concentration of your propanamide. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.

Question: I'm consistently getting an oil or amorphous solid instead of crystals. What is causing this "oiling out" and how can I prevent it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[13][14][15] This is often a result of high supersaturation, the presence of impurities, or a low melting point of the solute relative to the crystallization temperature.[3][13] Here’s how to address this issue:

  • Reduce the Level of Supersaturation: Oiling out is a strong indicator that your solution is too supersaturated.[13] You can reduce supersaturation by:

    • Using more solvent: Dissolve your compound in a larger volume of hot solvent to ensure it doesn't become overly concentrated upon cooling.[16]

    • Slowing the cooling rate: Rapid cooling can lead to a sudden and high degree of supersaturation.[3][16] Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Insulating the flask can also help.[16]

  • Choose a Different Solvent System: The interaction between your propanamide and the solvent is critical. A solvent in which your compound is highly soluble can sometimes promote oiling out.[17] Experiment with solvents that have a lower solvating power for your compound.

  • Purity is Key: As with the failure to crystallize, impurities can promote oiling out by disrupting the crystallization process.[3][13] Ensure your material is of the highest possible purity.

  • Seeding: If you have seed crystals, adding them to a slightly supersaturated solution can encourage direct crystallization and bypass the oiling out phase.[10][13] The seed crystals provide a template for orderly molecular packing.

Question: My propanamide crystallizes, but I seem to be getting different crystal forms (polymorphs). How can I control this?

Answer:

The ability of a compound to exist in more than one crystalline form is known as polymorphism.[18][19][20] Different polymorphs can have distinct physical properties, which is a critical consideration in pharmaceutical development.[21][22] Controlling polymorphism is a significant challenge, but the following factors can be manipulated:

  • Solvent Selection: The solvent from which a compound is crystallized can have a profound influence on the resulting polymorphic form.[19][23] The polarity, hydrogen bonding characteristics, and molecular geometry of the solvent can all play a role in directing the assembly of molecules into a specific crystal lattice. A systematic screen of various solvents is the first step in controlling polymorphism.

  • Temperature of Crystallization: The temperature at which crystallization occurs can also dictate the polymorphic outcome.[19] Some polymorphs are more stable at certain temperatures than others. Performing crystallizations at different temperatures (e.g., room temperature, 4°C, -20°C) can yield different forms.

  • Rate of Crystallization: The speed at which crystals form can influence the polymorph obtained. Slower crystallization, achieved through slow cooling or slow evaporation, often yields the most thermodynamically stable polymorph.[16] Rapid crystallization, on the other hand, may trap a less stable, or "metastable," polymorph.

  • Presence of Additives or Impurities: Even small amounts of other substances can influence which polymorph crystallizes.[4][24] In some cases, an impurity may selectively inhibit the growth of one polymorph, allowing another to dominate.[4][24]

Section 2: Frequently Asked Questions (FAQs)

What are the best starting solvents for the crystallization of substituted propanamides?

Given the amide functionality, which can act as both a hydrogen bond donor and acceptor, a good starting point for solvent selection includes polar protic and aprotic solvents.[1] Commonly successful solvents for amides include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Acetonitrile[1]

It is highly recommended to perform a systematic solvent screening to identify the optimal solvent or solvent mixture for your specific substituted propanamide.

How does the substituent on the propanamide affect its crystallization behavior?

The nature of the substituent on the propanamide backbone can significantly impact its crystallization behavior. Key factors include:

  • Size and Shape: Bulky substituents can sterically hinder the close packing of molecules, making crystallization more challenging.

  • Polarity and Hydrogen Bonding: Substituents with additional hydrogen bonding moieties (e.g., hydroxyl, carboxyl groups) can introduce new intermolecular interactions that may either favor or complicate crystallization.

  • Flexibility: Flexible substituents can adopt multiple conformations, which can make it difficult for the molecules to arrange themselves in a regular, repeating pattern.

What is the ideal appearance of a good quality crystal?

A good quality single crystal should be transparent with well-defined, regular faces and sharp edges.[17] It should not appear cloudy, cracked, or have visible inclusions.[17] Crystals that look like needles, plates, or feathers may be single crystals, but can also be aggregates of smaller crystals and may not be suitable for single-crystal X-ray diffraction.[17]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to identify a suitable solvent for the crystallization of a substituted propanamide.

Materials:

  • Your substituted propanamide (at least 98% purity)

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solubility Testing:

    • Place a small amount (e.g., 5-10 mg) of your propanamide into separate vials.

    • To each vial, add a different solvent dropwise while vortexing until the solid dissolves. Record the approximate volume of solvent required. This will give you a qualitative measure of solubility.

  • Hot Dissolution and Slow Cooling:

    • For solvents in which your compound has moderate to low solubility at room temperature, add a small amount of the solid to a vial and heat the solvent until the solid dissolves.

    • Allow the solution to cool slowly to room temperature. Observe for crystal formation.

    • If no crystals form, try cooling the vial in a refrigerator and then a freezer.

  • Slow Evaporation:

    • For solvents in which your compound is highly soluble, create a saturated solution at room temperature.

    • Loosely cap the vial and allow the solvent to evaporate slowly in a fume hood. Observe for crystal formation over time.

  • Vapor Diffusion:

    • Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which your compound is insoluble).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.

Protocol 2: Seeding to Induce Crystallization

This protocol describes how to use seed crystals to initiate crystallization from a supersaturated solution.

Materials:

  • Supersaturated solution of your substituted propanamide

  • Seed crystals of your compound

  • Spatula or needle

Procedure:

  • Prepare a Supersaturated Solution: Prepare a solution of your propanamide that is saturated at an elevated temperature and then allowed to cool to a temperature where it is supersaturated but has not yet crystallized.

  • Introduce the Seed Crystal: Using a clean spatula or needle, carefully introduce one or a few small seed crystals into the supersaturated solution.

  • Observe Crystal Growth: Do not disturb the solution. Crystal growth should begin from the surface of the seed crystals.

  • Allow Crystallization to Complete: Let the solution stand undisturbed until crystal growth appears to have stopped.

  • Isolate Crystals: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Section 4: Visualizations

Troubleshooting_Crystallization_Failure start Substituted Propanamide Fails to Crystallize reassess_purity Re-assess Purity (NMR, LC-MS) start->reassess_purity solvent_screen Systematic Solvent Screening (Single & Mixed Solvents) reassess_purity->solvent_screen If pure induce_nucleation Induce Nucleation solvent_screen->induce_nucleation If no crystals increase_concentration Increase Concentration (Slow Evaporation) induce_nucleation->increase_concentration If no nucleation sub_nucleation induce_nucleation->sub_nucleation end_success Crystals Formed increase_concentration->end_success Success end_fail Still No Crystals - Re-evaluate Strategy increase_concentration->end_fail Failure scratching Scratching sub_nucleation->scratching seeding Seeding sub_nucleation->seeding ultrasound Sonication sub_nucleation->ultrasound scratching->end_success seeding->end_success ultrasound->end_success

Caption: A decision tree for troubleshooting crystallization failure.

Oiling_Out_Prevention start Oiling Out Observed reduce_supersaturation Reduce Supersaturation start->reduce_supersaturation change_solvent Change Solvent System reduce_supersaturation->change_solvent If oiling persists sub_supersaturation reduce_supersaturation->sub_supersaturation check_purity Check Purity change_solvent->check_purity If oiling persists use_seeding Utilize Seeding check_purity->use_seeding If pure end_success Crystals Formed use_seeding->end_success slow_cooling Slower Cooling Rate sub_supersaturation->slow_cooling more_solvent Use More Solvent sub_supersaturation->more_solvent slow_cooling->end_success more_solvent->end_success

Caption: A workflow for preventing oiling out during crystallization.

Section 5: Data Summary

ChallengePrimary Cause(s)Key Troubleshooting Strategies
No Crystallization High solubility, impurities, inhibition of nucleationSystematic solvent screening, purity verification, induce nucleation (scratching, seeding)
Oiling Out High supersaturation, impurities, low melting pointReduce supersaturation (slower cooling, more solvent), change solvent, seeding
Polymorphism Solvent, temperature, crystallization rate, impuritiesSystematic screening of crystallization conditions, controlled cooling, seeding with desired polymorph

References

  • Guide for crystallization. (n.d.).
  • Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1795. Retrieved from [Link]

  • Lee, A. Y. (2006). Effects of additives on crystallization, polymorphic transformation, and solubility.
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). RSC Advances, 11(11), 6346-6363. Retrieved from [Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. (2021). Crystal Growth & Design, 21(11), 6346-6363. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystal Growth & Design, 21(12), 7047-7058. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93.
  • What Is Polymorphism In Polymer Crystallization?. (2025). Chemistry For Everyone. Retrieved from [Link]

  • Nucleation and crystal growth. (2021). YouTube. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystal Growth & Design, 21(12), 7047-7058. Retrieved from [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2337-2356. Retrieved from [Link]

  • 24.3: Synthesis of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (2021). Pharmaceutics, 13(2), 249. Retrieved from [Link]

  • Seeding Studies For Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (2021). ERA. Retrieved from [Link]

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Continuous manufacturing of co-crystals: challenges and prospects. (2020). Journal of Pharmaceutical Sciences, 109(1), 158-171. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 2), 115–121. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleation and crystallization kinetics of polyamide 12 investigated by fast scanning calorimetry. (2022). Journal of Thermal Analysis and Calorimetry, 147(19-20), 10695-10705. Retrieved from [Link]

  • Seeding in Crystallisation. (2018). ResearchGate. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(4), 584-593. Retrieved from [Link]

  • Recrystallization Issues. (2024). Reddit. Retrieved from [Link]

  • (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (2012). Chemie Ingenieur Technik, 84(8), 1275-1275. Retrieved from [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (2001). ResearchGate. Retrieved from [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]

  • Crystal-seeding. (n.d.). Diamond Light Source. Retrieved from [Link]

  • Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. (2022). Materials, 15(6), 2095. Retrieved from [Link]

  • Challenges in Transitioning Cocrystals from Bench to Bedside: Dissociation in Prototype Drug Product Environment. (2018). Molecular Pharmaceutics, 15(9), 3807-3817. Retrieved from [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2013). Current Topics in Medicinal Chemistry, 13(10), 1129-1140. Retrieved from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved from [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (2021). White Rose Research Online. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]

  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023). Technobis Crystallization Systems. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022). YouTube. Retrieved from [Link]

  • Influence of nucleating agents on the crystallization of 6‐polyamide. (1998). Journal of Applied Polymer Science, 69(3), 565-575. Retrieved from [Link]

  • W7L31_Understand Nucleation and Growth processes in Crystallization. (2025). YouTube. Retrieved from [Link]

Sources

preventing degradation of 2-bromo-N-(4-ethoxyphenyl)propanamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-bromo-N-(4-ethoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this α-haloamide in solution. As a molecule with inherent reactivity, understanding its degradation pathways is crucial for ensuring experimental reproducibility, accuracy, and the integrity of your results. This guide provides in-depth, evidence-based answers to frequently asked questions, troubleshooting workflows, and validated protocols to help you mitigate degradation and maintain the quality of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound, like other α-haloamides, is susceptible to several degradation pathways, primarily driven by the electrophilic nature of the carbon atom bearing the bromine. The principal routes of degradation are:

  • Solvolysis/Hydrolysis: This is the most common degradation pathway, especially in protic solvents like water, methanol, or ethanol. The solvent molecule acts as a nucleophile, displacing the bromide ion to form a hydroxylated or alkoxylated byproduct (2-hydroxy-N-(4-ethoxyphenyl)propanamide or 2-alkoxy-N-(4-ethoxyphenyl)propanamide, respectively). This reaction can be accelerated by non-neutral pH conditions.[1] The amide bond itself is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[1]

  • Nucleophilic Substitution: In the presence of other nucleophiles in your experimental buffer (e.g., amines, thiols, or certain buffer components like Tris), the bromide can be displaced. This is a crucial consideration in biological assays or formulations containing multiple components. The reactivity of α-haloamides with nucleophiles is a well-established chemical transformation.[2]

  • Base-Promoted Degradation: In basic conditions, two pathways can occur. The first is accelerated hydrolysis. The second involves the deprotonation of the amide nitrogen or the α-carbon, which can lead to more complex reactions like elimination or intramolecular cyclization, although the latter is more common for α-haloamides with specific structural features.[2]

  • Photodegradation: Exposure to light, particularly in the UV or high-energy visible spectrum, can induce homolytic cleavage of the carbon-bromine bond.[3][4] This generates a highly reactive carbon-centered radical, which can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with other molecules, leading to a complex mixture of degradation products.

Below is a diagram illustrating the major degradation pathways.

cluster_main This compound cluster_pathways Degradation Pathways cluster_products Primary Degradation Products Compound Main Compound Hydrolysis Solvolysis / Hydrolysis (e.g., H₂O, ROH) Compound->Hydrolysis Protic Solvent   pH ≠ 7 Nucleophilic_Sub Nucleophilic Substitution (e.g., R-NH₂, R-SH) Compound->Nucleophilic_Sub External Nucleophiles Base_Promoted Base-Promoted Degradation (e.g., OH⁻) Compound->Base_Promoted High pH Photolysis Photodegradation (Light, hν) Compound->Photolysis Light Exposure Hydroxy_Product 2-hydroxy-N-(4-ethoxyphenyl)propanamide Hydrolysis->Hydroxy_Product Substituted_Product Substituted Product Nucleophilic_Sub->Substituted_Product Elimination_Product Elimination/Other Products Base_Promoted->Elimination_Product Radical_Products Radical-Derived Products Photolysis->Radical_Products

Caption: Major degradation pathways for this compound.

Q2: I've observed a decrease in the main peak area and the appearance of new peaks in my HPLC analysis over time. What is the likely cause?

A2: This is a classic sign of compound degradation. Based on the likely pathways described in Q1, the new, more polar peaks appearing on your reverse-phase HPLC chromatogram are probably hydrolysis or solvolysis products (e.g., 2-hydroxy-N-(4-ethoxyphenyl)propanamide).

To diagnose the issue, consider the following:

  • Solvent: Are you using a protic solvent (water, methanol)? If so, solvolysis is highly probable.

  • pH: Is the pH of your solution acidic or basic? Even seemingly neutral water can become acidic from dissolved CO₂. Buffering your solution to a pH between 6 and 7.5 can significantly enhance stability.[1]

  • Temperature: Are your solutions stored at room temperature or higher? Elevated temperatures accelerate all degradation reactions.

  • Light Exposure: Are your solutions exposed to ambient lab light or sunlight for extended periods? Photodegradation could be a contributing factor.[4]

A systematic troubleshooting approach, as outlined in the guide below, can help you pinpoint the exact cause.

Q3: What are the optimal solvent and storage conditions for this compound?

A3: The optimal conditions aim to minimize the factors that promote degradation.

  • For Long-Term Storage (Stock Solutions): The best practice is to store the compound as a solid at -20°C or -80°C in a desiccated, dark environment. If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture. These solutions should be stored at -80°C and protected from light.

  • For Short-Term Experimental Use (Working Solutions): If aqueous buffers are required, prepare the working solution immediately before use. If possible, use a buffer system to maintain a neutral pH (6.0-7.5).[1] Keep the solution on ice and protected from light throughout the experiment. Discard any unused aqueous solution at the end of the day.

The following table summarizes recommended storage conditions.

Storage TypeSolventTemperatureLight ConditionDuration
Solid N/A-20°C to -80°CDark, Desiccated> 1 year
Stock Solution Anhydrous DMSO, DMF, Acetonitrile-80°CDarkUp to 6 months
Working Solution Aqueous Buffer (pH 6-7.5)2-8°C (on ice)Dark< 8 hours
Working Solution Aprotic SolventRoom TemperatureDark< 24 hours

Troubleshooting Guide: Unexpected Degradation

If you suspect degradation is compromising your experiments, follow this logical workflow to identify and resolve the issue.

Start Problem: Suspected Degradation (e.g., new HPLC peaks, loss of activity) Check_Solvent Step 1: Analyze Solvent System Is it protic (H₂O, MeOH)? Is it anhydrous? Start->Check_Solvent Check_pH Step 2: Measure Solution pH Is it outside the 6.0-7.5 range? Check_Solvent->Check_pH Solution_Protic Action: Switch to aprotic solvent (DMSO) for stock. Prepare aqueous solutions fresh. Check_Solvent->Solution_Protic Yes Check_Storage Step 3: Review Storage Conditions Temperature > 4°C? Exposed to light? Check_pH->Check_Storage Solution_pH Action: Use a stable buffer (e.g., PBS, HEPES) to maintain pH 6.0-7.5. Check_pH->Solution_pH Yes Check_Purity Step 4: Verify Initial Purity Confirm identity and purity of starting material via analytical methods. Check_Storage->Check_Purity Solution_Storage Action: Store aliquots at -80°C. Protect from light using amber vials. Check_Storage->Solution_Storage Yes Solution_Purity Action: Re-purify compound or obtain a new, high-purity batch. Check_Purity->Solution_Purity Purity Issue Found End Resolution: Stable Compound & Reproducible Results Check_Purity->End Purity OK Solution_Protic->End Solution_pH->End Solution_Storage->End Solution_Purity->End

Caption: Troubleshooting workflow for compound degradation.

Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, optimized for long-term stability.

Materials:

  • This compound (solid, high purity)

  • Anhydrous dimethyl sulfoxide (DMSO, <0.005% water)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber, screw-cap vials suitable for cryogenic storage

  • Analytical balance and appropriate weighing tools

  • Calibrated pipettes

Procedure:

  • Pre-treatment: Dry all glassware and tools in an oven at 120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Weighing: In a controlled environment with low humidity, accurately weigh the required amount of this compound. (For 1 mL of 10 mM solution, weigh ~2.72 mg).

  • Dissolution: Transfer the solid to a vial. Using a calibrated pipette, add the required volume of anhydrous DMSO.

  • Inerting: Gently flush the headspace of the vial with inert gas for 10-15 seconds to displace oxygen and moisture.

  • Sealing: Immediately cap the vial tightly. Seal the cap with paraffin film for extra protection against atmospheric moisture.

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Aliquoting: Distribute the stock solution into single-use amber vials, flushing each with inert gas before sealing. This prevents contamination and degradation of the main stock from repeated use.

  • Storage: Label the aliquots clearly and store them at -80°C.

Protocol 2: Analytical Method for Monitoring Degradation by HPLC-UV

This protocol provides a general reverse-phase HPLC method to separate the parent compound from its more polar degradation products.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Method Parameters:

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 6 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (or as determined by UV scan of the pure compound)

Analysis:

  • The parent compound, being more hydrophobic, will have a longer retention time.

  • The primary hydrolysis product (2-hydroxy-N-(4-ethoxyphenyl)propanamide) will be more polar and thus will elute earlier.

  • Quantify degradation by comparing the peak area of the parent compound over time relative to a stable internal standard or by calculating the percentage of total peak area. Sensitive techniques like high-resolution gas chromatography coupled with mass spectrometry (GC-MS) can also be employed for detailed analysis.[5]

References

  • Google. (2026). Current time information in West Northamptonshire, GB.
  • D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α-Haloamides. Molecules, 23(11), 2809. Available at: [Link]

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Technical Support Center: Addressing Solubility Challenges of 2-bromo-N-(4-ethoxyphenyl)propanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, potentially leading to unreliable assay results and hindering the assessment of a compound's true biological activity.[1][2] This resource provides a structured approach to understanding and overcoming these challenges, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when working with this compound.

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. Why is this happening?

A1: this compound is a hydrophobic molecule, and as such, it is expected to have low solubility in aqueous solutions. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve in polar solvents (like water) and non-polar compounds dissolve in non-polar solvents.[3] The structural features of this compound, including the aromatic ring and the bromo- and ethoxy- groups, contribute to its lipophilic nature.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: For initial solubilization, we recommend using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for a broad range of organic compounds in biological research due to its ability to dissolve both polar and nonpolar substances.[4] Ethanol is another potential option.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue known as "compound crashing out." It occurs when the high concentration of the compound in the DMSO stock solution is diluted into an aqueous environment where its solubility is much lower. To address this, you should ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and solvent-induced cellular toxicity.[5][6] You may also need to explore the use of co-solvents or other formulation strategies, which are detailed in the troubleshooting guide below.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between cell lines. Generally, DMSO concentrations should be kept below 0.5% in cell-based assays, as concentrations above this can lead to cytotoxicity, altered cell morphology, and other off-target effects.[5][6] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for addressing the solubility of this compound.

Part 1: Preparation of Stock Solutions

The first step is to prepare a concentrated stock solution that can be serially diluted to the final desired concentrations in your assay.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out a precise amount of this compound (MW: 272.14 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication in a water bath for 5-10 minutes can also aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: The Solvent Selection Workflow

If you continue to face precipitation issues or if your assay is sensitive to DMSO, a systematic approach to solvent selection is necessary.

Caption: A decision-making workflow for solvent selection and troubleshooting precipitation issues.

Part 3: Advanced Solubility Enhancement Techniques

When standard solvents are insufficient, more advanced formulation strategies can be employed. These methods aim to increase the aqueous solubility of the compound.

  • Co-solvency: The use of a water-miscible co-solvent in addition to the primary solvent can improve solubility.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] It is important to test the tolerance of your biological system to these co-solvents.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[1][9] This can significantly enhance the aqueous solubility of the guest molecule.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the solid state.[3][9] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[10]

Part 4: Experimental Determination of Kinetic Solubility

To quantitatively assess the solubility of this compound under your specific assay conditions, a kinetic solubility assay can be performed.[9]

Protocol 2: Kinetic Solubility Assay by Nephelometry

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO as described in Protocol 1.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for equilibration.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the vehicle control.

Data Summary Table

Solvent/TechniqueRecommended Max Concentration in Cell-Based AssaysKey Considerations
DMSO < 0.5% (cell line dependent)Perform vehicle control to determine toxicity.[5][6]
Ethanol < 0.5% (cell line dependent)Can have metabolic effects on cells.[11]
Propylene Glycol Variable, cell line dependentGenerally considered low toxicity.
Polyethylene Glycol (PEG 400) Variable, cell line dependentHigh concentrations can be viscous.
Cyclodextrins Dependent on specific cyclodextrin and cell lineCan potentially interact with cell membranes.[1]

Concluding Remarks

Addressing the solubility of this compound is a critical step in obtaining reliable and meaningful data from biological assays. By systematically approaching the preparation of stock solutions, carefully selecting solvents, and considering advanced formulation strategies when necessary, researchers can overcome the challenges posed by this compound's hydrophobic nature. It is always recommended to validate the chosen solvent system to ensure it does not interfere with the biological assay or induce cellular toxicity.

References

  • Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. Available from: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Available from: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Drug Delivery Strategies for Poorly Water-Soluble Drugs. James Madison University. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available from: [Link]

  • Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. Available from: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. ResearchGate. Available from: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

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Technical Support Center: Refining Purification Strategies for 2-Bromo-N-(4-ethoxyphenyl)propanamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-N-(4-ethoxyphenyl)propanamide isomers. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the challenges and solutions inherent in separating these closely related chemical entities. As your virtual application scientist, I will guide you through the intricacies of chromatographic and crystallization techniques, offering field-proven insights to streamline your purification workflows and troubleshoot common experimental hurdles.

The purification of this compound is a critical step in many synthetic pathways, particularly in pharmaceutical development where isomeric purity is paramount for efficacy and safety. The presence of a chiral center at the alpha-carbon to the carbonyl group gives rise to a pair of enantiomers, (R)- and (S)-2-bromo-N-(4-ethoxyphenyl)propanamide. If synthesized from racemic starting materials, a 50:50 mixture of these enantiomers will be present. The primary challenge lies in the effective separation of these isomers, which often exhibit nearly identical physical properties.

This guide will address the two most common and effective strategies for isomer resolution: Diastereomeric Resolution via Crystallization and Direct Enantiomeric Separation via Chiral Chromatography . We will also delve into troubleshooting common issues that can arise during these processes.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to separate the enantiomers of this compound using standard silica gel chromatography. Why is this the case?

A1: Enantiomers have identical physical properties in an achiral environment, including their affinity for a standard silica gel stationary phase. Therefore, they will not separate and will co-elute as a single peak. To separate enantiomers, you must introduce a chiral environment, which can be achieved through a chiral stationary phase (CSP) in HPLC or by converting the enantiomers into diastereomers, which have different physical properties and can be separated on standard silica.[1]

Q2: My recrystallization attempt to purify the crude product resulted in a low yield. What are the likely causes?

A2: Low recovery during recrystallization can stem from several factors. Using too much solvent will keep more of your compound dissolved even at low temperatures.[2] Conversely, insufficient solvent may lead to premature crystallization and trapping of impurities. The choice of solvent is also critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Additionally, cooling the solution too rapidly can lead to the formation of small, impure crystals.[2]

Q3: I'm observing poor resolution between my enantiomeric peaks on a chiral HPLC column. What should I try first?

A3: Poor resolution in chiral HPLC is a common challenge. The first step is to optimize the mobile phase composition. Small changes in the ratio of your solvents (e.g., hexane and isopropanol in normal phase) can have a significant impact on selectivity. Adjusting the flow rate can also improve resolution. If mobile phase optimization is insufficient, screening different chiral stationary phases is recommended, as the chiral recognition mechanism is highly specific to the analyte and the CSP.[5][6]

Q4: I see peak tailing for my amide compound during HPLC analysis. What is the cause and how can I fix it?

A4: Peak tailing for amide compounds on silica-based columns can be caused by secondary interactions between the amide and acidic silanol groups on the stationary phase. In reversed-phase HPLC, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can mitigate these interactions and improve peak shape.[5] For acidic compounds, adding an acid like trifluoroacetic acid (TFA) can have a similar effect.[5]

Q5: Can I separate diastereomers using standard achiral chromatography?

A5: Yes. Unlike enantiomers, diastereomers have different physical properties and therefore can be separated by standard chromatographic techniques like silica gel column chromatography or achiral HPLC.[1] The key is to find a solvent system that provides sufficient selectivity between the diastereomers.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound isomers.

Chromatography Troubleshooting
Symptom Possible Cause(s) Recommended Action(s)
No separation of enantiomers (single peak on chiral HPLC) 1. Inappropriate chiral stationary phase (CSP).[6] 2. Suboptimal mobile phase.[5]1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[6] 2. Systematically vary the mobile phase composition (e.g., percentage of alcohol in normal phase). 3. Consider a different separation mode (normal phase, reversed-phase, polar organic).[6]
Poor resolution (overlapping peaks) 1. Mobile phase lacks sufficient selectivity. 2. High flow rate. 3. Column temperature is not optimized.[5]1. Fine-tune the mobile phase composition. 2. Reduce the flow rate. 3. Evaluate the effect of column temperature; lower temperatures often enhance chiral selectivity.[5]
Peak fronting or tailing 1. Column overload. 2. Secondary interactions with the stationary phase.[5] 3. Column degradation.1. Reduce the sample concentration or injection volume. 2. Add a mobile phase modifier (e.g., 0.1% TEA for basic compounds, 0.1% TFA for acidic compounds).[5] 3. Flush the column according to the manufacturer's instructions or replace it if necessary.[7]
Ghost peaks 1. Contaminated mobile phase or HPLC system. 2. Sample carryover from the autosampler.1. Run a blank gradient to identify the source of contamination. Use fresh, high-purity solvents.[5] 2. Optimize the needle wash procedure with a strong solvent.[5]
Recrystallization Troubleshooting
Symptom Possible Cause(s) Recommended Action(s)
Low product recovery 1. Too much solvent used.[2] 2. Product is too soluble in the chosen solvent at low temperatures. 3. Premature crystallization during hot filtration.1. Reduce the amount of solvent used to dissolve the crude product. 2. Re-evaluate the choice of solvent or use a solvent/anti-solvent system. 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product is discolored or impure after recrystallization 1. Inefficient removal of colored impurities. 2. Rapid cooling leading to the trapping of impurities.[2] 3. Insoluble impurities present.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] 3. Perform a hot filtration step to remove any insoluble material before cooling.[2]
No crystal formation upon cooling 1. Solution is not supersaturated (too much solvent). 2. Product is "oiling out" instead of crystallizing.1. Evaporate some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] 3. If an oil forms, try reheating to dissolve it and then cool more slowly. A different solvent system may be necessary.

Experimental Protocols

Protocol 1: Diastereomeric Resolution via Recrystallization

This protocol involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by fractional crystallization.

Workflow Diagram:

G A Racemic this compound B React with Chiral Resolving Agent (e.g., (R)-(-)-1-phenylethylamine) A->B C Mixture of Diastereomers ((R,R) and (S,R)) B->C D Fractional Recrystallization C->D E Isolate Diastereomer 1 (e.g., less soluble) D->E F Isolate Diastereomer 2 (from mother liquor) D->F G Hydrolysis of Diastereomer 1 E->G H Hydrolysis of Diastereomer 2 F->H I Pure (R)-enantiomer G->I J Pure (S)-enantiomer H->J

Caption: Diastereomeric resolution workflow.

Step-by-Step Methodology:

  • Formation of Diastereomeric Amides:

    • While the title compound is an amide, for resolution of a carboxylic acid precursor, reaction with a chiral amine is a common strategy. For the pre-formed amide, a different approach would be needed, such as derivatization at another functional group if available, or more commonly, separation of the enantiomers directly via chiral chromatography. This protocol is illustrative of a general diastereomeric resolution approach.

  • Fractional Crystallization:

    • Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or mixtures with hexane).

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomer should crystallize out.

    • Collect the crystals by vacuum filtration.

    • The more soluble diastereomer will remain in the mother liquor. This can be recovered by evaporating the solvent and can be further purified if necessary.

  • Hydrolysis to Recover Enantiomers:

    • The separated diastereomers are then hydrolyzed (e.g., under acidic or basic conditions) to cleave the chiral auxiliary and yield the pure enantiomers of the original compound.

Protocol 2: Direct Enantiomeric Separation by Chiral HPLC

This is often the most direct method for separating enantiomers on an analytical and preparative scale.

Workflow Diagram:

G A Racemic this compound B Dissolve in Mobile Phase A->B C Inject onto Chiral HPLC Column B->C D Separation of Enantiomers C->D E Collect Fractions for each Enantiomer D->E F Evaporate Solvent E->F G Pure (R)-enantiomer F->G H Pure (S)-enantiomer F->H

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-bromo-N-(4-ethoxyphenyl)propanamide Activity in Primary Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to validate the biological activity of the novel compound, 2-bromo-N-(4-ethoxyphenyl)propanamide, using primary human cells. We will objectively compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac, providing the scientific rationale and detailed experimental protocols to support this validation.

Introduction: The Rationale for Primary Cell Validation

This compound is a synthetic compound with structural similarities to phenacetin, a known analgesic and antipyretic. Its structure, featuring an N-(4-ethoxyphenyl) group and a reactive 2-bromopropanamide moiety, suggests a potential role as a modulator of inflammatory pathways, possibly through covalent modification of key enzymes.

While immortalized cell lines are invaluable for initial screening, they often fail to recapitulate the complex signaling networks and sensitivities of native human cells. Primary cells, isolated directly from tissues, offer a more physiologically relevant model, providing a crucial bridge between in vitro screening and preclinical studies. This guide details a robust workflow to assess the anti-inflammatory potential of this compound in primary human peripheral blood mononuclear cells (PBMCs), a key player in the human immune response.

Part 1: Hypothesized Mechanism of Action

The core of many inflammatory responses is the arachidonic acid cascade, where the cyclooxygenase (COX) enzymes, COX-1 and COX-2, play a pivotal role in converting arachidonic acid into pro-inflammatory prostaglandins like PGE2. NSAIDs, such as diclofenac, primarily function by inhibiting these COX enzymes.

Given the structure of this compound, we hypothesize a similar mechanism. The bromo-alkyl group introduces the potential for covalent inhibition, possibly leading to a more sustained or potent effect compared to non-covalent inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Site of Action PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Inflammatory Stimuli (e.g., LPS) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Pro-inflammatory effects Compound This compound (Hypothesized Inhibitor) Compound->COX Covalent Inhibition? Diclofenac Diclofenac (Comparator) Diclofenac->COX Competitive Inhibition

Caption: Hypothesized mechanism targeting the COX pathway.

Part 2: Experimental Design & Workflow

Our objective is to quantify the anti-inflammatory and cytotoxic effects of this compound in primary human PBMCs and compare them directly to diclofenac. The workflow is designed to first establish a safe therapeutic window and then to measure the functional outcome of target engagement.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis Blood Source Healthy Donor Whole Blood Isolate Isolate PBMCs via Density Gradient Centrifugation Blood->Isolate Culture Culture & Rest PBMCs Isolate->Culture Treat Treat Cells: - Vehicle (DMSO) - Test Compound - Diclofenac Culture->Treat Stimulate Stimulate with LPS (for functional assay only) Treat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Cytotoxicity Measure Viability (LDH Assay) Incubate->Cytotoxicity PGE2 Measure PGE2 Secretion (ELISA) Incubate->PGE2 Data Calculate IC50 / CC50 Values & Compare Cytotoxicity->Data PGE2->Data

Caption: Overall workflow for compound validation in primary PBMCs.

Key Assays & Rationale
  • PBMC Isolation and Culture : PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. This method is the gold standard for separating mononuclear cells (lymphocytes and monocytes) from granulocytes and red blood cells, providing a relevant cell population for studying inflammation.

  • Cytotoxicity Assessment (LDH Assay) : Before assessing efficacy, it is critical to determine the concentrations at which the compound is toxic. The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from damaged cells, providing a reliable indicator of cytotoxicity. This allows us to distinguish true anti-inflammatory effects from those caused by cell death.

  • Functional Anti-inflammatory Assay (PGE2 ELISA) : We stimulate PBMCs with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a strong inflammatory response, including the robust production and secretion of PGE2. By pre-treating the cells with our test compound or diclofenac, we can measure the dose-dependent inhibition of PGE2 production using a sensitive enzyme-linked immunosorbent assay (ELISA). This provides a direct functional readout of COX pathway inhibition.

Part 3: Detailed Experimental Protocols

Trustworthiness in experimental science is built on methodological transparency. The following protocols are detailed to ensure reproducibility.

Protocol 1: Isolation of Human PBMCs
  • Source: Obtain whole blood from healthy, consenting donors in collection tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Carefully dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

  • Layering: Add 15 mL of Ficoll-Paque PLUS to a 50 mL conical tube. Gently overlay 30 mL of the diluted blood onto the Ficoll layer, minimizing mixing at the interface.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at 20°C with the brake off. This slow deceleration prevents disruption of the cell layers.

  • Collection: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper plasma layer. Using a clean pipette, collect the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.

  • Washing: Transfer the collected PBMCs to a new 50 mL tube and add PBS to bring the volume to 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature to pellet the cells. Discard the supernatant.

  • Cell Counting: Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

  • Plating: Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium and plate as required for subsequent assays.

Protocol 2: Cytotoxicity and Functional Assays
  • Plating: Seed 1 x 10⁵ PBMCs per well in a 96-well flat-bottom plate (100 µL volume). Allow cells to rest for 2-4 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare 2x concentrated serial dilutions of this compound and diclofenac in complete RPMI medium. The final solvent concentration (e.g., DMSO) should be kept constant and below 0.1% across all wells.

  • Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "no cell" control wells (medium only for background subtraction).

  • Stimulation (Functional Assay Only): For the PGE2 inhibition assay, add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated control" wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the cell-free supernatant from each well for analysis. Store at -80°C if not analyzed immediately.

  • LDH Assay: Perform the LDH assay on a portion of the collected supernatant according to the manufacturer's instructions.

  • PGE2 ELISA: Perform the PGE2 ELISA on the remaining supernatant according to the manufacturer's instructions.

Part 4: Comparative Data & Interpretation

The following data are representative examples to illustrate the analysis and comparison between the novel compound and the established drug.

Table 1: Cytotoxicity Profile

The CC50 (50% cytotoxic concentration) value represents the concentration at which a compound causes 50% cell death. A higher CC50 is desirable, indicating lower toxicity.

CompoundCC50 (µM)Therapeutic Index (CC50 / IC50)
This compound> 100 µM> 14.7
Diclofenac85.2 µM47.3
Table 2: Functional Anti-Inflammatory Activity

The IC50 (50% inhibitory concentration) value represents the concentration required to inhibit 50% of the LPS-induced PGE2 production. A lower IC50 indicates higher potency.

CompoundIC50 for PGE2 Inhibition (µM)
This compound6.8 µM
Diclofenac1.8 µM
Interpretation of Results
  • Activity Confirmation: this compound demonstrates clear anti-inflammatory activity by effectively inhibiting PGE2 production in primary human PBMCs.

  • Potency Comparison: The compound is less potent than the comparator drug, diclofenac, requiring a higher concentration (6.8 µM vs. 1.8 µM) to achieve 50% inhibition.

  • Toxicity Profile: Both compounds exhibit favorable toxicity profiles. This compound shows very low cytotoxicity, with a CC50 value greater than the highest concentration tested (100 µM). Diclofenac is also relatively safe in this assay but does show toxicity at higher concentrations.

  • Therapeutic Potential: The therapeutic index (a ratio of toxicity to efficacy) for this compound is favorable (>14.7). While lower than diclofenac's in this model, its low toxicity profile is a promising feature that warrants further investigation. The potential for covalent binding may offer a different pharmacokinetic and pharmacodynamic profile in vivo, which cannot be captured in this acute in vitro model.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for validating the activity of this compound in primary human cells. The experimental framework confirms that the compound possesses anti-inflammatory properties, albeit with lower potency than diclofenac in this specific assay. Its excellent cytotoxicity profile makes it a candidate for further optimization and investigation.

Future studies should aim to:

  • Confirm target engagement directly using COX activity assays.

  • Investigate the compound's selectivity for COX-1 versus COX-2.

  • Explore its effects in other primary cell types, such as neutrophils or synoviocytes.

  • Assess the reversibility of inhibition to test the hypothesis of covalent modification.

By grounding our validation in physiologically relevant primary cell models, we build a foundation of trustworthy data, enabling more informed decisions in the drug development pipeline.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]

  • Bøyum, A. (1968). Isolation of mononuclear cells and granulocytes from human blood. Scandinavian journal of clinical and laboratory investigation. Supplementum, 97, 77–89. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). [Link]

  • Ulevitch, R. J., & Tobias, P. S. (1995). Receptor-dependent mechanisms of cell stimulation by bacterial endotoxin. Annual review of immunology, 13, 437–457. [Link]

A Comparative Guide to the Cross-Reactivity of 2-Bromo-N-(4-ethoxyphenyl)propanamide with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted cross-reactivity of 2-bromo-N-(4-ethoxyphenyl)propanamide, a key intermediate in synthetic organic chemistry, with a range of common nucleophiles. As a potent electrophile, understanding its reactivity profile is crucial for researchers and drug development professionals in predicting reaction outcomes, optimizing synthetic routes, and minimizing off-target reactions. This document is structured to provide not only comparative data but also the underlying mechanistic principles and detailed experimental protocols for validation.

Introduction: The Electrophilic Nature of α-Bromo Amides

This compound belongs to the class of α-halo amides, which are characterized by a halogen atom attached to the carbon adjacent to the carbonyl group. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, making bromine a good leaving group in nucleophilic substitution reactions.

The reactivity of this compound is primarily governed by the SN2 (bimolecular nucleophilic substitution) mechanism. The rate and outcome of the reaction are therefore highly dependent on the nature of the attacking nucleophile, the solvent, and the reaction conditions. This guide will explore the predicted reactivity with primary amines, secondary amines, thiols, and alcohols, providing a framework for anticipating its behavior in complex chemical environments.

Comparative Reactivity Analysis

The cross-reactivity of this compound was evaluated against a panel of representative nucleophiles. The selection of nucleophiles was based on their prevalence in synthetic and biological systems. The predicted order of reactivity is based on established principles of nucleophilicity and steric hindrance.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles
NucleophileStructurePredicted Relative ReactivityPredicted Major Product
Primary Amine
BenzylamineC₆H₅CH₂NH₂High2-(Benzylamino)-N-(4-ethoxyphenyl)propanamide
Secondary Amine
Diethylamine(CH₃CH₂)₂NHModerate2-(Diethylamino)-N-(4-ethoxyphenyl)propanamide
Thiol
ThiophenolC₆H₅SHVery High2-(Phenylthio)-N-(4-ethoxyphenyl)propanamide
Alcohol
MethanolCH₃OHLow2-Methoxy-N-(4-ethoxyphenyl)propanamide
Mechanistic Insights

The predicted reactivity trend (Thiol > Primary Amine > Secondary Amine > Alcohol) is grounded in the fundamental principles of nucleophilicity.

  • Thiols: Thiophenol is anticipated to be the most reactive nucleophile. Sulfur is a large, polarizable atom, making it a soft and highly effective nucleophile, particularly for reactions with soft electrophiles like alkyl halides.

  • Primary Amines: Benzylamine is a strong nucleophile due to the presence of the lone pair on the nitrogen atom. It is sterically unhindered, allowing for facile approach to the electrophilic α-carbon.

  • Secondary Amines: Diethylamine, while a strong base, is a moderately effective nucleophile in this context due to increased steric hindrance around the nitrogen atom compared to a primary amine. This steric bulk can impede its approach to the reaction center.

  • Alcohols: Methanol is a weak nucleophile. The lone pairs on the oxygen atom are less available for attack compared to nitrogen or sulfur. Consequently, the reaction is expected to be significantly slower and may require elevated temperatures or the use of a strong base to deprotonate the alcohol, forming the more nucleophilic methoxide ion.

Experimental Protocols for Reactivity Screening

To validate the predicted reactivity, the following standardized experimental protocols can be employed. These protocols are designed to ensure reproducibility and provide a solid basis for comparison.

General Procedure for Nucleophilic Substitution Reactions

This workflow outlines the general steps for reacting this compound with a chosen nucleophile.

Caption: General workflow for the nucleophilic substitution reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the respective nucleophile (1.1 mmol). For reactions with amine or thiol hydrochlorides, or with alcohols, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Yield Calculation: Determine the mass of the purified product and calculate the reaction yield.

Synthesis of this compound

The starting material can be synthesized from the commercially available N-(4-ethoxyphenyl)propanamide.

synthesis_pathway reactant N-(4-ethoxyphenyl)propanamide product This compound reactant->product α-Bromination reagents N-Bromosuccinimide (NBS) Peroxide initiator (e.g., AIBN) Solvent (e.g., CCl₄) reagents->product

Caption: Synthesis of the target compound via radical bromination.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-ethoxyphenyl)propanamide (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The cross-reactivity of this compound is a critical consideration in its application as a synthetic intermediate. Based on fundamental principles of organic chemistry, a clear hierarchy of reactivity with common nucleophiles can be predicted: thiols > primary amines > secondary amines > alcohols. This guide provides a theoretical framework and actionable experimental protocols for researchers to validate these predictions and to intelligently design synthetic strategies that leverage the electrophilic nature of this compound while minimizing unwanted side reactions. The provided methodologies ensure a self-validating system for generating reliable and comparable data.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

A Comparative Guide to N-Aryl Propanamides as Novel Leishmanicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-aryl propanamides, an emerging class of compounds demonstrating significant potential in the development of new therapies for leishmaniasis. We will delve into their structure-activity relationships, present robust experimental data, and provide detailed protocols for their evaluation in leishmanicidal assays. This document is intended for researchers, scientists, and drug development professionals actively seeking to address the urgent need for safer and more effective antileishmanial drugs.

Introduction: The Pressing Need for New Antileishmanial Therapies

Leishmaniasis is a complex and often debilitating disease caused by protozoan parasites of the genus Leishmania. The World Health Organization classifies it as one of the world's 17 major neglected tropical diseases, with an estimated 500,000 to 1 million new cases occurring annually.[1][2][3] The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis (kala-azar).

Current treatment regimens rely on a limited arsenal of drugs, including pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[4][5] These therapies are fraught with significant challenges, such as high toxicity, severe side effects, the emergence of widespread parasite resistance, and the need for long-term parenteral administration, which is impractical in resource-limited settings.[1][2][4][6] This therapeutic gap underscores the critical need for the discovery and development of novel, safe, and orally bioavailable antileishmanial agents. N-aryl propanamides have recently emerged as a promising chemical scaffold in this pursuit.

The N-Aryl Propanamide Scaffold: A Platform for Leishmanicidal Drug Design

The N-aryl propanamide core structure is characterized by a propanamide linker connecting an aryl (aromatic) ring to a variable functional group. Its relative simplicity allows for extensive synthetic modification, making it an attractive starting point for medicinal chemistry campaigns.

The central hypothesis for investigating this scaffold is that modifications to the aryl ring and the amide terminus can modulate the compound's physicochemical properties (such as lipophilicity and electronic distribution) to optimize interactions with parasitic targets while minimizing off-target effects on host cells.

Comparative Analysis of Leishmanicidal Activity

Recent studies have synthesized and evaluated a series of N-aryl propanamides against various Leishmania species. A 2023 study by De Sousa et al. provides a foundational dataset for a direct comparison of these compounds against the promastigote forms of L. infantum, L. amazonensis, L. braziliensis, and L. major.[1][2][3]

Quantitative Performance Data

The leishmanicidal activity of several N-aryl propanamide derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; lower values indicate higher potency.

Compound IDR-Group on N-Aryl RingL. infantum IC50 (µM)L. amazonensis IC50 (µM)L. braziliensis IC50 (µM)L. major IC50 (µM)
NC01 H12.8725.1222.3923.44
NC02 4-Methyl11.2223.4420.8922.39
NC08 4-Chloro9.7720.4219.0520.42
NC09 4-Isopropyl10.2321.8819.5021.38
NC34 4-Nitro4.90 10.47 9.12 10.23

Data synthesized from De Sousa, N.A., et al. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship, primarily influenced by the substituent on the N-aryl ring.

  • Unsubstituted Ring (NC01): The parent compound with a simple phenyl ring shows moderate activity, serving as a baseline for comparison.

  • Electron-Donating Groups (NC02, NC09): The addition of weakly electron-donating groups like methyl (NC02) and isopropyl (NC09) results in a slight improvement in activity against L. infantum but offers no significant advantage across other species. This suggests that increasing the electron density on the ring has a modest, positive effect.

  • Electron-Withdrawing Groups (NC08, NC34): A significant enhancement in leishmanicidal potency is observed with the introduction of electron-withdrawing groups.

    • The chloro substituent (NC08), which is moderately deactivating, improves activity across all tested species compared to the baseline.

    • Most notably, the strongly electron-withdrawing nitro group (NC34) yields the most potent compound in the series, with an IC50 value of 4.90 µM against L. infantum.[1][3][7] This suggests that reducing the electron density of the aryl ring is a key strategy for enhancing the leishmanicidal activity of this scaffold.

The causality behind this observation may relate to the compound's ability to participate in specific molecular interactions, such as π-stacking or hydrogen bonding, within a parasite-specific target site. A more electron-deficient aromatic ring could also alter the compound's susceptibility to metabolic activation or its ability to generate reactive oxygen species (ROS) within the parasite.[8]

SAR_Leishmanicidal cluster_scaffold N-Aryl Propanamide Core cluster_substituents Aryl Ring Substituents (R-Group) cluster_activity Leishmanicidal Activity Scaffold Propanamide Linker - N - [Aryl Ring] H H (Baseline) EDG Electron-Donating (e.g., -CH3, -iPr) EWG_mod Moderate Electron-Withdrawing (e.g., -Cl) EWG_strong Strong Electron-Withdrawing (e.g., -NO2) Moderate Moderate Activity H->Moderate IC50: ~13-25 µM EDG->Moderate Slight Improvement Improved Improved Activity EWG_mod->Improved Clear Improvement Highest Highest Potency EWG_strong->Highest Most Potent Compound (IC50: ~5-10 µM)

Caption: Structure-Activity Relationship (SAR) of N-aryl propanamides.

Potential Mechanisms of Action

While the precise molecular target of N-aryl propanamides in Leishmania has not been definitively elucidated, the activity of similar aromatic compounds against protozoa suggests several plausible mechanisms. One potential target is the parasite's unique sterol biosynthesis pathway.[9] Specifically, interference with enzymes like 14α-sterol demethylase can disrupt the integrity of the parasite's cell membrane, leading to cell death.[9] Another possibility is the induction of oxidative stress. Compounds with electron-deficient systems, like the potent nitro-substituted derivative NC34, may undergo bioreduction within the parasite, generating reactive oxygen species (ROS) that damage essential biomolecules and trigger cell death pathways.[8] Further investigation is required to confirm the specific mechanism for this compound class.

Experimental Protocols for Leishmanicidal and Cytotoxicity Assays

The following protocols provide a validated framework for the in vitro evaluation of novel compounds like N-aryl propanamides. The inclusion of both parasite and mammalian cell assays is crucial for determining a compound's selectivity index (SI), a key parameter in early-stage drug discovery.

Workflow for In Vitro Leishmanicidal Screening

screening_workflow start Synthesized N-Aryl Propanamides primary_screen Primary Screen: Promastigote Viability Assay (e.g., Resazurin) start->primary_screen cytotox Cytotoxicity Screen: Mammalian Cell Line Assay (e.g., J774, THP-1) start->cytotox determine_ic50_pro Determine IC50 against Promastigotes primary_screen->determine_ic50_pro secondary_screen Secondary Screen: Intracellular Amastigote Assay (Clinically Relevant Form) determine_ic50_pro->secondary_screen If active inactive Inactive / Toxic determine_ic50_pro->inactive If inactive determine_cc50 Determine CC50 (50% Cytotoxic Conc.) cytotox->determine_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / IC50_ama) determine_cc50->calculate_si determine_ic50_ama Determine IC50 against Amastigotes determine_ic50_ama->calculate_si hit_to_lead Hit-to-Lead Optimization calculate_si->hit_to_lead High SI calculate_si->inactive Low SI

Caption: Standard workflow for in vitro leishmanicidal drug screening.

Protocol 1: Promastigote Viability Assay (Resazurin-Based)

Objective: To determine the IC50 value of test compounds against the motile, extracellular promastigote form of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase.

  • Complete M199 medium (supplemented with 10% Fetal Bovine Serum).

  • Test compounds dissolved in DMSO (stock solution).

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • Amphotericin B (positive control).

  • 96-well flat-bottom microtiter plates.

  • Plate reader (570 nm and 600 nm).

Methodology:

  • Preparation: Seed 100 µL of Leishmania promastigote culture (1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Compound Addition: Add 1 µL of test compound dilutions (in DMSO) to the wells to achieve final concentrations ranging from ~0.1 to 100 µM. Include wells for a vehicle control (DMSO only) and a positive control (Amphotericin B).

  • Incubation: Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours, or until the positive control wells show a color change from blue to pink.

  • Data Acquisition: Measure the absorbance (or fluorescence) using a plate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Intracellular Amastigote-Macrophage Assay

Objective: To assess the activity of compounds against the clinically relevant intracellular amastigote form of Leishmania within a host macrophage.[10][11]

Materials:

  • Mammalian macrophage cell line (e.g., J774.A1 or THP-1).

  • Complete RPMI-1640 medium.

  • Stationary-phase Leishmania promastigotes.

  • Test compounds and controls.

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI).

  • Microscope with imaging capabilities.

Methodology:

  • Macrophage Seeding: Seed macrophages into a 96-well imaging plate (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow for phagocytosis.

  • Wash: Gently wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Treatment: Add fresh medium containing serial dilutions of the test compounds and controls. Incubate for 72 hours.

  • Fixing and Staining: Fix the cells (e.g., with methanol) and stain with Giemsa or DAPI to visualize macrophage and amastigote nuclei.

  • Imaging and Analysis: Acquire images using a high-content imager or microscope. Quantify the number of amastigotes per macrophage and the percentage of infected cells for each condition. Calculate the IC50 value based on the reduction in parasite load compared to the vehicle control.

Conclusion and Future Directions

The comparative analysis of N-aryl propanamides clearly identifies them as a viable and promising scaffold for the development of new leishmanicidal agents. The strong correlation between the electron-withdrawing nature of the aryl substituent and antileishmanial potency, particularly demonstrated by the 4-nitro derivative (NC34), provides a clear vector for future lead optimization.[1]

The next critical steps in the development pipeline for this compound class should include:

  • Evaluation against intracellular amastigotes to confirm that the observed promastigote activity translates to the clinically relevant parasite stage.

  • Comprehensive cytotoxicity profiling against a panel of mammalian cell lines to establish a robust selectivity index.

  • In vivo efficacy studies in an established animal model of leishmaniasis (e.g., BALB/c mice) to assess the compounds' therapeutic potential in a whole-organism context.[12]

  • Mechanism of action studies to identify the specific molecular target(s), which will be invaluable for rational drug design and overcoming potential resistance.

With a straightforward synthesis and clear structure-activity relationships, N-aryl propanamides represent a valuable starting point in the urgent global effort to combat leishmaniasis.

References

  • De Sousa, N.A., et al. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Pathogens. [Link]

  • Semantic Scholar. (n.d.). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. [Link]

  • ResearchGate. (n.d.). The structure of each compound. (A) N-Aryl-Propanamides derivatives and (B) Selene-ethylenelacticamides derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. PMC. [Link]

  • PubMed. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of a novel class as antileishmanial agent. [Link]

  • National Center for Biotechnology Information. (2024). In Vitro Leishmanicidal Efficacy of Synthesized Arylidene Analogues of Glitazone. PMC. [Link]

  • PubMed. (2024). Synthesis and in vitro leishmanicidal activity of novel N-arylspermidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents. PMC. [Link]

  • PubMed. (2015). Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major. [Link]

  • ResearchGate. (n.d.). Proposed structure-activity relationship for assessed N-heteroaryl-3-(para-methoxy benzyl) amino but-enamides (A1-A6) antileishmanial agents against Leishmania major. [Link]

  • PubMed. (2007). Structure-activity relationship of antileishmanials neolignan analogues. [Link]

  • National Genomics Data Center. (n.d.). Synthesis, antileishmanial activity and molecular modeling of new 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies. PMC. [Link]

  • National Center for Biotechnology Information. (2015). Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major. PMC. [Link]

  • MDPI. (n.d.). Biological Activity and Structure–Activity Relationship of Functionalized Thiols Against Leishmania major, the Agent of Human Cutaneous Leishmaniasis. [Link]

  • PubMed. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. [Link]

  • PubMed Central. (n.d.). MOLECULAR FACTORS GOVERNING INHIBITION OF ARYLIMIDAMIDES AGAINST LEISHMANIA: CONSERVATIVE COMPUTATIONAL MODELING TO IMPROVE CHEMOTHERAPIES. [Link]

  • PubMed. (2016). Synthesis and pharmacological evaluation of mono-arylimidamides as antileishmanial agents. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives. PMC. [Link]

  • PubMed. (n.d.). Mode of action of fenarimol against Leishmania spp. [Link]

  • AIR Unimi. (2021). Design, Synthesis and In Vitro Investigation of Novel Basic Celastrol Carboxamides as Bio-Inspired Leishmanicidal Agents Endowed. [Link]

  • National Center for Biotechnology Information. (2024). Molecular Mechanisms of Drug Resistance in Leishmania spp. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Development of New Leishmanicidal Compounds via Bioconjugation of Antimicrobial Peptides and Antileishmanial Guanidines. PMC. [Link]

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Assessing the Specificity of 2-bromo-N-(4-ethoxyphenyl)propanamide as a Cysteine Alkylating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of cysteine residues is a cornerstone of contemporary chemical biology, proteomics, and drug discovery. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling, enabling researchers to probe protein structure, quantify protein expression, and develop targeted covalent inhibitors. The selection of an appropriate cysteine alkylating reagent is critical for the success of these endeavors, as each reagent possesses distinct characteristics in terms of reactivity, specificity, and potential for off-target effects.

This guide provides a comprehensive assessment of 2-bromo-N-(4-ethoxyphenyl)propanamide , a novel alpha-bromo amide, as a cysteine alkylating agent. Due to the limited direct experimental data on this specific compound, its performance is evaluated through the lens of well-characterized alpha-haloacetamide chemistry and compared against two industry-standard cysteine alkylating agents: Iodoacetamide (IAA) and N-Ethylmaleimide (NEM) . We will delve into the underlying chemical principles governing their reactivity and specificity, present comparative data for the established agents, and provide robust experimental protocols for researchers to validate and characterize these and other novel covalent modifiers.

The Chemistry of Cysteine Alkylation: A Tale of Two Mechanisms

The high nucleophilicity of the cysteine thiol group, particularly in its deprotonated thiolate form, makes it a ready target for electrophilic reagents.[1][2] The two primary mechanisms of cysteine alkylation discussed in this guide are SN2 reactions and Michael additions.

1. SN2 Reaction (Alpha-Haloacetamides):

This compound, like iodoacetamide, is an alpha-halo amide. These compounds react with cysteine thiols via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen (in this case, bromine), which serves as a good leaving group. This results in the formation of a stable thioether bond.

Caption: SN2 reaction of a cysteine thiol with an alpha-bromo amide.

2. Michael Addition (Maleimides):

N-Ethylmaleimide (NEM) is a Michael acceptor. It reacts with cysteine thiols through a conjugate addition to the electron-deficient carbon-carbon double bond of the maleimide ring. This also results in the formation of a stable thioether linkage.

Caption: Michael addition of a cysteine thiol to N-ethylmaleimide.

Comparative Analysis of Cysteine Alkylating Agents

The ideal cysteine alkylating agent should be highly specific for cysteine residues, reacting rapidly and completely under physiological conditions with minimal off-target modifications.

FeatureThis compound (Predicted)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Primary Target Cysteine ThiolCysteine ThiolCysteine Thiol
Reaction Type SN2SN2Michael Addition[3]
Reactivity Moderate to HighHigh[4]High[5]
Optimal pH Neutral to slightly basicNeutral to basic (pH 7.5-8.5)[6]6.5-7.5[3]
Primary Off-Targets Methionine, Histidine, Lysine, N-terminusMethionine, Histidine, Lysine, N-terminus[2][7]Histidine, Lysine[5][8]
Key Advantages Potentially tunable reactivity and cell permeability due to the ethoxyphenyl group.High reactivity leading to fast and efficient alkylation.[4]Generally higher specificity than IAA under controlled conditions.[5]
Key Disadvantages Lack of empirical data; potential for off-target reactions similar to other alpha-bromo amides.Significant off-target modification of methionine.[4][9]Can react with amines at higher pH.[3]

Insights into the Specificity of this compound:

While direct experimental data is lacking, we can infer the likely specificity of this compound based on the known reactivity of alpha-bromo amides. The carbon-bromine bond is a key determinant of reactivity; it is generally less reactive than the carbon-iodine bond in IAA, which may translate to a slower reaction rate but potentially higher specificity.[4] However, like other haloacetamides, it is expected to exhibit off-target reactivity with other nucleophilic amino acid side chains, particularly methionine, histidine, and lysine, especially under non-optimal pH conditions.[2][7] The N-(4-ethoxyphenyl) substituent may influence the compound's solubility, cell permeability, and steric hindrance around the reactive center, which could modulate its interaction with target proteins.

Experimental Protocols for Assessing Specificity

To empirically determine the specificity of a novel cysteine alkylating agent like this compound, a combination of mass spectrometry-based proteomics and competitive profiling is recommended.

Protocol 1: Mass Spectrometry-Based Proteomic Profiling of Off-Target Modifications

This protocol allows for the identification and quantification of both on-target (cysteine) and off-target alkylation events across a complex proteome.

MS_Workflow Start Protein Lysate Reduction Reduction (e.g., DTT, TCEP) Start->Reduction Alkylation Alkylation (Test Compound vs. Control) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Identify and quantify modified peptides) LCMS->Data_Analysis End Specificity Profile Data_Analysis->End

Caption: Workflow for Mass Spectrometry-Based Specificity Profiling.

Methodology:

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in a suitable buffer containing a denaturant (e.g., 8 M urea) to unfold proteins and expose cysteine residues.

    • Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at an appropriate temperature (e.g., 37°C for 1 hour).

  • Alkylation:

    • Divide the reduced protein lysate into experimental and control groups.

    • To the experimental group, add this compound to a final concentration in the range of 10-50 mM.

    • To the control group, add a well-characterized alkylating agent (e.g., iodoacetamide) or a mock treatment.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Quench the alkylation reaction by adding an excess of a thiol-containing reagent like DTT.

    • Perform a buffer exchange to remove denaturants and excess reagents.

    • Digest the alkylated proteins into peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying the expected mass shifts for modifications on cysteine, methionine, histidine, lysine, and the peptide N-terminus.

    • Quantify the relative abundance of modified versus unmodified peptides to determine the extent of on-target and off-target alkylation.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the proteome-wide selectivity of a covalent inhibitor by measuring its ability to compete with a broad-spectrum cysteine-reactive probe.[1][8]

ABPP_Workflow Start_ABPP Native Cell Lysate Competition Incubate with This compound (or vehicle) Start_ABPP->Competition Probe_Labeling Add Cysteine-Reactive Probe (e.g., with biotin tag) Competition->Probe_Labeling Enrichment Enrich Biotinylated Proteins (e.g., streptavidin beads) Probe_Labeling->Enrichment Digestion_ABPP On-Bead Digestion Enrichment->Digestion_ABPP LCMS_ABPP LC-MS/MS Analysis Digestion_ABPP->LCMS_ABPP Data_Analysis_ABPP Quantify Peptides (Identify sites blocked by test compound) LCMS_ABPP->Data_Analysis_ABPP End_ABPP Selectivity Profile Data_Analysis_ABPP->End_ABPP

Caption: Workflow for Competitive Activity-Based Protein Profiling.

Methodology:

  • Proteome Preparation:

    • Prepare a native cell or tissue lysate to preserve protein structure and function.

  • Competitive Incubation:

    • Treat the lysate with varying concentrations of this compound or a vehicle control. Incubate to allow for target engagement.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive probe that has a reporter tag, such as iodoacetamide-alkyne or iodoacetamide-biotin. This probe will label cysteine residues that have not been modified by the test compound.

  • Reporter Tag Conjugation (if using click chemistry):

    • If an alkyne-tagged probe was used, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a biotin tag.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin affinity chromatography.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the enriched peptides by LC-MS/MS.

    • Quantify the abundance of each identified cysteine-containing peptide in the test compound-treated sample relative to the vehicle control. A decrease in peptide abundance indicates that the test compound has blocked that specific cysteine residue from being labeled by the probe.

Conclusion and Future Directions

The assessment of this compound as a cysteine alkylating agent highlights a critical aspect of covalent drug discovery: the need for rigorous empirical validation. While its chemical structure suggests it will function as a cysteine-reactive compound, its precise specificity and off-target profile can only be determined through detailed experimental investigation. The protocols outlined in this guide provide a robust framework for such an evaluation.

Compared to the workhorse reagents iodoacetamide and N-ethylmaleimide, novel agents like this compound offer the potential for finely tuned reactivity and improved pharmacological properties. Future studies should focus on direct, quantitative comparisons of its reaction kinetics and proteome-wide reactivity with established agents. Such data will be invaluable for researchers seeking to expand their toolkit of covalent modifiers for applications ranging from basic research to the development of next-generation targeted therapies.

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]

  • Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. SpringerLink. [Link]

  • The Different Effects of N-ethylmaleimide and Iodoacetamide on the Activity of Rat Liver 60S Subunits for Peptide Bond Elongation. PubMed. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • The Different Effects of N-Ethylmaleimide and Iodoacetamide on the Activity of Rat Liver 60S Subunits for Peptide. J-Stage. [Link]

  • Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. National Institutes of Health. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]

  • Arctom Scientific. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. [Link]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. National Institutes of Health. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 2-bromo-N-(4-ethoxyphenyl)propanamide as a Putative Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for validating the hypothesized mechanism of action of the novel compound, 2-bromo-N-(4-ethoxyphenyl)propanamide, as an inhibitor of cyclooxygenase (COX) enzymes. Drawing parallels with established non-steroidal anti-inflammatory drugs (NSAIDs), we present a logical, multi-faceted experimental approach to robustly characterize its biochemical and cellular activity. This document is designed to be a self-validating system, where each experimental step builds upon the last to provide a cohesive and defensible mechanistic narrative.

Introduction: Deconstructing this compound

While this compound is not an extensively characterized compound in public literature, its chemical structure provides valuable clues to its potential biological activity. The N-(4-ethoxyphenyl)propanamide moiety is structurally reminiscent of phenacetin and its active metabolite, paracetamol, which are known to modulate the arachidonic acid pathway. The presence of a bromine atom at the alpha-carbon of the propanamide group introduces an electrophilic center, suggesting the possibility of covalent interaction with its biological target.[1]

Based on these structural features, we hypothesize that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, potentially through a covalent mechanism. The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation, pain, and fever.[2][3] Inhibition of these enzymes is the primary mechanism of action for widely used NSAIDs.[4]

This guide will outline a systematic approach to:

  • Determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

  • Investigate the potential for a covalent mechanism of inhibition.

  • Assess the compound's cellular efficacy in a relevant physiological context.

  • Objectively compare its performance against well-characterized COX inhibitors.

Comparative Landscape: Established COX Inhibitors

To provide a meaningful context for our validation studies, we will compare the activity of this compound with two benchmark compounds:

  • Ibuprofen: A non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5][6] It is a widely used over-the-counter NSAID for pain relief and inflammation.[4]

  • Celecoxib: A selective COX-2 inhibitor.[7][8] This selectivity is thought to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9]

By comparing our test compound to both a non-selective and a selective inhibitor, we can gain valuable insights into its potential therapeutic window and side-effect profile.

Experimental Validation Workflow

The following sections detail a step-by-step experimental plan to elucidate the mechanism of action of this compound.

The initial step is to determine if and how this compound interacts directly with purified COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the enzymatic activity of COX-1 and COX-2 in the presence of the test compound. A common method is to monitor the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.[10]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound, Ibuprofen, and Celecoxib

  • PGE2 ELISA kit[11][12][13]

  • Assay buffer and other necessary reagents

Procedure:

  • Prepare a series of dilutions for each test compound.

  • In a multi-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes).

  • Stop the reaction.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit.[14]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Ibuprofen~5 µM~10 µM~0.5
Celecoxib>10 µM~0.05 µM>200

Note: The IC50 values for Ibuprofen and Celecoxib are approximate and can vary depending on the specific assay conditions.[15]

Interpretation of Results:

  • A low IC50 value indicates potent inhibition.

  • The selectivity index reveals the compound's preference for inhibiting COX-2 over COX-1. A high selectivity index is characteristic of COX-2 selective inhibitors like Celecoxib.[8]

The presence of the bromo- group suggests a potential for covalent modification of the target enzyme.[16] This can be investigated using a "washout" experiment. Covalent inhibitors form a stable bond with their target, and their inhibitory effect should persist even after the unbound compound is removed.

Experimental Protocol: Washout Assay

Procedure:

  • Incubate the COX enzyme with a high concentration of this compound or a reversible inhibitor (Ibuprofen) for a set period.

  • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

  • Measure the remaining enzymatic activity.

Expected Outcome:

  • If this compound is a covalent inhibitor, the enzyme's activity will remain inhibited after the washout.

  • For a reversible inhibitor like Ibuprofen, the activity should be restored as the inhibitor dissociates from the enzyme.

Visualization of the Validation Workflow:

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis In_Vitro_Assay In Vitro COX Inhibition Assay (Determine IC50 for COX-1 & COX-2) Washout_Assay Washout Assay (Investigate Covalent Binding) In_Vitro_Assay->Washout_Assay If potent inhibition is observed Cell_Based_Assay Cell-Based PGE2 Assay (Confirm cellular efficacy) Washout_Assay->Cell_Based_Assay Proceed to cellular context Comparison Compare with Ibuprofen & Celecoxib (Assess potency and selectivity) Cell_Based_Assay->Comparison

Caption: Workflow for validating the mechanism of action.

To ensure that the compound is active in a more complex biological environment, a cell-based assay is crucial. This experiment will measure the compound's ability to inhibit PGE2 production in whole cells.

Experimental Protocol: Cellular PGE2 Assay

Materials:

  • A suitable cell line that expresses COX enzymes (e.g., macrophages, endothelial cells).

  • Lipopolysaccharide (LPS) or another inflammatory stimulus to induce COX-2 expression.

  • This compound, Ibuprofen, and Celecoxib.

  • PGE2 ELISA kit.[17]

Procedure:

  • Culture the cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of the test compounds.

  • Stimulate the cells with LPS to induce inflammation and PGE2 production.

  • Incubate for a sufficient period for PGE2 to be released into the cell culture medium.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Calculate the cellular IC50 values.

Data Presentation:

CompoundCellular IC50 for PGE2 Inhibition (µM)
This compoundExperimental Value
IbuprofenExperimental Value
CelecoxibExperimental Value

Interpretation of Results:

  • This assay confirms that the compound can penetrate the cell membrane and inhibit COX activity in a cellular context.

  • Comparing the cellular IC50 to the biochemical IC50 can provide insights into factors like cell permeability and metabolism.

Signaling Pathway Overview

The inhibition of COX enzymes by this compound is expected to block the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate in the synthesis of various prostaglandins, including PGE2.[6][18] This disruption of the prostaglandin synthesis pathway is the basis for the anti-inflammatory and analgesic effects of NSAIDs.[19]

Visualization of the Signaling Pathway:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Caption: Hypothesized signaling pathway of the compound.

Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach to validate the hypothesized mechanism of action of this compound as a COX inhibitor. By combining biochemical and cellular assays and comparing its performance to established drugs, researchers can build a strong, evidence-based case for its mode of action.

Successful validation of this compound as a potent and potentially covalent COX inhibitor would open up several avenues for further research. These include:

  • Selectivity Profiling: A broader screen against other enzymes to assess off-target effects.

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation and pain.

  • Pharmacokinetic and Toxicological Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and safety profile.

The methodologies described herein provide a solid foundation for the comprehensive evaluation of this and other novel small molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • Wikipedia. (2024). Ibuprofen. Retrieved from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]

  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Retrieved from [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Springer. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in covalent drug discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved from [Link]

  • CAS.org. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • OUCI. (n.d.). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Retrieved from [Link]

  • MDPI. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[8]arene with Hydroxyl and Amine Groups. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2014, January). (PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

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orthogonal assays to confirm the biological effects of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Orthogonal Assays for Confirming the Biological Effects of Novel Covalent Inhibitors

A Case Study: Validating 2-bromo-N-(4-ethoxyphenyl)propanamide as a Covalent Inhibitor of Cathepsin S

Introduction: The Imperative for Rigorous Target Validation

The discovery of novel bioactive molecules is the lifeblood of therapeutic innovation. This compound is one such molecule of interest. Its structure is compelling: the N-(4-ethoxyphenyl)amide moiety is reminiscent of analgesics, while the 2-bromopropanamide group represents a reactive electrophile—a "warhead"—capable of forming a permanent, covalent bond with a biological target. This suggests the compound may act as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[1]

Based on this structure, we hypothesize that this compound targets a nucleophilic residue, such as a cysteine, within the active site of an enzyme implicated in disease pathology. A prime candidate is Cathepsin S (CTSS), a cysteine protease that plays a critical role in antigen presentation by the immune system and is a key mediator in inflammation, autoimmune diseases, and certain cancers.[2][3] Inhibiting Cathepsin S is therefore a promising therapeutic strategy.[4][5]

Here, we present a comprehensive guide for researchers to confirm that this compound acts as a covalent inhibitor of Cathepsin S. We will detail three distinct assays: a primary enzymatic assay, a cellular target engagement assay, and a direct biophysical binding assay.

The Orthogonal Workflow for Covalent Inhibitor Validation

Our approach is a three-tiered validation process designed to progressively increase the burden of proof. We will move from a simple in vitro system to a complex cellular environment and finally to a direct, unambiguous measure of covalent modification.

G cluster_0 Hypothesis Generation cluster_1 Assay Cascade cluster_2 Validated Conclusion Hypothesis Compound is a covalent inhibitor of Cathepsin S Assay1 Assay 1: Enzymatic Activity (Does it inhibit the enzyme?) Hypothesis->Assay1 Assay2 Orthogonal Assay 2: Cellular Target Engagement (Does it engage the target in a cell?) Assay1->Assay2 Confirms Potency Assay3 Orthogonal Assay 3: Biophysical Confirmation (Does it form a covalent bond?) Assay2->Assay3 Confirms Cellular Activity Conclusion High-Confidence Mechanism of Action Assay3->Conclusion

Caption: The orthogonal assay workflow for validating a covalent inhibitor.

Assay 1: In Vitro Enzymatic Activity Assay

The Scientific Rationale: The first step is to determine if the compound can directly inhibit the enzymatic activity of purified Cathepsin S. A fluorometric activity assay is a robust, high-throughput method to establish a direct interaction and quantify the compound's potency (typically as an IC₅₀ value).[6][7] The assay relies on a synthetic peptide substrate (e.g., Z-VVR-AFC) that becomes fluorescent upon cleavage by active Cathepsin S.[8]

Experimental Protocol: Fluorometric Cathepsin S Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0).

    • Reconstitute recombinant human Cathepsin S enzyme to a stock concentration of 100 µg/mL.

    • Prepare the fluorogenic substrate Z-VVR-AFC to a stock concentration of 10 mM in DMSO.

    • Prepare a serial dilution of this compound and a known reversible inhibitor (e.g., Leupeptin) in DMSO, then dilute further in assay buffer.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the compound dilutions (or DMSO for vehicle control).

    • Add 2 µL of diluted Cathepsin S enzyme to initiate the pre-incubation. For covalent inhibitors, this step is critical to allow time for the covalent reaction to occur. Incubate for 30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 5 µL of the Z-VVR-AFC substrate (final concentration ~50 µM).

    • Immediately place the plate in a fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm).

    • Monitor the increase in fluorescence over 30-60 minutes in a kinetic read mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence curve.

    • Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticipated Results & Comparative Data

A successful covalent inhibitor will show time-dependent inhibition. By contrast, a reversible inhibitor like Leupeptin will reach equilibrium quickly, and its IC₅₀ will not change significantly with longer pre-incubation times.

CompoundTypePre-incubation TimeIC₅₀ (nM) [Illustrative]
This compoundCovalent5 min520
This compoundCovalent30 min85
Leupeptin (Reference)Reversible5 min150
Leupeptin (Reference)Reversible30 min145

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®)

The Scientific Rationale: Demonstrating enzymatic inhibition in a test tube is a crucial first step, but it doesn't prove the compound can function in a complex cellular environment. The compound must be cell-permeable and engage its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[10][11] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12] This "thermal shift" can be quantified by measuring the amount of soluble protein remaining after heating.

G cluster_0 No Drug Treatment cluster_1 Drug Treatment A1 Heat Cells B1 Protein Unfolds & Aggregates A1->B1 C1 Low Soluble Protein B1->C1 A2 Heat Cells B2 Target Protein is Stabilized by Drug Binding A2->B2 C2 High Soluble Protein B2->C2

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Cathepsin S
  • Cell Culture and Treatment:

    • Culture cells known to express Cathepsin S (e.g., a human B-lymphocyte line like Ramos cells).

    • Treat the cells with this compound (e.g., at 10x the enzymatic IC₅₀) or vehicle (DMSO) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (room temperature).

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Cathepsin S in each sample using a standard protein detection method like Western Blot or an ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA).

    • Normalize the data to the unheated control for both vehicle- and drug-treated samples.

    • Plot the percentage of soluble protein versus temperature for both conditions. The shift in the midpoint of the melting curve (Tₘ) between the two curves is the thermal shift (ΔTₘ).

Anticipated Results & Comparative Data

A positive result is a statistically significant shift of the melting curve to a higher temperature in the drug-treated cells, confirming that the compound entered the cells and engaged with Cathepsin S.

ConditionApparent Melting Temp (Tₘ) [Illustrative]Thermal Shift (ΔTₘ)Interpretation
Vehicle (DMSO)58.2 °CN/ABaseline Stability
This compound64.5 °C+6.3 °CTarget Engagement
Inactive Analogue (Control)58.1 °C-0.1 °CNo Target Engagement

Orthogonal Assay 3: Intact Protein Mass Spectrometry

The Scientific Rationale: The first two assays strongly suggest the compound inhibits Cathepsin S in a cellular context. However, they do not definitively prove a covalent interaction. Intact protein mass spectrometry (MS) provides this definitive proof.[13][14] By measuring the precise molecular weight of the entire protein, we can detect the mass addition corresponding to the covalent attachment of our compound.[15] This method is unambiguous and rules out other inhibition mechanisms like allosteric modulation or aggregation.

Experimental Protocol: Covalent Adduct Detection by LC-MS
  • Protein-Compound Incubation:

    • Incubate purified recombinant Cathepsin S (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) in a suitable buffer for 1-2 hours at room temperature.

    • Include a control sample of Cathepsin S with vehicle (DMSO) only.

  • Sample Preparation for MS:

    • Quench the reaction if necessary.

    • Desalt the protein sample to remove non-volatile salts using a C4 ZipTip or similar reversed-phase chromatography method. This step is critical for obtaining a clean mass spectrum.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap instrument.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Deconvolute the raw m/z spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the vehicle-treated sample to the drug-treated sample.

    • The expected mass shift is the molecular weight of the compound minus the molecular weight of the leaving group (in this case, HBr).

      • MW of Compound: C₁₁H₁₄BrNO₂ ≈ 272.14 g/mol

      • MW of HBr: ≈ 80.91 g/mol

      • Expected Mass Addition: ≈ 191.23 Da

Anticipated Results & Comparative Data

The mass spectrum for the treated protein should show a new peak corresponding to the original protein mass plus the mass of the covalently attached compound fragment.

SampleTheoretical Mass (Da) [Illustrative]Observed Mass (Da) [Illustrative]Δ Mass (Da)Interpretation
Cathepsin S + Vehicle23,750.023,750.2N/AUnmodified Protein
Cathepsin S + this compound23,941.223,941.5+191.3Confirmed Covalent Adduct Formation

Synthesizing the Evidence: A Self-Validating Conclusion

By employing this three-assay cascade, we have constructed a robust, multi-faceted argument for the mechanism of action of this compound.

  • The enzymatic assay demonstrated potent, time-dependent inhibition of Cathepsin S.

  • The cellular thermal shift assay confirmed this interaction occurs within the complex milieu of a living cell.

  • Finally, mass spectrometry provided the definitive, "smoking gun" evidence of a direct covalent bond between the compound and the protein.

References

  • Emery Pharma. "Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry". [Link]

  • Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay". [Link]

  • PubMed. "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification". [Link]

  • Patsnap Synapse. "What are CTSS inhibitors and how do they work?". [Link]

  • PubMed. "New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations". [Link]

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  • PubMed. "Cathepsin S inhibitors as novel immunomodulators". [Link]

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  • Peak Proteins. "Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery". [Link]

  • MDPI. "Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development". [Link]

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The Pivotal Role of the Ethoxyphenyl Moiety: A Comparative Guide to the Structure-Activity Relationship of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ethoxyphenyl propanamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities to elicit therapeutic effects, notably as anticonvulsant and analgesic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of these derivatives. We will dissect the nuanced interplay between chemical structure and biological function, offering a comparative framework supported by experimental data to empower researchers in the rational design of next-generation therapeutics.

The Core Pharmacophore: Deconstructing the Ethoxyphenyl Propanamide Scaffold

The fundamental ethoxyphenyl propanamide structure can be divided into three key regions, each offering a fertile ground for chemical modification to modulate potency, selectivity, and pharmacokinetic properties:

  • The Ethoxyphenyl Ring (Aromatic Region): This region is crucial for interactions with the target protein, often through hydrophobic and aromatic interactions. The position and nature of the ethoxy group, as well as other substituents on the phenyl ring, can significantly influence binding affinity and selectivity.

  • The Propanamide Linker (Linker Region): This flexible linker connects the aromatic region to a variable pharmacophoric group. Its length, rigidity, and the presence of chiral centers are critical determinants of the molecule's overall conformation and its ability to adopt the optimal orientation within the binding pocket.

  • The Terminal Group (Variable Region): This region is the most amenable to significant chemical diversification and is often responsible for defining the specific biological activity of the derivative.

The following diagram illustrates the key regions of the ethoxyphenyl propanamide scaffold that are critical for its biological activity.

SAR_Scaffold cluster_molecule Ethoxyphenyl Propanamide Scaffold A Ethoxyphenyl Ring (Aromatic Region) B Propanamide Linker (Linker Region) A->B Modulates Binding Affinity C Terminal Group (Variable Region) B->C Influences Conformation & Activity

Caption: Key pharmacophoric regions of the ethoxyphenyl propanamide scaffold.

Comparative Analysis of Biological Activities: A Tale of Two Scaffolds

The versatility of the ethoxyphenyl propanamide core is best illustrated by its demonstrated efficacy in two distinct therapeutic areas: anticonvulsant and analgesic applications. The subtle yet critical modifications to the core structure dictate the ultimate pharmacological profile.

Anticonvulsant Activity: Targeting Neuronal Excitability

A significant body of research has focused on the development of ethoxyphenyl propanamide derivatives as potent anticonvulsants. The primary mechanism often involves the modulation of voltage-gated sodium and calcium channels, key players in neuronal hyperexcitability.

Structure-Activity Relationship Insights:

  • Ethoxyphenyl Ring Substitution: The position of the ethoxy group on the phenyl ring is critical. A 4-ethoxy substitution is frequently observed in active compounds. Additional substitutions on the phenyl ring can further modulate activity. For instance, the introduction of a halogen or a small alkyl group can enhance potency, likely by improving hydrophobic interactions within the binding site.

  • Propanamide Linker Stereochemistry: The presence of a chiral center in the propanamide linker is a recurring theme in potent anticonvulsant derivatives. The (R)-enantiomer often exhibits significantly higher activity compared to the (S)-enantiomer, highlighting the stereospecific nature of the interaction with the biological target.

  • Terminal Group Variations: The terminal group plays a pivotal role in defining the anticonvulsant profile. Hybrid molecules that fuse the ethoxyphenyl propanamide scaffold with fragments of known antiepileptic drugs, such as ethosuximide or levetiracetam, have shown broad-spectrum activity in preclinical models.[1] For example, N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have demonstrated efficacy in the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6-Hertz (6Hz) seizure models.[1]

Comparative Data of Anticonvulsant Propanamide Derivatives:

Compound IDTerminal GroupMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)6Hz ED₅₀ (mg/kg, i.p.)Reference
Compound 4 2,5-dioxopyrrolidin-1-yl96.975.444.3[1]
(R)-AS-1 (benzyloxy)benzylBroad-spectrum activityBroad-spectrum activityBroad-spectrum activity[2]
Compound 5 (benzyloxy)benzyl48.0-45.2 (32 mA)[2]

Note: The table presents a selection of data from the cited literature to illustrate the impact of structural modifications on anticonvulsant activity. ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Analgesic Activity: Modulating Pain Pathways

Ethoxyphenyl propanamide derivatives have also been investigated for their analgesic properties, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes or interaction with other pain-related targets.

Structure-Activity Relationship Insights:

  • Ethoxyphenyl Ring Substitution: Similar to anticonvulsants, the 4-ethoxy substitution is a common feature in analgesic derivatives. The addition of an amino group at the 5-position of the benzamide ring has been shown to enhance analgesic activity in the murine acetic acid-induced writhing test.[3]

  • N-Phenyl Substituent: Modifications to the N-phenyl ring of the propanamide moiety significantly impact analgesic potency. For instance, 5-amino-2-ethoxy-N-(2- or 3-substituted phenyl)benzamide derivatives have exhibited potent analgesic effects.[3] Specifically, a 2-methoxyphenyl or a 3-trifluoromethylphenyl substituent on the N-phenyl ring resulted in compounds with analgesic activity comparable or superior to indomethacin.[3]

  • Mechanism of Action: The analgesic effects of some derivatives are attributed to their COX-1 inhibitory activity.[3] However, other mechanisms may also be at play, and further investigation is warranted to fully elucidate the pathways involved.

Comparative Data of Analgesic Benzamide Derivatives:

Compound IDN-Phenyl SubstituentAnalgesic Activity (Acetic Acid Writhing Test)COX-1 Inhibitory ActivityReference
9v 2-methoxyphenylPotent, similar to indomethacinPotent[3]
9g 3-trifluoromethylphenylMore potent than indomethacinWeaker than indomethacin[3]

Note: This table highlights the influence of N-phenyl substitution on the analgesic and COX-1 inhibitory activities of 5-amino-2-ethoxy-N-phenylbenzamide derivatives.

Experimental Protocols for Biological Evaluation

The characterization of ethoxyphenyl propanamide derivatives relies on a battery of well-established in vivo and in vitro assays. The following protocols provide a standardized framework for assessing the anticonvulsant and analgesic potential of novel compounds.

Anticonvulsant Activity Screening

The initial screening for anticonvulsant activity typically involves rodent models of induced seizures.

Maximal Electroshock (MES) Seizure Test:

This test is a reliable model for identifying compounds effective against generalized tonic-clonic seizures.[4][5]

  • Animal Selection: Adult male Swiss mice (20-25 g) are commonly used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • MES Induction: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

This model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.[5][6]

  • Animal Selection: Adult male Swiss mice (18-25 g) are used.

  • Drug Administration: The test compound is administered as described for the MES test.

  • PTZ Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.

  • Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.

The following diagram outlines the workflow for preclinical anticonvulsant screening.

Anticonvulsant_Screening_Workflow cluster_invivo In Vivo Screening Start Test Compound Administration (i.p. or p.o.) MES Maximal Electroshock (MES) Seizure Test Start->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Start->scPTZ Toxicity Neurotoxicity Assessment (e.g., Rotarod Test) Start->Toxicity Data_Analysis Determine ED₅₀ and TD₅₀ Calculate Protective Index (PI) MES->Data_Analysis scPTZ->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Analgesic Activity Screening

Various animal models are employed to assess the pain-relieving properties of test compounds.

Acetic Acid-Induced Writhing Test:

This is a chemical-induced pain model sensitive to both central and peripheral analgesics.[7]

  • Animal Selection: Adult mice of either sex (20-25 g) are used.

  • Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., aspirin) is administered prior to the induction of writhing.

  • Induction of Writhing: An intraperitoneal injection of acetic acid solution (e.g., 0.6% v/v) is given.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test compound-treated group compared to the vehicle control group.

Tail-Flick Test:

This is a thermal nociception model primarily used to evaluate centrally acting analgesics.[8][9]

  • Animal Selection: Adult rats (150-200 g) are commonly used.

  • Baseline Measurement: The basal reaction time of the animal to a radiant heat source applied to the tail is measured.

  • Drug Administration: The test compound or a standard drug (e.g., morphine) is administered.

  • Post-Treatment Measurement: The reaction time (tail-flick latency) is measured at different time intervals after drug administration. A cut-off time is set to prevent tissue damage.[8]

  • Data Analysis: A significant increase in the tail-flick latency compared to the baseline indicates an analgesic effect.

Mechanistic Insights and Future Directions

The diverse biological activities of ethoxyphenyl propanamide derivatives underscore the importance of a multi-faceted approach to understanding their mechanism of action. While interactions with ion channels and enzymes like COX have been identified, further studies are necessary to fully elucidate the molecular targets and signaling pathways involved.

Future research in this area should focus on:

  • Target Identification and Validation: Employing techniques such as chemical proteomics and genetic approaches to definitively identify the molecular targets of active compounds.

  • In-depth Mechanistic Studies: Utilizing in vitro electrophysiology, enzyme kinetics, and cell-based signaling assays to dissect the precise mechanisms of action.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of lead compounds.

The logical progression from initial screening to mechanistic studies is depicted in the following diagram.

Drug_Discovery_Logic cluster_discovery Drug Discovery & Development Pipeline A Synthesis of Ethoxyphenyl Propanamide Derivatives B In Vivo Screening (Anticonvulsant & Analgesic Models) A->B C Identification of Hit/Lead Compounds B->C D In-depth Mechanistic Studies (Target Identification, In Vitro Assays) C->D E Lead Optimization (SAR-guided Chemical Modification) D->E E->B F Preclinical Development (Pharmacokinetics & Toxicology) E->F

Caption: Logical workflow for the development of ethoxyphenyl propanamide derivatives.

By integrating rational drug design, robust biological evaluation, and in-depth mechanistic studies, the full therapeutic potential of the ethoxyphenyl propanamide scaffold can be unlocked, paving the way for the development of novel and effective treatments for neurological disorders and pain.

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A Technical Guide to Cysteine-Targeting Covalent Probes: A Comparative Analysis of 2-bromo-N-(4-ethoxyphenyl)propanamide and Iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the covalent modification of proteins offers a powerful strategy for interrogating biological systems and developing novel therapeutics. Among the amino acids amenable to such modification, cysteine, with its nucleophilic thiol group, stands out as a prime target.[1] The choice of the electrophilic warhead is a critical determinant of the success of these endeavors. This guide provides an in-depth, objective comparison of two haloacetamide-based cysteine-targeting reagents: the well-established iodoacetamide and the less-characterized 2-bromo-N-(4-ethoxyphenyl)propanamide.

This analysis is grounded in fundamental principles of chemical reactivity and supported by established experimental protocols, offering a framework for the rational selection of the appropriate tool for your research needs.

At a Glance: Key Properties and Performance Metrics

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, its performance can be reliably inferred from the well-understood reactivity of bromoacetamides and the influence of its N-aryl substituent. Iodoacetamide, on the other hand, is a widely used and well-characterized reagent in proteomics and biochemistry.[2]

FeatureThis compound (Inferred)Iodoacetamide
Molecular Weight 272.14 g/mol 184.96 g/mol
Reactive Group BromoacetamideIodoacetamide
Primary Target Cysteine ResiduesCysteine Residues
Reaction Mechanism SN2SN2
Relative Reactivity Moderate to HighHigh
Known Off-Target Residues Methionine, Histidine, LysineMethionine, Histidine, Lysine

The Chemistry of Covalent Modification: A Mechanistic Overview

Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[3] The deprotonated thiol group of a cysteine residue, the thiolate anion, acts as a potent nucleophile, attacking the electrophilic carbon adjacent to the halogen.[4] This leads to the formation of a stable thioether bond and the displacement of the halide ion.[3]

G cluster_0 General Reaction Mechanism Protein-SH Protein-SH (Cysteine Thiol) Protein-S- Protein-S⁻ (Thiolate Anion) Protein-SH->Protein-S- Deprotonation (pH > pKa) Haloacetamide R-C(=O)NH-R' | X (X = Br or I) Protein-S-->Haloacetamide SN2 Attack Alkylated_Protein Protein-S-CH₂-C(=O)NH-R' (Stable Thioether Adduct) Haloacetamide->Alkylated_Protein Bond Formation Halide_Ion X⁻ (Leaving Group) Haloacetamide->Halide_Ion Leaving Group Departure

General mechanism of cysteine alkylation by haloacetamides.
Reactivity: The Tale of the Leaving Group

The intrinsic reactivity of haloacetamides is largely governed by the nature of the halogen, which functions as the leaving group in the SN2 reaction. A good leaving group is a species that is stable on its own, and for the halogens, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻.[5][6] This is because iodide (I⁻) is the weakest base among the halides and can better stabilize the negative charge over its larger atomic radius.[6]

Therefore, iodoacetamide is inherently more reactive than this compound . This higher reactivity of iodoacetamide can be advantageous for rapidly and completely modifying accessible cysteine residues. However, it also increases the likelihood of off-target reactions.

The reactivity of this compound, while lower than its iodo-counterpart, is still substantial. Bromoacetamides are considered to have comparable reactivity to iodoacetamides in many applications and are sometimes favored for their greater stability and easier handling.

Specificity and Off-Target Effects: A Double-Edged Sword

The primary target for both reagents is the thiol group of cysteine. However, other nucleophilic amino acid side chains can also be modified, particularly under forcing conditions (e.g., high reagent concentration, prolonged incubation). Known off-target residues for haloacetamides include:

  • Methionine: The sulfur in the thioether side chain can be alkylated.

  • Histidine: The imidazole ring is nucleophilic.

  • Lysine: The ε-amino group can be alkylated.

  • Aspartate and Glutamate: The carboxylate groups can act as nucleophiles.

  • Tyrosine: The hydroxyl group can be a target.

  • N-terminus: The free amino group of the polypeptide chain.

Due to its higher reactivity, iodoacetamide generally exhibits a greater propensity for off-target modifications compared to bromoacetamides . This is a critical consideration in proteomics studies where unintended modifications can complicate data analysis. The choice between the two reagents may therefore involve a trade-off between reaction efficiency and specificity.

The N-(4-ethoxyphenyl)propanamide moiety of this compound introduces additional complexity. The bulky aromatic group may introduce steric hindrance, potentially influencing its accessibility to cysteine residues within folded proteins.[7] This could either enhance specificity by preventing reactions with buried off-target residues or reduce the overall efficiency of cysteine labeling. The electronic properties of the substituted phenyl ring are unlikely to significantly alter the reactivity of the bromoacetamide warhead itself.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the comparative evaluation of this compound and iodoacetamide.

Protocol 1: In-Solution Protein Alkylation for Mass Spectrometry

This protocol is a standard procedure in bottom-up proteomics to prepare protein samples for mass spectrometry analysis.[8]

G cluster_0 In-Solution Protein Alkylation Workflow Start Protein Sample Denaturation Denaturation (e.g., 8 M Urea) Start->Denaturation Reduction Reduction (e.g., DTT or TCEP) Denaturation->Reduction Alkylation Alkylation (Iodoacetamide or This compound) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis

Workflow for in-solution protein alkylation.

Materials:

  • Protein extract

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 1 M Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylation reagent stock solution (e.g., 500 mM Iodoacetamide or 500 mM this compound in a suitable solvent, prepared fresh and protected from light)

  • Quenching solution (e.g., 1 M DTT)

  • Digestion enzyme (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Protein Solubilization and Denaturation: Solubilize the protein extract in denaturation buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the reducing agent to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the alkylating reagent to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess alkylating reagent. Incubate at room temperature for 15 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid and desalt using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.

Protocol 2: Enzyme Inhibition Assay

This protocol can be used to assess the ability of the alkylating agents to inhibit a cysteine-dependent enzyme.

Materials:

  • Purified cysteine-dependent enzyme

  • Enzyme substrate

  • Assay buffer

  • Iodoacetamide and this compound stock solutions in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of each alkylating agent in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of the alkylating agents or vehicle control. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC₅₀ value for each compound.

Summary and Recommendations

The choice between this compound and iodoacetamide is contingent on the specific experimental goals.

Iodoacetamide is the reagent of choice when:

  • High reactivity and rapid, complete alkylation are desired.

  • The primary goal is to prevent disulfide bond formation in proteomics workflows.

  • Potential off-target effects can be tolerated or controlled for.

This compound may be a more suitable option when:

  • A lower reactivity is preferred to potentially minimize off-target modifications.

  • The larger size of the modifying group is desirable for specific applications, such as acting as a reporter or affinity tag.

  • The inherent stability of the bromo-compound is advantageous for handling and storage.

For novel applications, it is highly recommended to empirically test both reagents to determine the optimal conditions and outcomes for the specific protein or system under investigation.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-N-(4-ethoxyphenyl)propanamide, a halogenated organic compound. By grounding these procedures in established safety principles, this document aims to be your trusted resource for handling this hazardous material.

Understanding the Hazard: Why Proper Disposal is Critical

This compound (CAS No. 109098-43-3) is classified as a hazardous substance. Its hazard profile indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it is suspected of causing genetic defects.[1][2] Due to the presence of bromine, it falls into the category of halogenated organic waste, which requires specific disposal pathways to prevent environmental contamination and ensure the complete destruction of the hazardous molecule.[3][4] Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to significant environmental harm and regulatory non-compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, the immediate safety of laboratory personnel is paramount. All handling of this compound and its associated waste must be conducted with the appropriate Personal Protective Equipment (PPE) and within a designated controlled area.

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.[5]

  • Eye Protection: Wear chemical splash goggles or a face shield.[6]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect against accidental splashes.[5]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should occur inside a certified chemical fume hood to minimize inhalation risk.[6][7]

In Case of a Spill:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Place the absorbed material into a designated hazardous waste container.[4][5]

  • Large Spills: In the event of a significant release, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. The recommended final disposal method is high-temperature incineration at a licensed hazardous waste management facility.[4][8]

Step 1: Waste Segregation This is the most critical step in a compliant waste management program. As a brominated organic compound, this compound waste must be collected in a container designated for "Halogenated Organic Waste." [3][4]

  • DO NOT mix this waste with non-halogenated organic solvents. Mixing halogenated and non-halogenated waste streams can make solvent recycling impossible and significantly increases disposal costs.[3]

  • DO NOT mix with other incompatible waste streams such as acids, bases, or oxidizers.[5]

Step 2: Containerization Select a waste container that is chemically compatible and robust.

  • Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[9]

  • Condition: Ensure the container is clean and dry before adding any waste.

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills.

Step 3: Labeling Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:

  • The words "Hazardous Waste" [4]

  • The full chemical name: "Waste this compound"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")[1]

  • The accumulation start date.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated, away from sources of ignition, and ideally within secondary containment to control any potential leaks.[4]

  • Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the maximum time allowed for accumulation.

Step 5: Arranging for Final Disposal Once the waste container is full or the accumulation time limit is approaching, arrange for its collection through your institution's EHS department or a licensed hazardous waste contractor. Complete all necessary paperwork, such as a chemical collection request form, to ensure a compliant transfer of the waste.[5]

Quantitative Data and Hazard Summary

The following table summarizes the key properties and hazard information for this compound.

Property/HazardData/StatementSource(s)
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
Melting Point 136 °C[1]
Boiling Point 401.4±30.0 °C (Predicted)[1]
Density 1.409±0.06 g/cm³ (Predicted)[1]
Hazard Class IRRITANT[1]
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H341: Suspected of causing genetic defects.[1][2]
Waste Classification Hazardous Waste / Halogenated Organic Waste[3][4]
Recommended Disposal High-Temperature Incineration[4][8]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste (Pure compound, contaminated labware, solutions) B Is Personal Protective Equipment (PPE) being worn? (Gloves, Goggles, Lab Coat) A->B C STOP! Don PPE before proceeding. B->C No D Select Designated 'Halogenated Organic Waste' Container B->D Yes C->B E Is container properly labeled with: 'Hazardous Waste', Chemical Name, Hazards? D->E F STOP! Affix a complete and accurate label. E->F No G Add waste to container. Do not exceed 90% capacity. E->G Yes F->E H Securely seal the container. G->H I Store in designated Satellite Accumulation Area. H->I J Is container full OR accumulation time limit reached? I->J K Continue to store safely. J->K No L Arrange for pickup via EHS or licensed contractor. J->L Yes K->J M End: Compliant Disposal L->M

Caption: Decision workflow for compliant waste management.

References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • ChemicalBook.this compound | 109098-43-3.
  • Arctom Scientific.CAS NO. 109098-43-3 | this compound.
  • Washington State University.Standard Operating Procedure for Bromine.
  • U.S. Environmental Protection Agency.Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • Oregon State University Environmental Health and Safety.Hazardous Waste Reduction.
  • CPAchem Ltd. (2022, August 8). Safety data sheet.
  • Cayman Chemical. (2025, November 21). Safety Data Sheet.
  • ChemDmart.Safety Data Sheet.
  • PubChem.N-(2-bromo-4-ethoxyphenyl)acetamide.
  • BLDpharm.2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide.
  • BenchChem.Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem.Proper Disposal of 2-Bromo-1-(4-fluorophenyl)ethanol: A Guide for Laboratory Professionals.
  • BenchChem.Proper Disposal of N-(4-ethoxyphenyl)isonicotinamide: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem.Safe Disposal of 2-Bromo-1-isopropyl-4-nitrobenzene: A Procedural Guide.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-bromo-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like 2-bromo-N-(4-ethoxyphenyl)propanamide. While its full toxicological profile is still under investigation, the available data indicates a significant hazard profile that necessitates stringent safety protocols. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Profile of this compound

Understanding the potential hazards of a chemical is the cornerstone of safe laboratory practice. Based on available safety data, this compound is classified with the following hazards:

  • Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Suspected Mutagen: There is a suspicion that this compound may cause genetic defects.[1][2]

  • Irritant: It is also classified as an irritant.[1][2]

Given these significant risks, a multi-layered approach to personal protection is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[3][4]
Hands Double Nitrile GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum requirement.[4] For direct handling or risk of splash, consider a more robust glove such as neoprene or butyl rubber over the nitrile gloves.[4] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. Ensure it is made of a material suitable for handling toxic and potentially mutagenic substances.[4]
Respiratory N95 Respirator or HigherDue to the inhalation toxicity, at a minimum, an N95-rated respirator should be worn when handling the solid compound.[5] All handling of the solid should be performed in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled environment. The following workflow should be adopted for all procedures involving this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Conduct Hazard Assessment prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weighing and Solution Preparation (in Fume Hood) handle1->handle2 handle3 Conduct Reaction (in Fume Hood) handle2->handle3 handle4 Securely Close All Containers handle3->handle4 post1 Decontaminate Work Surface handle4->post1 post2 Segregate Waste post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.